Product packaging for Metronidazole Benzoate(Cat. No.:CAS No. 13182-89-3)

Metronidazole Benzoate

Cat. No.: B032070
CAS No.: 13182-89-3
M. Wt: 275.26 g/mol
InChI Key: CUUCCLJJOWSASK-UHFFFAOYSA-N
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Description

Metronidazole benzoate is a prodrug ester of the nitroimidazole antibiotic metronidazole, designed to enhance palatability and stability for research purposes. Its primary research value lies in its utility as a preclinical tool for studying antimicrobial and antiprotozoal agents, particularly in models of anaerobic bacterial infections and parasitic diseases like giardiasis and amebiasis. Upon administration, the benzoate ester is hydrolyzed in vivo to release the active metabolite, metronidazole, which exerts its cytotoxic effects by penetrating microbial cells and undergoing nitro-reduction. This process generates short-lived, toxic radicals that cause DNA strand breaks and inhibit nucleic acid synthesis, leading to cell death in susceptible anaerobic microorganisms. Researchers utilize this compound to investigate mechanisms of drug delivery, prodrug activation, and resistance development in pathogens. It serves as a critical reference standard in analytical chemistry, pharmacokinetic studies, and the development of novel anti-infective formulations. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13N3O4 B032070 Metronidazole Benzoate CAS No. 13182-89-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H13N3O4/c1-10-14-9-12(16(18)19)15(10)7-8-20-13(17)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUCCLJJOWSASK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCOC(=O)C2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86589-27-7 (monohydrate)
Record name Metronidazole benzoate [USP:BAN]
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DSSTOX Substance ID

DTXSID60157221
Record name Metronidazole benzoate
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Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13182-89-3
Record name Metronidazole benzoate
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Record name Metronidazole benzoate [USP:BAN]
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Record name Metronidazole benzoate
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Record name Metronidazole benzoate
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Record name 2-methyl-5-nitro-1H-imidazole-1-ethyl benzoate
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Record name METRONIDAZOLE BENZOATE
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Metronidazole Benzoate Against Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Metronidazole is a cornerstone in the treatment of infections caused by anaerobic bacteria and certain protozoa.[1][2] Its benzoate ester, metronidazole benzoate, serves as a prodrug that, upon oral administration, is hydrolyzed in the body to release the active metronidazole moiety.[3] The remarkable efficacy and specificity of metronidazole stem from its unique mechanism of action, which is contingent upon the distinct metabolic environment of anaerobic organisms. This technical guide provides a detailed exploration of the molecular processes underlying the antimicrobial activity of metronidazole, summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the core mechanisms.

The Core Mechanism of Action

The bactericidal effect of metronidazole against anaerobic bacteria is a multi-step process that begins with cellular uptake and culminates in catastrophic DNA damage.[4] The drug's selectivity for anaerobes is a critical feature of its mechanism.[5]

Cellular Uptake

Metronidazole is a small, uncharged molecule at physiological pH, allowing it to readily penetrate microbial cell membranes via passive diffusion.[3][4] This initial step is non-specific and occurs in both anaerobic and aerobic bacteria.

Selective Reductive Activation

The key to metronidazole's selective toxicity lies in its activation, which is exclusively and efficiently carried out within organisms possessing a low redox potential.[6][7] Metronidazole is a prodrug that is inactive until its 5-nitro group is chemically reduced.[5][8]

This reduction is catalyzed by components of the anaerobic electron transport chain.[7] Key enzymes and proteins involved include:

  • Pyruvate:Ferredoxin Oxidoreductase (PFOR): In many anaerobic bacteria, PFOR is a primary enzyme in pyruvate metabolism. It catalyzes the oxidative decarboxylation of pyruvate, transferring electrons to an electron acceptor.[9]

  • Ferredoxin and Flavodoxin: These are small, iron-sulfur or flavin-containing proteins with exceptionally low redox potentials.[7][9] They accept electrons from PFOR and subsequently donate them to the nitro group of metronidazole, a process that is highly efficient in the anaerobic environment.[9][10]

  • Other Nitroreductases: In some microaerophilic organisms like Helicobacter pylori, specific oxygen-insensitive nitroreductases, such as the one encoded by the rdxA gene, are primarily responsible for metronidazole activation.[11][12] Additionally, enzymes like thioredoxin reductase have been shown to possess nitroreductase activity capable of activating the drug.[13]

In contrast, aerobic and facultative anaerobic bacteria in the presence of oxygen lack these low-potential electron transport systems.[5] Oxygen, having a higher affinity for electrons, effectively outcompetes metronidazole, preventing its reduction and activation.[14]

Generation of Cytotoxic Intermediates

The single-electron reduction of metronidazole's nitro group transforms the prodrug into a highly reactive, short-lived nitro radical anion.[6][14] This radical can undergo further reduction to generate other cytotoxic intermediates, including nitroso radicals and hydroxylamine derivatives.[5][14] These reactive species are the ultimate effectors of the drug's bactericidal action.

Molecular Targeting and Cytotoxicity

The cytotoxic intermediates generated from metronidazole's activation interact with and damage critical cellular macromolecules, primarily DNA.[7] This interaction leads to:

  • DNA Strand Breakage: The reactive radicals cause breaks in the phosphodiester backbone of the DNA.[5][15]

  • Helix Destabilization: The damage disrupts the helical structure of the DNA molecule.[3][16]

  • Inhibition of Nucleic Acid Synthesis: The compromised DNA can no longer serve as a template for replication or transcription, leading to a complete shutdown of nucleic acid synthesis and, ultimately, cell death.[3][5][6]

The bactericidal effect is rapid and directly proportional to the drug concentration.[4] While DNA is the primary target, the reactive intermediates can also form adducts with proteins and other vital macromolecules, contributing to the overall cytotoxicity.[9]

Quantitative Data Summary

The efficacy of metronidazole is quantified by its Minimum Inhibitory Concentration (MIC) against various pathogens. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Anaerobic PathogenMetronidazole MIC Range (µg/mL)Citation(s)
Bacteroides fragilis group0.25 - 2.0[1]
Clostridium difficile0.125 - 1.0[1]
Clostridium perfringens0.5 - 4.0[4]
Prevotella spp.≤ 0.06 - 4.0[8]
Fusobacterium spp.≤ 0.125 - 0.5[8]
Helicobacter pylori (susceptible)≤ 8.0[17][18]
Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Metronidazole against common anaerobic bacteria. Note that resistance can lead to significantly higher MIC values.

Key Experimental Protocols

The elucidation of metronidazole's mechanism of action relies on several key experimental techniques. Detailed below are the methodologies for assessing bacterial susceptibility and drug-induced DNA damage.

Protocol for Determining Minimum Inhibitory Concentration (MIC): Agar Dilution Method

The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent.[19]

1. Preparation of Metronidazole Plates:

  • A stock solution of metronidazole is prepared in a suitable solvent (e.g., dimethyl sulfoxide).[19]

  • Serial twofold dilutions of the stock solution are made.

  • Each dilution is added to molten Mueller-Hinton agar (or another appropriate growth medium) to achieve final desired concentrations (e.g., 0.032 to 256 µg/mL).[19]

  • The agar is poured into sterile petri dishes and allowed to solidify. A control plate with no drug is also prepared.

2. Inoculum Preparation:

  • Bacterial colonies from a fresh culture are suspended in sterile saline or broth.

  • The suspension is adjusted to a specific turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

3. Inoculation and Incubation:

  • A standardized volume (e.g., 2-5 µL) of the adjusted bacterial inoculum is spotted onto the surface of each metronidazole-containing plate and the control plate.[19]

  • The plates are allowed to dry before being inverted.

  • Incubation is carried out under strict anaerobic conditions (or microaerobic for H. pylori) at 37°C for 48-72 hours.[17][19]

4. Interpretation:

  • The MIC is recorded as the lowest concentration of metronidazole that completely inhibits visible bacterial growth on the agar.

Protocol for Assessing DNA Damage: The Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[20][21]

1. Cell Preparation and Treatment:

  • A suspension of bacterial cells is prepared.

  • The cells are treated with varying concentrations of metronidazole for a defined period under anaerobic conditions. A negative control (no drug) is included.

2. Embedding Cells in Agarose:

  • The treated cells are mixed with low-melting-point agarose.

  • This mixture is layered onto a microscope slide pre-coated with normal-melting-point agarose. A coverslip is applied, and the slide is cooled to solidify the gel.

3. Cell Lysis:

  • The coverslip is removed, and the slide is immersed in a cold lysis buffer (containing detergent and high salt) to dissolve cellular and nuclear membranes, leaving behind the DNA as a "nucleoid."

4. DNA Unwinding and Electrophoresis:

  • To detect single-strand breaks, the slides are placed in a horizontal electrophoresis tank filled with a high-pH alkaline buffer to unwind the DNA.[22]

  • A low voltage is applied, causing the negatively charged DNA to migrate towards the anode.

5. Visualization and Analysis:

  • The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., SYBR Green or ethidium bromide).

  • Under a fluorescence microscope, undamaged DNA remains as a compact head (the "comet head"), while fragmented DNA migrates out, forming a "comet tail."

  • Image analysis software is used to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the tail and the tail length. A significant increase in tail formation in treated cells compared to controls indicates drug-induced DNA damage.[20]

Visualizing the Mechanism and Methodologies

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in metronidazole's action.

G Figure 1: Metronidazole Activation and DNA Damage Pathway cluster_cell Anaerobic Bacterium Met_in Metronidazole (Inactive Prodrug) Met_active Reactive Nitro Radical (Cytotoxic) Met_in->Met_active Reduction PFOR PFOR / Other Nitroreductases Fd_red Ferredoxin (Reduced) PFOR->Fd_red e- transfer AcetylCoA Acetyl-CoA PFOR->AcetylCoA Fd_ox Ferredoxin (Oxidized) Fd_ox->PFOR Fd_red->Met_in Fd_red->Fd_ox e- donation Pyruvate Pyruvate Pyruvate->PFOR e- source DNA_intact Bacterial DNA Met_active->DNA_intact Interaction DNA_damaged Fragmented DNA DNA_intact->DNA_damaged Strand Breakage CellDeath CELL DEATH DNA_damaged->CellDeath Met_out Metronidazole (Extracellular) Met_out->Met_in Passive Diffusion

Caption: Metronidazole activation pathway in an anaerobic bacterium.

G Figure 2: Experimental Workflow for MIC Determination (Agar Dilution) start Start prep_media Prepare agar with serial twofold dilutions of Metronidazole start->prep_media pour_plates Pour agar into petri dishes prep_media->pour_plates prep_inoculum Prepare standardized bacterial suspension (0.5 McFarland) pour_plates->prep_inoculum inoculate Spot-inoculate a fixed volume of suspension onto each plate prep_inoculum->inoculate incubate Incubate plates under anaerobic conditions inoculate->incubate read_results Examine plates for visible growth incubate->read_results determine_mic MIC = Lowest drug concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination via agar dilution.

G Figure 3: Logical Flow of Metronidazole's Selective Toxicity cluster_anaerobe Anaerobic Cell cluster_aerobe Aerobic / Human Cell Met Metronidazole (Prodrug) LowRedox Low Redox Potential Environment Met->LowRedox HighRedox High Redox Potential (Oxygen Present) Met->HighRedox Activation Reductive Activation Occurs LowRedox->Activation Nitroreductase Specific Nitroreductase Enzymes Present Nitroreductase->Activation Toxicity Cytotoxicity (Cell Death) Activation->Toxicity NoActivation Drug Remains Inactive HighRedox->NoActivation NoEnzyme Lacks Appropriate Nitroreductases NoEnzyme->NoActivation NoEffect No Cytotoxic Effect NoActivation->NoEffect

Caption: Logical flow diagram of metronidazole's selective toxicity.

Conclusion

The mechanism of action of metronidazole is a paradigm of targeted antimicrobial therapy. Its efficacy is intrinsically linked to the unique physiology of anaerobic bacteria, specifically their low-redox-potential electron transport pathways. By acting as a prodrug that is selectively activated to form DNA-damaging radicals within these target organisms, metronidazole achieves potent bactericidal activity with minimal toxicity to the host's aerobic cells. A thorough understanding of this mechanism, supported by robust experimental methodologies, is essential for its continued effective clinical use and for the development of novel antimicrobial agents targeting anaerobic pathogens.

References

An In-depth Technical Guide to the Physicochemical Properties of Metronidazole Benzoate for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of metronidazole benzoate, a widely used prodrug of the antibacterial and antiprotozoal agent metronidazole. Designed for professionals in research and drug development, this document synthesizes critical data into a structured format, offering detailed experimental protocols and visual workflows to support laboratory investigation and formulation development.

Core Physicochemical Properties

This compound is the benzoate ester of metronidazole, developed to mask the bitter taste of the parent drug, thereby improving palatability, especially in pediatric formulations.[1] It is hydrolyzed in the gastrointestinal tract to release metronidazole, which is then absorbed into the systemic circulation.[1][2] Understanding its physicochemical characteristics is paramount for formulation design, quality control, and ensuring therapeutic efficacy.

General Characteristics

This compound is a white or slightly yellowish crystalline powder or flakes.[1][3]

Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound compiled from various sources.

Table 1: Solubility Profile of this compound

Solvent SystemSolubility DescriptionQuantitative Value (if available)Reference(s)
WaterPractically insoluble/Sparingly soluble~0.1 mg/mL at 25°C; 0.2 mg/mL[1][3][4][5][6]
0.01 M Hydrochloric Acid-0.4 mg/mL[5]
0.05 M Phosphate Buffer (pH 6.8)-0.2 mg/mL[5]
DMSO:PBS (pH 7.2) (1:6 solution)Sparingly soluble~0.14 mg/mL[7]
Dichloromethane (Methylene Chloride)Freely soluble-[1][3][6]
AcetoneSoluble-[1][3][6]
ChloroformSoluble-[8]
Ethanol (~750 g/l)Slightly soluble~1 mg/mL[3][6][7]
EtherVery slightly soluble-[3]
DMSOSoluble~30 mg/mL[7]
Dimethylformamide (DMF)Soluble~30 mg/mL[7]
MethanolSoluble-[8]

Table 2: Thermal and Other Physicochemical Properties

PropertyValueReference(s)
Melting Point99 - 102 °C[1][6][8]
pKa (Strongest Basic)3.27[9][10]
LogP (Predicted)1.71 - 2.04[10][11]
Molecular Weight275.26 g/mol [8][11]
Molecular FormulaC₁₃H₁₃N₃O₄[6][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline protocols for key experimental procedures.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of this compound in an aqueous medium.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired aqueous medium (e.g., purified water, buffer of specific pH) in a glass vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

  • Sampling and Dilution: Carefully withdraw a clear aliquot of the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Assay

This method is used to quantify this compound and monitor its stability by separating it from potential degradation products.[4][5]

Chromatographic Conditions (Example): [5]

  • Column: Waters Symmetry C8, 5 µm packing, 4.6 mm x 250 mm

  • Mobile Phase: Acetonitrile and 0.1% glacial acetic acid in 0.01 M monobasic potassium phosphate (40:60, v/v)

  • Flow Rate: 2.0 mL/min (Isocratic elution)

  • Detection: UV at 271 nm

  • Injection Volume: 20 µL

  • Temperature: Ambient

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard of known concentration in the mobile phase. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: For stability studies, subject the this compound sample to stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic).[12][13] At specified time points, withdraw a sample, dilute it with the mobile phase to a suitable concentration, and filter it through a 0.45 µm filter.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Identify and quantify the this compound peak based on its retention time and peak area compared to the standards. The appearance of new peaks indicates degradation products.

Dissolution Testing for Solid Oral Dosage Forms (USP Apparatus 2 - Paddle Method)

This protocol is adapted for suspensions and can be used to evaluate the in vitro release of this compound.[14]

Methodology:

  • Dissolution Medium: Prepare 900 mL of 0.1 N hydrochloric acid and place it in the dissolution vessel.[14] Maintain the temperature at 37 ± 0.5 °C.

  • Apparatus Setup: Use USP Apparatus 2 (paddle) and set the rotation speed to 100 rpm.[14]

  • Sample Introduction: Introduce a accurately measured quantity of the this compound suspension into the dissolution medium.

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 10, 20, 30, 45, and 60 minutes).[14] Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Preparation: Filter the collected samples immediately through a suitable filter (e.g., 0.45 µm).

  • Quantification: Determine the concentration of dissolved this compound in each sample using UV-Vis spectrophotometry at a wavelength of 242 nm or a validated HPLC method.[14]

  • Calculation: Calculate the cumulative percentage of drug released at each time point.

Visualizations of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and the logical interplay of physicochemical properties.

Experimental_Workflow_Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess Metronidazole Benzoate to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge to separate solid and supernatant B->C D Withdraw and dilute clear supernatant C->D E Quantify using validated HPLC method D->E F Calculate Solubility E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Stability_Indicating_HPLC_Workflow cluster_stress Forced Degradation cluster_sampling Sampling & Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stress Subject this compound to Stress Conditions (Acid, Base, Heat, Light) Sample Withdraw and dilute sample at time intervals Stress->Sample Filter Filter through 0.45 µm filter Sample->Filter Inject Inject sample and standards into HPLC system Filter->Inject Detect UV Detection at 271 nm Inject->Detect Quantify Quantify parent drug and degradation products Detect->Quantify

Caption: Workflow for Stability-Indicating HPLC Assay.

Physicochemical_Properties_Impact cluster_properties Core Properties cluster_impact Impact on Drug Development A Physicochemical Properties of this compound Solubility Solubility A->Solubility MeltingPoint Melting Point & Polymorphism A->MeltingPoint Stability Chemical Stability A->Stability LogP LogP (Lipophilicity) A->LogP Formulation Formulation Strategy (e.g., Suspensions) Solubility->Formulation Bioavailability Bioavailability Solubility->Bioavailability MeltingPoint->Formulation Manufacturing Manufacturing Process MeltingPoint->Manufacturing Stability->Formulation Storage Storage Conditions & Shelf-life Stability->Storage LogP->Bioavailability

Caption: Impact of Physicochemical Properties on Drug Development.

Polymorphism and Stability

Polymorphism

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration for this compound. Different polymorphs can exhibit different physicochemical properties, including solubility, melting point, and stability, which can impact the bioavailability and therapeutic efficacy of the drug product. Recent studies have reported on the existence of polymorphic cocrystals of this compound with coformers like salicylic acid and fumaric acid.[15][16] The investigation of polymorphism is crucial during drug development to ensure consistent product quality and performance.[15] Techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and single-crystal X-ray diffraction are employed to characterize different polymorphic forms.[15][16]

Stability Profile

The chemical stability of this compound is essential for ensuring its safety and efficacy throughout its shelf life.

  • pH-Dependent Stability: this compound shows maximum stability at a pH of 4.0.[2] It is significantly degraded under alkaline conditions, with milder degradation observed in acidic and neutral conditions.[12][13] The ester did not show significant hydrolysis to metronidazole after 8 hours in simulated gastric fluid and 5 hours in simulated intestinal fluid.[4]

  • Thermal and Photostability: The drug is reported to be stable against dry heat.[12][13] However, it is affected by direct sunlight, and photodecomposition is influenced by the medium (acidic vs. basic) and drug concentration.[17]

  • Formulation Stability: In suspension formulations, this compound has been shown to be stable for at least 90 days at room temperature in vehicles like Ora-Plus and a mixture of Ora-Plus and Ora-Sweet.[4] Another study showed stability for at least one year at ambient conditions when formulated in SyrSpend SF.[18]

This guide provides a foundational understanding of the physicochemical properties of this compound. For further in-depth analysis, researchers are encouraged to consult the cited literature.

References

An In-Depth Technical Guide to the Antimicrobial Spectrum of Metronidazole Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metronidazole benzoate serves as a prodrug to the widely utilized antimicrobial agent, metronidazole. Its primary therapeutic value lies in its targeted activity against anaerobic bacteria and certain protozoa. This document provides a comprehensive technical overview of the antimicrobial spectrum of this compound, detailing its mechanism of action, quantitative susceptibility data for key pathogens, and the experimental protocols used for these determinations. The information herein is intended to support research and development efforts in the fields of antimicrobial drug discovery and clinical microbiology.

Mechanism of Action

This compound itself is biologically inactive. Following administration, it is hydrolyzed by esterases, primarily in the liver and gastrointestinal tract, to release its active form, metronidazole.[1] The selective toxicity of metronidazole against anaerobic organisms is a result of their unique metabolic pathways.

The mechanism unfolds in a multi-step process:

  • Cellular Uptake: As a small, uncharged molecule, metronidazole passively diffuses across the cell membranes of anaerobic microorganisms.[2]

  • Reductive Activation: Within the anaerobic environment of the cell, the 5-nitro group of metronidazole is reduced by low-redox-potential electron transport proteins, such as ferredoxin.[3] This process is highly efficient in anaerobes and is largely absent in aerobic cells, which accounts for the drug's selective spectrum.

  • Formation of Cytotoxic Intermediates: The reduction of the nitro group generates short-lived, highly reactive nitroso free radicals and other cytotoxic intermediates.[3]

  • Macromolecular Damage: These reactive intermediates interact with and induce damage to microbial DNA, causing a loss of helical structure and strand breakage.[4] This disruption of DNA replication and repair ultimately leads to cell death.

The following diagram illustrates the activation and mechanism of action of metronidazole.

Metronidazole_Mechanism_of_Action cluster_outside Extracellular Space cluster_cell Anaerobic Microorganism Metronidazole_Benzoate This compound Metronidazole_Active Metronidazole (Active) Metronidazole_Benzoate->Metronidazole_Active Hydrolysis (in vivo) Metronidazole_Inside Metronidazole Metronidazole_Active->Metronidazole_Inside Passive Diffusion Activation Reductive Activation (e.g., Ferredoxin) Metronidazole_Inside->Activation Electron Transfer Radicals Reactive Nitro Radicals Activation->Radicals DNA Microbial DNA Radicals->DNA Interaction Damage DNA Strand Breakage & Loss of Helical Structure DNA->Damage Cell_Death Cell Death Damage->Cell_Death

Figure 1: Mechanism of Action of Metronidazole

Antimicrobial Spectrum and Quantitative Data

The antimicrobial activity of metronidazole is confined to obligate anaerobic bacteria and certain protozoal parasites. It is notably inactive against aerobic and facultative anaerobic bacteria.

Antibacterial Spectrum

Metronidazole exhibits potent bactericidal activity against a broad range of anaerobic Gram-negative and Gram-positive bacilli, as well as anaerobic cocci. It is particularly effective against the Bacteroides fragilis group, which is often resistant to other antimicrobial agents.

Table 1: In Vitro Activity of Metronidazole Against Common Anaerobic Bacteria

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Gram-Negative Anaerobes
Bacteroides fragilis group2>256<0.015 - >256[5]
Bacteroides fragilis0.25 - 0.540.16 - 2.5[6][7]
Prevotella spp.--0.06 - 8[8]
Fusobacterium spp.---
Gram-Positive Anaerobes
Clostridium perfringens---
Clostridium difficile-0.50.06 - 2.0[8]
Peptostreptococcus spp.---

Note: MIC values can vary based on testing methodology and geographical location of isolates. The data presented is a summary from multiple sources.

Antiprotozoal Spectrum

Metronidazole is a first-line treatment for several common protozoal infections.

Table 2: In Vitro Activity of Metronidazole Against Protozoal Pathogens

OrganismMIC (µg/mL)IC₅₀ (µM)Notes
Trichomonas vaginalis0.5 - 4.5[9]-Mean MIC of 1.50 µg/mL reported in one study.[9] Resistance is defined as MIC >2 mg/L.[2]
Giardia lamblia≤0.5 - 10.26 - 0.35Most isolates are highly susceptible.[10][11]
Entamoeba histolytica1 - 10[12]13.2Activity against trophozoite stage.[13]

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the antimicrobial spectrum of metronidazole relies on standardized in vitro susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for anaerobic bacteria.

Broth Microdilution Method

The broth microdilution method is a common technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of metronidazole is prepared and serially diluted in a suitable anaerobic broth medium (e.g., Brucella broth supplemented with hemin and vitamin K₁) in a 96-well microtiter plate.

  • Inoculum Preparation: The anaerobic bacterial isolate to be tested is grown on an appropriate agar medium. A standardized suspension of the organism is prepared in broth to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The microtiter plate is inoculated with the bacterial suspension and incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 48 hours.

  • MIC Determination: The MIC is read as the lowest concentration of metronidazole that completely inhibits visible growth of the organism. A growth control (no antibiotic) and a sterility control (no inoculum) are included.

Agar Dilution Method

The agar dilution method is considered the reference method for anaerobic susceptibility testing by CLSI.

Protocol:

  • Preparation of Agar Plates: A series of agar plates (e.g., Brucella agar supplemented with laked sheep blood, hemin, and vitamin K₁) are prepared, each containing a specific concentration of metronidazole.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A multipoint inoculator is used to spot-inoculate the surface of each agar plate with the bacterial suspensions.

  • Incubation: The plates are incubated under anaerobic conditions at 35-37°C for 48 hours.

  • MIC Determination: The MIC is the lowest concentration of metronidazole that prevents the growth of the organism, or allows for only a faint haze or a single colony.

The following diagram outlines a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_result Result Start Start Prepare_Drug Prepare Metronidazole Stock Solution Start->Prepare_Drug Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Metronidazole in Microtiter Plate Prepare_Drug->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate under Anaerobic Conditions (48h, 37°C) Inoculate->Incubate Read_MIC Visually Inspect for Growth and Determine MIC Incubate->Read_MIC End End (MIC Value) Read_MIC->End

Figure 2: Broth Microdilution MIC Workflow

Conclusion

This compound, through its active metabolite metronidazole, remains a cornerstone for the treatment of infections caused by anaerobic bacteria and specific protozoa. Its efficacy is rooted in a unique mechanism of action that is selective for organisms with low-redox-potential metabolic pathways. A thorough understanding of its antimicrobial spectrum, supported by quantitative susceptibility data and standardized testing protocols, is essential for its appropriate clinical use and for the continued development of novel antimicrobial strategies. Ongoing surveillance of MIC trends is critical to monitor for the emergence of resistance and to ensure the continued effectiveness of this important therapeutic agent.

References

An In-Depth Technical Guide to the In Vitro Activity of Metronidazole Benzoate Against Protozoa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metronidazole benzoate is a strategic prodrug of the widely utilized antiprotozoal and antibacterial agent, metronidazole. While metronidazole itself is effective against a range of anaerobic protozoa, its bitter taste can be a significant challenge, particularly in pediatric formulations. This compound, the benzoate ester of metronidazole, was developed to overcome this organoleptic issue. In vivo, it is hydrolyzed by esterases to release the active metronidazole moiety.

This technical guide provides a comprehensive overview of the in vitro activity of metronidazole, the active form of this compound, against key protozoan pathogens. Due to the nature of this compound as a prodrug with low aqueous solubility and its requirement for enzymatic cleavage to become active, direct in vitro antiprotozoal data for the benzoate ester is limited. The in vitro efficacy is a function of the active metronidazole. Therefore, this guide will focus on the in vitro activity and methodologies related to metronidazole.

Mechanism of Action

Metronidazole is a concentration-dependent bactericidal and protozoacidal agent. Its selective toxicity to anaerobic and microaerophilic organisms is due to its mechanism of action, which requires a low redox potential environment.

Metronidazole_Mechanism_of_Action cluster_cell Anaerobic Protozoan Cell Metronidazole_ext Metronidazole (Prodrug) Metronidazole_int Metronidazole Metronidazole_ext->Metronidazole_int Passive Diffusion Activation Reduction of Nitro Group Metronidazole_int->Activation e- from Ferredoxin Reactive_Intermediates Cytotoxic Nitro Radical Anions Activation->Reactive_Intermediates DNA_Damage DNA Strand Breakage & Destabilization Reactive_Intermediates->DNA_Damage Inhibition Inhibition of Nucleic Acid Synthesis DNA_Damage->Inhibition Cell_Death Cell Death Inhibition->Cell_Death Ferredoxin_ox Ferredoxin (oxidized) Ferredoxin_red Ferredoxin (reduced) Ferredoxin_red->Ferredoxin_ox e- PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) PFOR->Ferredoxin_red e- Acetyl_CoA Acetyl-CoA PFOR->Acetyl_CoA Pyruvate Pyruvate Pyruvate->PFOR

Caption: Mechanism of action of metronidazole in anaerobic protozoa.

Metronidazole, as a prodrug, enters the protozoan cell via passive diffusion.[1] Inside the anaerobic environment of the cell, the nitro group of metronidazole is reduced by proteins with low redox potentials, such as ferredoxin.[1] This reduction process, catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), generates short-lived, highly reactive nitro radical anions and other cytotoxic intermediates. These reactive molecules interact with the parasite's DNA, causing strand breakage and helical structure disruption.[1] The resulting DNA damage inhibits nucleic acid synthesis, ultimately leading to cell death.[1]

Quantitative In Vitro Susceptibility Data

The following tables summarize the in vitro activity of metronidazole against Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica. The data is presented as Minimum Inhibitory Concentration (MIC), Minimum Lethal Concentration (MLC), and 50% Inhibitory Concentration (IC50). It is important to note that susceptibility can vary between different strains of the same species and can be influenced by the experimental conditions, particularly the oxygen concentration.

Table 1: In Vitro Activity of Metronidazole against Trichomonas vaginalis

Strain(s)ParameterAerobic Conditions (µg/mL)Anaerobic Conditions (µg/mL)Reference
310 clinical isolatesGeometric Mean MLC (cured cases)24.11.6[2]
310 clinical isolatesGeometric Mean MLC (resistant cases)195.55.05[2]
Not SpecifiedMLC associated with treatment failure≥ 50-[3]
20 clinical isolatesMean MIC3.82.1[4]
20 clinical isolatesMean MLC3.2-[4]
Not SpecifiedMLC50 (after 24h & 48h), 12.5 (after 72h & 96h)-[5]

Table 2: In Vitro Activity of Metronidazole against Giardia lamblia

Strain(s)ParameterConcentration (µg/mL)Incubation TimeReference
10 clinical isolatesIC500.1 - 104 h[6][7]
Not SpecifiedImmobilization Concentration (100%)1.6 - 5024 h[8]
Four isolatesIC500.78 - 1.5624 h[9]
Various isolatesMLC (Tolerant strains, microaerophilic)100 - >40024 h[9]
Trophozoites & CystsIC50 (Trophozoites)0.24 µmol/mLNot Specified[10]
Trophozoites & CystsIC50 (Cysts)0.44 µmol/mLNot Specified[10]

Table 3: In Vitro Activity of Metronidazole against Entamoeba histolytica

Strain(s)ParameterConcentration (µg/mL)Incubation TimeReference
HK9 and HM1Middle Effective Dose0.324 h[4]
HM3Middle Effective Dose124 h[4]
15 clinical isolatesMean IC5013.2 µMNot Specified[2]
HM1:IMSS (reference)IC509.5 µMNot Specified[2]

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate and reproducible assessment of in vitro antiprotozoal activity. Below are generalized methodologies for key experiments.

In Vitro Susceptibility Testing of Protozoa

This workflow outlines the general steps for determining the MIC, MLC, or IC50 of a compound against a protozoan culture.

In_Vitro_Susceptibility_Workflow Start Start Parasite_Culture 1. Axenic Culture of Protozoan Trophozoites Start->Parasite_Culture Inoculation 4. Inoculate Microtiter Plate Wells with a Standardized Number of Trophozoites Parasite_Culture->Inoculation Drug_Prep 2. Prepare Stock Solution of Metronidazole in DMSO or other suitable solvent Serial_Dilution 3. Perform Serial Dilutions of Metronidazole in Culture Medium Drug_Prep->Serial_Dilution Add_Drug 5. Add Drug Dilutions to Respective Wells Serial_Dilution->Add_Drug Inoculation->Add_Drug Incubation 6. Incubate under Anaerobic or Microaerophilic Conditions (e.g., 37°C for 24-72h) Add_Drug->Incubation Assessment 7. Assess Parasite Viability/ Growth Inhibition Incubation->Assessment Microscopy Microscopic Counting (e.g., Hemocytometer) Assessment->Microscopy Method Colorimetric Colorimetric/Fluorometric Assay (e.g., MTT, Resazurin) Assessment->Colorimetric Method Subculture Subculture for MLC Determination Assessment->Subculture Method Data_Analysis 8. Data Analysis to Determine IC50, MIC, or MLC Microscopy->Data_Analysis Colorimetric->Data_Analysis Subculture->Data_Analysis

Caption: General workflow for in vitro antiprotozoal susceptibility testing.

1. Parasite Culture:

  • Trichomonas vaginalis : Trophozoites are typically cultured axenically in TYI-S-33 medium supplemented with 10% heat-inactivated bovine or horse serum. Cultures are incubated at 37°C.

  • Giardia lamblia : Trophozoites are grown in axenic culture using TYI-S-33 medium, often supplemented with bovine bile and serum, at 37°C.

  • Entamoeba histolytica : Trophozoites are cultured axenically in TYI-S-33 medium at 37°C.

2. Drug Preparation:

  • A stock solution of metronidazole is prepared by dissolving the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), due to its limited water solubility.

  • Serial dilutions are then made in the appropriate culture medium to achieve the desired final concentrations for the assay.

3. Susceptibility Assay (Example using 96-well plates):

  • A standardized number of trophozoites (e.g., 1 x 10^4 to 5 x 10^4 cells/mL) are seeded into the wells of a 96-well microtiter plate.

  • The various dilutions of metronidazole are added to the wells. Control wells containing parasites with no drug and medium-only wells are also included.

  • The plates are incubated at 37°C for a specified period (e.g., 24, 48, or 72 hours) under anaerobic or microaerophilic conditions, which can be achieved using gas jars or anaerobic chambers.

4. Determination of Viability and Inhibition:

  • IC50 (50% Inhibitory Concentration): Parasite growth inhibition is often assessed using colorimetric methods like the MTT assay, where viable cells reduce a tetrazolium salt to a colored formazan product, or by direct counting of motile trophozoites using a hemocytometer. The IC50 is the concentration of the drug that inhibits parasite growth by 50% compared to the control.

  • MIC (Minimum Inhibitory Concentration): This is the lowest concentration of the drug that results in no visible parasite growth or motility after the incubation period, as determined by microscopy.

  • MLC (Minimum Lethal Concentration): To determine the MLC, an aliquot from each well showing no motile parasites (at and above the MIC) is subcultured into fresh, drug-free medium. The MLC is the lowest drug concentration from which parasites fail to regrow after subculturing.

Conclusion

This compound serves as a valuable prodrug of metronidazole, effectively masking its bitter taste. The in vitro antiprotozoal activity of this compound is predicated on its hydrolysis to the active compound, metronidazole. The data and protocols presented in this guide, therefore, focus on metronidazole as the pharmacologically active agent against key protozoan pathogens. For researchers and drug development professionals, understanding the distinct roles and properties of both the prodrug and the active metabolite is essential for the design of effective therapeutic strategies and the interpretation of in vitro and in vivo studies. Future research could explore the development of in vitro systems that more closely mimic the in vivo environment, including the presence of esterases, to directly assess the efficacy of this compound.

References

An In-Depth Technical Guide to Metronidazole Benzoate: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metronidazole benzoate, a benzoate ester of the widely used antimicrobial agent metronidazole, serves as a crucial prodrug in various pharmaceutical formulations. Its synthesis masks the bitter taste of the parent compound, enhancing patient compliance, particularly in pediatric applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and characterization using modern analytical techniques are presented, alongside visualizations of key experimental workflows and its metabolic activation pathway. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Chemical Structure and Identification

This compound is the product of the formal condensation of benzoic acid with the hydroxyl group of metronidazole.[1] This esterification results in a molecule with distinct physicochemical properties compared to its parent compound.

Table 1: Chemical Identifiers of this compound

IdentifierValueReference
IUPAC Name 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl benzoate[1]
Molecular Formula C₁₃H₁₃N₃O₄[1]
CAS Number 13182-89-3[1]
Molecular Weight 275.26 g/mol [1]
InChI InChI=1S/C13H13N3O4/c1-10-14-9-12(16(18)19)15(10)7-8-20-13(17)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3[1]
InChIKey CUUCCLJJOWSASK-UHFFFAOYSA-N[1]
SMILES CC1=NC=C(N1CCOC(=O)C2=CC=CC=C2)--INVALID-LINK--[O-][1]

Physicochemical Properties

The physicochemical properties of this compound are critical for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point 99 - 102 °C[2]
Solubility Practically insoluble in water; freely soluble in methylene chloride; soluble in acetone; slightly soluble in alcohol.[2]
pKa (Strongest Basic) 3.27[3]
LogP 1.71[3]
Appearance White or slightly yellowish, crystalline powder or flakes.[2]

Mechanism of Action

This compound is a prodrug that is hydrolyzed in the body to release the active compound, metronidazole.[4] Therefore, its mechanism of action is that of metronidazole.

Metronidazole is effective against anaerobic bacteria and certain protozoa.[5] Its selective toxicity is due to the biochemical pathways present in these organisms. The mechanism involves the following key steps:

  • Cellular Uptake: Metronidazole, being a small and lipophilic molecule, passively diffuses across the cell membranes of anaerobic and microaerophilic microorganisms.[6]

  • Reductive Activation: Inside the microorganism, the nitro group of metronidazole is reduced by low-redox-potential electron-transport proteins, such as ferredoxin or flavodoxin, which are characteristic of anaerobic metabolism.[6] This reduction is a critical activation step.

  • Formation of Cytotoxic Radicals: The reduction process generates short-lived, highly reactive nitroso free radicals and other cytotoxic intermediates.[4]

  • DNA Damage: These reactive species interact with and damage the microbial DNA, leading to strand breaks and helical structure disruption.[7] This damage inhibits nucleic acid synthesis, ultimately causing cell death.[4]

Metronidazole Activation Pathway cluster_microorganism Anaerobic Microorganism cluster_human_body Human Body Metronidazole Metronidazole (Inactive Prodrug) NitroRadical Nitroso Radical (Cytotoxic) Metronidazole->NitroRadical Reduction ReducedFerredoxin Reduced Ferredoxin (Fd_red) OxidizedFerredoxin Oxidized Ferredoxin (Fd_ox) ReducedFerredoxin->OxidizedFerredoxin DamagedDNA Damaged DNA NitroRadical->DamagedDNA Interaction DNA Microbial DNA CellDeath Cell Death DamagedDNA->CellDeath MetronidazoleBenzoate This compound (Administered) Hydrolysis Hydrolysis (e.g., in GIT, liver) MetronidazoleBenzoate->Hydrolysis Metronidazole_active Metronidazole (Active) Hydrolysis->Metronidazole_active Metronidazole_active->Metronidazole Diffusion into cell

Figure 1. Metabolic activation pathway of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of metronidazole with benzoyl chloride. The following is a representative protocol.

Synthesis of this compound start Start dissolve Dissolve Metronidazole in a suitable solvent (e.g., Tributylamine, Toluene, Acetone) start->dissolve add_benzoyl_chloride Add Benzoyl Chloride dissolve->add_benzoyl_chloride esterification Perform Esterification (50-70 °C) add_benzoyl_chloride->esterification cool_and_add_water Add cooled deionized water to dissolve solids esterification->cool_and_add_water recrystallize_crude Cool organic phase and recrystallize to obtain crude product cool_and_add_water->recrystallize_crude dissolve_crude Dissolve crude product in Ethanol recrystallize_crude->dissolve_crude decolorize Add activated carbon and decolorize dissolve_crude->decolorize filter_cool_recrystallize Filter, cool, and recrystallize decolorize->filter_cool_recrystallize wash_dry Wash and dry the final product filter_cool_recrystallize->wash_dry end End wash_dry->end

Figure 2. Experimental workflow for the synthesis of this compound.

Detailed Methodology: [8]

  • Reaction Setup: In a four-hole flask, dissolve a specific amount of metronidazole (e.g., 18.50 g) in a solvent system (e.g., 80 ml tributylamine and 80 ml toluene).

  • Heating and Cooling: Heat the mixture to 100 °C and stir for 1 hour. Then, cool the mixture to 60 °C.

  • Addition of Benzoyl Chloride: Slowly add benzoyl chloride (e.g., 16.70 g) to the reaction mixture.

  • Esterification: Stir the mixture and maintain the temperature for 4 hours to allow for esterification.

  • Work-up: After the reaction is complete, add cooled deionized water to the reaction product to dissolve any solid byproducts.

  • Crude Product Isolation: Cool the organic phase to induce recrystallization of the crude this compound.

  • Purification:

    • Dissolve the crude product in ethanol.

    • Add activated carbon to decolorize the solution.

    • Filter the solution while hot.

    • Cool the filtrate to allow for recrystallization of the purified product.

    • Filter the purified crystals.

  • Drying: Wash the crystals with a suitable solvent and dry them to obtain the final this compound product.

Characterization Methods

HPLC is a robust technique for the identification, quantification, and purity assessment of this compound.

HPLC Analysis Workflow start Start prepare_mobile_phase Prepare Mobile Phase (e.g., Acetonitrile:Water:Phosphoric Acid) start->prepare_mobile_phase setup_hplc Set up HPLC System (Column, Detector, Flow Rate) prepare_mobile_phase->setup_hplc prepare_standard Prepare Standard Solution of this compound inject_samples Inject Standard and Sample Solutions prepare_standard->inject_samples prepare_sample Prepare Sample Solution prepare_sample->inject_samples setup_hplc->inject_samples acquire_data Acquire Chromatograms inject_samples->acquire_data analyze_data Analyze Data (Retention Time, Peak Area) acquire_data->analyze_data end End analyze_data->end

References

Solubility Profile of Metronidazole Benzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility profile of metronidazole benzoate, a key active pharmaceutical ingredient (API). This compound is the benzoate ester of metronidazole, utilized for its potent antiprotozoal and antibacterial properties.[1][2] A prodrug, it is designed to improve palatability compared to the bitter taste of metronidazole, hydrolyzing to its active form, metronidazole, after administration.[1][3] Understanding its solubility in various solvents is critical for the development of effective and stable pharmaceutical formulations. This document details its solubility in aqueous and organic solvents, outlines standard experimental protocols for solubility determination, and illustrates key processes through diagrams.

Physicochemical Properties

This compound is a white or slightly yellowish crystalline powder.[1][4] Its fundamental physicochemical properties are summarized below.

PropertyValueReference
Chemical Name 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl benzoate[4]
Molecular Formula C₁₃H₁₃N₃O₄[2][5]
Molecular Weight 275.3 g/mol [2][5]
Appearance White or slightly yellowish, crystalline powder or flakes[1]
Melting Point 99 - 102 °C[1]

Solubility Profile

The solubility of this compound is a critical factor influencing its formulation and bioavailability. As an ester, it exhibits significantly different solubility characteristics compared to its active metabolite, metronidazole. Generally, it is characterized by low aqueous solubility and higher solubility in various organic solvents.

Qualitative Solubility

Qualitative descriptors provide a general understanding of the substance's solubility in various media.

SolventSolubility DescriptionReference
Water Practically insoluble[1][4][6][7]
Dichloromethane / Methylene Chloride Freely soluble[1][4][6]
Acetone Soluble[1][4][6]
Ethanol / Alcohol Slightly soluble[1][4][6]
Ether Very slightly soluble[4]
Aqueous Buffers Sparingly soluble[5]
Quantitative Solubility Data

Quantitative data offers precise measurements essential for formulation development. The following table summarizes available quantitative solubility data for this compound.

Solvent SystemConcentrationReference
Ethanol ~1 mg/mL[5]
Dimethyl sulfoxide (DMSO) ~30 mg/mL[5]
Dimethylformamide (DMF) ~30 mg/mL[5]
DMSO:PBS (1:6 solution, pH 7.2) ~0.14 mg/mL[5]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental. The Equilibrium Shake-Flask Method is the gold standard for determining the thermodynamic solubility of a compound due to its reliability.[8][9]

Principle

The shake-flask method involves adding an excess amount of the solid drug to a specific solvent and agitating the mixture at a constant temperature until the solution is saturated and in equilibrium with the undissolved solid.[8][9] The concentration of the dissolved drug in the supernatant is then measured to determine the solubility.

Detailed Methodology: Shake-Flask Method

Materials & Equipment:

  • This compound (API, high purity)

  • Selected solvents (e.g., water, ethanol, phosphate buffer pH 7.4)

  • Volumetric flasks, screw-capped vials

  • Orbital shaker with temperature control (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the chosen solvent. The excess solid is necessary to ensure a saturated solution is achieved.[8]

  • Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[10] Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. Preliminary studies can determine the minimum time required to reach equilibrium.[10]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Withdraw a sample from the supernatant and filter it through a syringe filter to remove any undissolved particles. Alternatively, centrifugation can be used to separate the solid phase before sampling the clear supernatant.

  • Analysis: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent. Determine the concentration of dissolved this compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[11]

  • Calculation: The solubility is reported as the concentration of the API in the saturated solution (e.g., in mg/mL or mol/L).

Visualizations: Workflows and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps of the Shake-Flask method for determining equilibrium solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis start Start add_excess Add excess this compound to a known volume of solvent start->add_excess agitate Seal vial and agitate at constant temperature (e.g., 24-72h) add_excess->agitate separate Separate solid from liquid (Centrifugation or Filtration) agitate->separate analyze Withdraw supernatant and analyze concentration (HPLC, UV-Vis) separate->analyze end_node End: Solubility Determined analyze->end_node

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Mechanism of Action Signaling Pathway

This compound is a prodrug that requires in-vivo hydrolysis to its active form, metronidazole. The active drug then selectively targets anaerobic microbes.

G cluster_host Human Host (In-vivo) cluster_microbe Anaerobic Microbe MB This compound (Prodrug) hydrolysis Esterase-mediated Hydrolysis MB->hydrolysis M Metronidazole (Active Drug) hydrolysis->M M_cell Metronidazole (Inside Cell) M->M_cell Passive Diffusion reduction Nitro Group Reduction (by Ferredoxin) M_cell->reduction radical Reactive Nitro Radical reduction->radical dna Microbial DNA radical->dna interacts with damage DNA Strand Breakage & Destabilization dna->damage inhibition Inhibition of Nucleic Acid Synthesis damage->inhibition death Cell Death inhibition->death

Caption: Mechanism of action of this compound as a prodrug.

Conclusion

The solubility profile of this compound is characterized by its lipophilic nature, demonstrating poor solubility in aqueous media and significantly higher solubility in organic solvents like DMSO, DMF, and dichloromethane.[4][5] This profile is a direct consequence of its ester structure. The provided data and protocols, particularly the standardized shake-flask method, are essential for researchers and formulation scientists. A thorough understanding of these solubility characteristics is paramount for designing oral suspensions and other dosage forms that ensure stability and optimal bioavailability of the active metronidazole metabolite upon administration.

References

An In-depth Technical Guide on the Metabolic Pathway of Metronidazole Benzoate in Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metronidazole benzoate serves as a prodrug of the widely used antimicrobial agent, metronidazole.[1][2][3] Its primary advantage lies in its improved palatability, making it a suitable option for oral formulations, particularly for pediatric use. The in vivo efficacy of this compound is entirely dependent on its hydrolysis to the active metronidazole moiety. This guide provides a comprehensive exploration of the metabolic journey of this compound within the body, covering its absorption, distribution, metabolism, and excretion (ADME). Detailed experimental protocols, quantitative pharmacokinetic data, and visual diagrams of the metabolic pathways are presented to offer a thorough understanding for researchers, scientists, and professionals involved in drug development.

Introduction

Metronidazole is a nitroimidazole antibiotic effective against a wide range of anaerobic bacteria and protozoa.[1][3][4] However, its pronounced bitter taste can lead to poor patient compliance. This compound, the benzoyl ester of metronidazole, was developed to overcome this limitation.[2][3] Being tasteless, it offers a more palatable alternative for oral administration.[2] The therapeutic activity of this compound is unlocked upon its in vivo hydrolysis, which releases the active metronidazole and benzoic acid.[1][2] A complete understanding of this metabolic activation and the subsequent fate of the active drug and its byproducts is crucial for optimizing its clinical use and for the development of future drug delivery systems.

Absorption and Hydrolysis

Following oral administration, this compound is primarily absorbed from the gastrointestinal tract.[1] It is understood to be hydrolyzed either before or during its absorption through the gut wall.[2] This rapid conversion is critical, as this compound itself is relatively inactive against pathogens.[1] The hydrolysis is catalyzed by esterases present in the liver, effectively releasing metronidazole into the systemic circulation.[1] Studies have shown that no unhydrolyzed this compound is detected in the serum, indicating an efficient and complete conversion to the active form.[5]

Metabolism of Liberated Metronidazole and Benzoic Acid

Once metronidazole is released, it undergoes extensive metabolism, primarily in the liver.[1] The major metabolic pathways for metronidazole include oxidation and conjugation.[1]

  • Oxidation: The side chain of metronidazole is oxidized to form two main metabolites: a hydroxy metabolite (1-(2-hydroxy-ethyl)-2-hydroxy methyl-5-nitroimidazole) and an acetic acid metabolite (2-methyl-5-nitroimidazole-1-acetic acid).[6][7] The hydroxy metabolite exhibits some biological activity, estimated to be between 30% and 65% of the parent compound, and has a longer elimination half-life.[8]

  • Conjugation: Metronidazole and its oxidative metabolites can also undergo glucuronidation to form more water-soluble compounds that are readily excreted.[4]

The other product of hydrolysis, benzoic acid, is also metabolized. It is primarily conjugated with glycine to form hippuric acid, which is then excreted in the urine.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of metronidazole following the administration of this compound has been investigated in several studies. The data presented below is a summary of key pharmacokinetic parameters.

ParameterValueSpeciesNotesReference
Maximum Serum Concentration (Cmax) of Metronidazole ~30 µg/mLHuman (Adults)Following a 2 g single dose of this compound. This was noted to be about 30% lower than a 2 g dose of pure metronidazole.[5]
Time to Maximum Concentration (Tmax) of Metronidazole 1.774 ± 0.06 hHuman (Healthy Volunteers)Following a 400 mg oral dose of metronidazole.[9]
Biological Half-life (t½) of Metronidazole 5.4 hHuman (Healthy Volunteers)Following intravenous infusion.[10][11]
Elimination Half-life of Metronidazole 7.782 ± 0.78 hHuman (Healthy Volunteers)Following a 400 mg single oral dose.[9]
Area Under the Curve (AUC0-∞) of Metronidazole 103.17 ± 6.25 mg.h/LHuman (Healthy Volunteers)Following a 400 mg oral dose.[9]
Urinary Excretion of Metronidazole and Metabolites (24h) 43.7% of administered doseHuman (Healthy Volunteers)Following intravenous infusion of metronidazole. Comprised of 7.6% unchanged drug, 24.1% hydroxy metabolite, and 12.0% acetic acid metabolite.[10][11]

Experimental Protocols

The investigation of the metabolic pathway of this compound involves a series of well-defined experimental procedures.

In Vivo Pharmacokinetic Studies in Humans
  • Study Design: A typical study involves administering a single oral dose of this compound to healthy human volunteers.[5][9]

  • Sample Collection: Blood samples are collected at predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration. Urine samples are also collected over a specified period (e.g., 24 or 72 hours).[10][11]

  • Sample Preparation: Serum or plasma is separated from blood samples. For analysis, proteins are typically precipitated by adding an acid, such as 5% perchloric acid.[10][11] Urine samples may be diluted as necessary.

  • Analytical Method: The concentrations of metronidazole and its metabolites in serum/plasma and urine are quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.[7][10][11]

In Vitro Metabolism Studies
  • System: Human liver microsomes are used to investigate the enzymatic processes involved in metronidazole metabolism.[12]

  • Procedure: Metronidazole is incubated with human liver microsomes in the presence of an NADPH-generating system. The reaction is stopped at various time points, and the formation of metabolites, such as hydroxymetronidazole, is measured.[12]

  • Analysis: The rate of metabolite formation is determined, and enzyme kinetics (e.g., Km and Vmax) are calculated to characterize the enzymatic reaction.[12]

Visualization of Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.

metabolic_pathway MB This compound GI Gastrointestinal Tract MB->GI Oral Oral Administration Oral->MB Hydrolysis Hydrolysis (Esterases) GI->Hydrolysis Absorption M Metronidazole (Active Drug) Hydrolysis->M BA Benzoic Acid Hydrolysis->BA Liver Liver Metabolism M->Liver Systemic Circulation Conj Glucuronide Conjugates M->Conj Excretion Renal Excretion M->Excretion Unchanged HA Hippuric Acid BA->HA Glycine Conjugation HM Hydroxy Metabolite Liver->HM Oxidation AM Acetic Acid Metabolite Liver->AM Oxidation HM->Conj HM->Excretion AM->Excretion Conj->Excretion HA->Excretion

Caption: Metabolic Pathway of this compound.

experimental_workflow start Start: In Vivo Pharmacokinetic Study admin Oral Administration of This compound start->admin sampling Blood and Urine Sample Collection admin->sampling prep Sample Preparation (e.g., Protein Precipitation) sampling->prep analysis HPLC-UV Analysis prep->analysis quant Quantification of Metronidazole and Metabolites analysis->quant pk Pharmacokinetic Parameter Calculation quant->pk end End: Data Interpretation pk->end

Caption: Experimental Workflow for Pharmacokinetic Analysis.

Distribution and Excretion

Following its release and absorption, metronidazole is widely distributed throughout the body tissues and fluids, including the central nervous system, saliva, and breast milk.[1] The protein binding of metronidazole in the serum is relatively low, typically less than 20%.[8]

The primary route of elimination for metronidazole and its metabolites is through the kidneys, with 60-80% of the total dose being excreted in the urine.[6] A smaller portion is eliminated in the feces.[1] Of the amount recovered in the urine, a significant portion consists of the hydroxy and acetic acid metabolites, with less than 20% being excreted as unchanged metronidazole.[8][10][11]

Conclusion

This compound is an effective prodrug that successfully masks the bitter taste of metronidazole, thereby improving patient compliance. Its in vivo metabolic pathway is characterized by rapid and complete hydrolysis to the active metronidazole and benzoic acid. The subsequent metabolism of metronidazole is well-understood and involves oxidation and conjugation, leading to the formation of metabolites that are primarily excreted via the renal route. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important antimicrobial agent. A thorough understanding of its ADME profile is essential for ensuring its safe and effective clinical application.

References

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of Metronidazole Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of metronidazole benzoate in bulk drug substances and pharmaceutical formulations. The described method is straightforward and provides reliable results, making it suitable for routine quality control and research applications.

Introduction

This compound is an ester prodrug of metronidazole, a widely used antibiotic and antiprotozoal agent effective against anaerobic bacteria and certain parasites.[1][2] Accurate quantification of this compound is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. This document provides a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method, including system suitability, sample preparation, and method validation parameters.

Chemical Properties of this compound

This compound is a white or slightly yellowish crystalline powder.[2] It is practically insoluble in water, but soluble in acetone and chloroform, and slightly soluble in ethanol.[2] These solubility characteristics are important considerations for solvent selection during sample and standard preparation.

  • Chemical Name: 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl benzoate[2]

  • Molecular Formula: C₁₃H₁₃N₃O₄[2]

  • Molecular Weight: 275.27 g/mol [2]

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been established for the optimal separation and quantification of this compound:

ParameterCondition
HPLC Column C18, 5 µm particle size, 4.6 x 150 mm
Mobile Phase Methanol and De-ionized Water (60:40, v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL[1]
Detection Wavelength 254 nm[1]
Column Temperature Ambient
Run Time Approximately 10 minutes[1]
Reagents and Materials
  • This compound Reference Standard

  • HPLC grade Methanol

  • De-ionized Water

  • 0.45 µm Membrane Filters

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 10, 50, 100, 200, 500 µg/mL).[1]

Sample Preparation (from Suspension)
  • Accurately measure a volume of the suspension equivalent to a known concentration of this compound.

  • Transfer the sample to a suitable volumetric flask.

  • Add a sufficient volume of methanol and sonicate for at least 15 minutes to ensure complete dissolution of the active ingredient.[1]

  • Dilute to the final volume with methanol and mix thoroughly.[1]

  • Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[1]

Method Validation Summary

The described HPLC method has been validated according to established guidelines, demonstrating its suitability for the intended purpose. The key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the analysis.

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.0~1.3
Theoretical Plates > 2000> 2500
Resolution > 2.0 (from nearest peak)> 7.0
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%< 1.0%
Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions.

ParameterResult
Linear Range 10 - 1000 µg/mL[1]
Correlation Coefficient (r²) ≥ 0.999[1]
Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.

Precision TypeRSD (%)
Intra-day Precision < 2.0%[3]
Inter-day Precision < 2.0%[3]
Accuracy

Accuracy was determined by the recovery of a known amount of this compound spiked into a sample matrix.

ParameterResult
Recovery 98.0% - 102.0%
Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of the method was established by determining the LOD and LOQ.

ParameterResult
LOD 0.0158 µg/mL[1]
LOQ 10 µg/mL[1]

Workflow Diagram

HPLC_Method_Development start Start: Method Development Goal Quantification of this compound lit_review Literature Review & Chemical Property Analysis start->lit_review instrument_setup HPLC System Preparation (Column, Mobile Phase, Detector) lit_review->instrument_setup standard_prep Standard Solution Preparation (Stock and Working Standards) instrument_setup->standard_prep sample_prep Sample Preparation (Extraction, Dilution, Filtration) instrument_setup->sample_prep method_optimization Chromatographic Method Optimization (Isocratic Elution) standard_prep->method_optimization sample_prep->method_optimization system_suitability System Suitability Testing (SST) method_optimization->system_suitability validation Method Validation system_suitability->validation linearity Linearity validation->linearity precision Precision (Intra-day & Inter-day) validation->precision accuracy Accuracy (Recovery) validation->accuracy sensitivity Sensitivity (LOD & LOQ) validation->sensitivity routine_analysis Routine Sample Analysis linearity->routine_analysis precision->routine_analysis accuracy->routine_analysis sensitivity->routine_analysis end End: Report Generation routine_analysis->end

References

Application Note: UV Spectrophotometric Analysis of Metronidazole Benzoate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metronidazole benzoate, an ester of metronidazole, is a widely used antiprotozoal and antibacterial agent formulated in various dosage forms, particularly oral suspensions for pediatric use. The determination of its concentration in these formulations is crucial for ensuring product quality, safety, and efficacy. Ultraviolet (UV-Visible) spectrophotometry offers a simple, cost-effective, rapid, and accurate method for the quantitative analysis of this compound in routine quality control.[1][2][3] This application note details a validated UV spectrophotometric method for this purpose.

Principle

The method is based on the principle that this compound possesses a chromophore that absorbs UV radiation at a specific wavelength. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte in the solution. By measuring the absorbance of a sample solution and comparing it to a standard calibration curve, the concentration of this compound can be accurately determined.

Materials and Methods

3.1 Instrumentation

  • A double-beam UV-Visible spectrophotometer with 1 cm matched quartz cells is required.[1][4]

  • Analytical Balance

  • Volumetric flasks

  • Pipettes

  • Filtration assembly (e.g., Whatman filter paper No. 41)[1]

3.2 Chemicals and Reagents

  • This compound (MB) Reference Standard

  • Hydrochloric Acid (HCl), 0.1 N

  • Methanol (optional, for initial solubilization if needed)

  • Distilled Water

  • Commercially available this compound oral suspension

Experimental Protocols

4.1 Protocol 1: Analysis using 0.1 N Hydrochloric Acid

This is a widely cited method for the analysis of this compound.

4.1.1 Determination of Maximum Wavelength (λmax)

  • Prepare a dilute solution of this compound (approx. 10 µg/mL) in 0.1 N HCl.

  • Scan the solution using the spectrophotometer over a wavelength range of 200-400 nm against a 0.1 N HCl blank.[5]

  • The wavelength at which maximum absorbance is observed is the λmax. For this compound in 0.1 N HCl, the λmax is typically found at 268 nm .[1][3][6]

4.1.2 Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 25 mg of this compound reference standard.[1]

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and make up the volume with 0.1 N HCl.[1] This solution has a concentration of 1000 µg/mL.

4.1.3 Preparation of Working Standard Solutions & Calibration Curve

  • From the stock solution, prepare an intermediate stock of 100 µg/mL by diluting 10 mL to 100 mL with 0.1 N HCl.

  • From the 100 µg/mL solution, prepare a series of dilutions to obtain concentrations in the range of 1-10 µg/mL.[1][2]

  • Measure the absorbance of each solution at 268 nm against the 0.1 N HCl blank.

  • Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin. Determine the regression equation (y = mx + c) and the correlation coefficient (R²).[3]

4.1.4 Preparation of Sample Solution (from Oral Suspension)

  • Accurately weigh a quantity of the oral suspension equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.[1]

  • Add approximately 20 mL of 0.1 N HCl and shake for 20 minutes to dissolve the drug.[1]

  • Make up the volume to 100 mL with 0.1 N HCl.

  • Filter the solution through Whatman filter paper No. 41.[1]

  • Pipette 1 mL of the filtered solution into another 100 mL volumetric flask and dilute to the mark with 0.1 N HCl.[1] This yields a theoretical concentration of 10 µg/mL.

4.1.5 Assay of this compound in Formulation

  • Measure the absorbance of the final sample solution at 268 nm against the 0.1 N HCl blank.

  • Calculate the concentration of the drug in the sample solution using the regression equation obtained from the calibration curve.

  • Calculate the percentage content of this compound in the formulation using the following formula:

    % Assay = (Concentration from curve (µg/mL) / Theoretical Concentration (µg/mL)) * 100

4.2 Protocol 2: Analysis using Distilled Water

An alternative method utilizes distilled water as the solvent, which can be more economical and environmentally friendly.[4]

  • λmax: The maximum absorbance in distilled water has been reported at 322 nm .[4]

  • Linearity Range: 5-50 µg/mL.[4]

  • Procedure: Follow the same steps as in Protocol 1, substituting 0.1 N HCl with distilled water as the solvent for all preparations and as the blank.

Method Validation Summary

The described methods are validated as per the International Conference on Harmonization (ICH) guidelines.[1][2] The key validation parameters are summarized in the table below.

ParameterSpecification/Typical ValueReference
Wavelength (λmax) 268 nm (in 0.1 N HCl)[1][3]
322 nm (in Distilled Water)[4]
Linearity Range 1-10 µg/mL (in 0.1 N HCl)[1][2]
5-40 µg/mL[5][7]
5-50 µg/mL (in Distilled Water)[4]
Correlation Coefficient (R²) > 0.999[3][4]
Accuracy (% Recovery) 98.9% - 99.37%[1][2]
Precision (% RSD)
- Intraday< 2%[1]
- Interday< 2%[1]
Limit of Detection (LOD) Method dependent[8]
Limit of Quantification (LOQ) Method dependent[8]
Robustness No significant change in absorbance with minor variations in analytical conditions.[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the UV spectrophotometric assay of this compound in an oral suspension.

G cluster_prep Preparation Phase cluster_sample Sample Processing cluster_analysis Analysis & Calculation A Weigh MB Reference Standard B Prepare Standard Stock Solution (e.g., 1000 µg/mL in 0.1N HCl) A->B C Perform Serial Dilutions B->C D Prepare Calibration Standards (1-10 µg/mL) C->D I Measure Absorbance of Standards at λmax (268 nm) D->I E Weigh Suspension equivalent to 100mg MB F Dissolve in 0.1N HCl (Shake for 20 min) E->F G Filter the Solution F->G H Perform Final Dilution to fall within calibration range G->H K Measure Absorbance of Final Sample Solution H->K J Plot Calibration Curve (Absorbance vs. Concentration) I->J L Calculate Concentration using Regression Equation J->L Regression Equation K->L M Calculate % Assay in Formulation L->M

Caption: Workflow for UV Spectrophotometric Assay of this compound.

Conclusion

The developed UV spectrophotometric methods are simple, rapid, accurate, precise, and cost-effective for the routine quantitative estimation of this compound in pharmaceutical dosage forms.[1] These protocols can be readily implemented in quality control laboratories for batch release testing and stability studies.

References

Application Note: In Vitro Drug Release Studies of Metronidazole Benzoate from Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids. Their tunable physicochemical properties, biocompatibility, and ability to provide sustained and controlled release make them ideal carriers for drug delivery.[1] Metronidazole benzoate, a poorly water-soluble ester of metronidazole, is used for treating anaerobic infections.[2] Incorporating it into hydrogels can enhance its therapeutic efficacy, particularly for localized treatments such as in periodontitis, by providing sustained drug release directly at the site of infection.[2][3]

This application note provides detailed protocols for conducting in vitro drug release studies of this compound from various hydrogel formulations. It includes methodologies for hydrogel preparation, drug loading, and the execution of the release study, along with data presentation and analysis techniques.

Experimental Protocols

A generalized workflow for conducting these studies is outlined below.

G cluster_prep Phase 1: Formulation & Preparation cluster_release Phase 2: In Vitro Release Study cluster_analysis Phase 3: Quantification & Data Analysis p1 Hydrogel Polymer Selection & Preparation p2 This compound (MBZ) Incorporation p1->p2 p3 Cross-linking & Gelation (e.g., Physical, Chemical) p2->p3 r1 Place Drug-Loaded Hydrogel in Dissolution Apparatus p3->r1 Characterize Hydrogel r2 Add Release Medium (e.g., PBS pH 6.6, Acetate Buffer pH 4.5) r1->r2 r3 Incubate at 37°C with Agitation (e.g., 50-100 rpm) r2->r3 r4 Withdraw Aliquots at Pre-defined Time Intervals r3->r4 r5 Replenish with Fresh Medium (Maintain Sink Conditions) r4->r5 r5->r4 a1 Quantify MBZ Concentration (e.g., UV-Vis, HPLC) r5->a1 Analyze Samples a2 Calculate Cumulative Drug Release (%) a1->a2 a3 Fit Data to Kinetic Models (Higuchi, Korsmeyer-Peppas, etc.) a2->a3

Caption: Experimental workflow for in vitro drug release studies.

2.1 Materials & Equipment

  • Materials:

    • This compound (MBZ)

    • Hydrogel polymers (e.g., Methylcellulose, HPMC, Pluronic F127, Sodium Alginate, Chitosan)[2][3][4]

    • Cross-linking agents (e.g., Glutaraldehyde, Citric Acid)[4][5]

    • Phosphate Buffered Saline (PBS)

    • Hydrochloric Acid (HCl)

    • Reagents for specific buffer preparation (e.g., Acetate buffer)

    • High-purity water

  • Equipment:

    • USP Dissolution Apparatus II (Paddle) or Apparatus I (Basket)[6]

    • Shaking incubator or water bath

    • UV-Vis Spectrophotometer or HPLC system[6][7]

    • pH meter

    • Analytical balance

    • Magnetic stirrer and hot plate

    • Syringes and syringe filters (e.g., 0.45 µm)

2.2 Protocol 1: Hydrogel Formulation and Drug Loading

This protocol describes a general method for preparing a drug-loaded hydrogel. Specific polymer concentrations and cross-linking methods should be adapted from the relevant literature.

  • Polymer Solution Preparation: Dissolve the chosen hydrogel polymers (e.g., 28% w/v Pluronic F127, Methylcellulose) in cold, sterile water with gentle stirring.[3] Maintain a low temperature (approx. 4°C) to ensure complete dissolution, especially for thermosensitive polymers.

  • Drug Incorporation: Disperse the required amount of this compound into the polymer solution under continuous stirring until a homogenous mixture is achieved.[2] For a controlled-release gel, concentrations of polymers like methylcellulose and HPMC can be systematically varied.[2]

  • Cross-linking/Gelation:

    • For Chemically Cross-linked Gels: Add the cross-linking agent (e.g., citric acid) to the polymer-drug mixture and allow the reaction to proceed under controlled temperature and pH.[5]

    • For Physically Cross-linked Gels (e.g., Thermosensitive): The prepared solution will remain a liquid at storage temperature (4°C) and form a gel at physiological temperature (37°C).[3]

  • Final Formulation: Adjust the final volume with sterile water and store the formulation in a sealed container at 4°C until further use.[3]

2.3 Protocol 2: In Vitro Drug Release Assay

This protocol details the steps to measure the release of this compound from the hydrogel.

  • Apparatus Setup: Prepare the USP dissolution apparatus. Fill the vessels with 900 mL of the selected dissolution medium (refer to Table 2 for examples).[6] Equilibrate the medium to 37 ± 0.5°C.[3]

  • Sample Preparation: Accurately weigh a specific amount of the drug-loaded hydrogel (e.g., 1 g) or place a prepared hydrogel film/disc of known dimensions into the apparatus.[7] For thermosensitive formulations, the liquid hydrogel can be placed in a vial and allowed to gel at 37°C for 15 minutes before adding the release medium.[3]

  • Initiate Release Study: Set the paddle or basket rotation speed (e.g., 75 rpm) and begin the study.[6]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24... hours), withdraw a 5 mL aliquot of the dissolution medium.[6]

  • Maintain Sink Conditions: Immediately after each withdrawal, replace the volume with 5 mL of fresh, pre-warmed release medium to maintain a constant volume and ensure sink conditions.[6]

  • Sample Analysis: Filter the collected samples through a 0.45 µm syringe filter. Analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry (e.g., at λmax 255 nm or 278 nm) or HPLC.[6][8]

  • Calculation: Calculate the cumulative amount and percentage of drug released at each time point using the following equation:

    Cumulative Release (%) = [(Cₙ * V) + Σ(Cᵢ * Vₛ)] / (Initial Drug Load) * 100

    Where:

    • Cₙ = Drug concentration at time point 'n'

    • V = Total volume of dissolution medium

    • Cᵢ = Drug concentration at previous time points

    • Vₛ = Volume of sample withdrawn

Data Presentation

Quantitative data from release studies should be summarized in tables for clarity and comparative analysis.

Table 1: Cumulative Release of this compound from Different Hydrogel Formulations

Formulation Type Drug Load Release Medium Time Cumulative Release (%) Reference
HPMC & MC Gel (Optimized) Not Specified Not Specified 5 hours (T50%) 50% [2]
HPMC & MC Gel (Optimized) Not Specified Not Specified 10 hours (T90%) 90% [2]
Hyaluronic Acid-Based Film 10 mg/mL Not Specified 24 hours ~35% [8]
Hyaluronic Acid-Based Film 10 mg/mL Not Specified 144 hours ~80% [8]
Hyaluronic Acid-Based Film 20 mg/mL Not Specified 24 hours ~20% [9]

| Hyaluronic Acid-Based Film | 20 mg/mL | Not Specified | 144 hours | ~60% |[9] |

Table 2: Common Experimental Parameters for In Vitro Release Studies

Hydrogel Base Apparatus Release Medium Temp. (°C) Agitation Analytical Method Reference
Pluronic F127/MC/SF Shaking Incubator PBS (pH 6.6) 37 50 rpm Not Specified [3]
Polymeric Network USP Apparatus II 0.1 M HCl (pH 1.2) 37 75 rpm UV-Vis (255 nm) [6]
Polymeric Network USP Apparatus II Phosphate Buffer (pH 6.8 & 7.4) 37 75 rpm UV-Vis (255 nm) [6]
Hyaluronic Acid Film USP Apparatus I Acetate Buffer (pH 4.5) Not Specified 100 rpm UV-Vis (278 nm) [8]
Chitosan/PVP Not Specified Simulated Gastric (pH 1.2) Not Specified Not Specified Not Specified [4]

| Chitosan/PVP | Not Specified | Simulated Intestinal (pH 6.8 & 7.4) | Not Specified | Not Specified | Not Specified |[4] |

Data Analysis: Drug Release Kinetics and Mechanisms

To understand the mechanism of drug release, the experimental data is often fitted to various kinetic models.[10]

G cluster_mechanisms Primary Release Mechanisms cluster_models Governing Kinetic Models center_node Drug-Loaded Hydrogel Matrix m1 Diffusion center_node->m1 Drug moves through polymer matrix m2 Swelling center_node->m2 Polymer chains relax, increasing mesh size m3 Erosion center_node->m3 Polymer matrix degrades and dissolves k1 Higuchi Model (Diffusion-controlled) m1->k1 k2 Korsmeyer-Peppas Model (Diffusion & Swelling) m1->k2 m2->k2 k3 Zero-Order Model (Erosion-controlled) m3->k3

Caption: Mechanisms and models of drug release from hydrogels.

  • Zero-Order Model: Drug release is constant over time and independent of concentration. This is often seen in reservoir systems or matrix tablets with low drug solubility.

  • First-Order Model: The release rate is directly proportional to the concentration of the drug remaining in the matrix.

  • Higuchi Model: Describes drug release from an insoluble matrix as a process governed by Fickian diffusion.[3][11] The cumulative percentage of drug released is proportional to the square root of time.

  • Korsmeyer-Peppas Model: A semi-empirical model that describes drug release when the mechanism is not well-known or when more than one mechanism is involved (e.g., a combination of diffusion and swelling).[6][10] The release exponent 'n' in this model provides insight into the release mechanism.

The selection of the best model is typically based on the coefficient of determination (R²) value, with the model closest to 1 being the most appropriate fit for the release data.[6] For instance, the release of metronidazole from thermosensitive hydrogels has been shown to follow the Higuchi diffusion model.[3][12]

References

Application Notes and Protocols for Utilizing Metronidazole Benzoate in Anaerobic Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of metronidazole benzoate in anaerobic cell culture models. This document outlines the mechanism of action, detailed experimental protocols for assessing antimicrobial efficacy, and methods for evaluating cytotoxicity in mammalian cell lines.

Introduction

Metronidazole is a key antimicrobial agent for treating infections caused by anaerobic bacteria and protozoa.[1][2] this compound, an ester derivative of metronidazole, serves as a tasteless prodrug that is hydrolyzed to release the active metronidazole compound.[3][4] Its primary application in liquid dosage forms is due to its improved palatability.[4] Understanding its efficacy and impact in controlled in vitro environments is crucial for drug development and research.

The antimicrobial action of metronidazole is specific to anaerobic or hypoxic environments.[5] The drug enters the microbial cell via passive diffusion.[3] Inside the anaerobe, the nitro group of metronidazole is reduced by low-redox-potential electron transport proteins, such as ferredoxin.[3][5] This reduction creates cytotoxic nitroso radicals and other reactive intermediates that disrupt the helical structure of DNA, causing strand breakage and inhibiting nucleic acid synthesis, which ultimately leads to cell death.[1][3]

Mechanism of Action Signaling Pathway

The activation and cytotoxic effects of metronidazole in anaerobic bacteria can be visualized as a clear signaling pathway. The following diagram illustrates this process from cellular uptake to the ultimate disruption of DNA.

Metronidazole_Mechanism cluster_extracellular Extracellular Space cluster_cell Anaerobic Bacterial Cell Met_B This compound Met Metronidazole (Active Drug) Met_B->Met Hydrolysis Met_in Metronidazole Met->Met_in Passive Diffusion Reduced_Met Reduced Metronidazole (Cytotoxic Intermediates) Met_in->Reduced_Met Reduction by Ferredoxin/Pyruvate-ferredoxin oxidoreductase (PFOR) DNA Bacterial DNA Reduced_Met->DNA Interaction & Damage Damaged_DNA Damaged DNA (Strand Breaks) Cell_Death Cell Death Damaged_DNA->Cell_Death Inhibition of DNA Synthesis & Repair

Caption: Mechanism of action of metronidazole in anaerobic bacteria.

Quantitative Data Summary

The following tables provide a template for summarizing key quantitative data from experiments.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Anaerobic Bacteria

Bacterial StrainThis compound MIC (µg/mL)This compound MBC (µg/mL)Reference Compound MIC (µg/mL)Reference Compound MBC (µg/mL)
Bacteroides fragilisDataDataDataData
Clostridium perfringensDataDataDataData
Prevotella melaninogenicaDataDataDataData
Fusobacterium nucleatumDataDataDataData

Table 2: Cytotoxicity of this compound on Mammalian Cell Lines (e.g., Caco-2, HEK293)

Cell LineIncubation Time (hours)This compound IC50 (µg/mL)Positive Control IC50 (µg/mL)
Caco-224DataData
48DataData
72DataData
HEK29324DataData
48DataData
72DataData

Experimental Protocols

This compound is practically insoluble in water but soluble in organic solvents like methylene chloride and acetone.[4] For cell culture applications, a stock solution in a biocompatible solvent such as DMSO is recommended.

  • Materials:

    • This compound powder (pharmaceutical grade)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, conical tubes (1.5 mL or 15 mL)

    • Vortex mixer

    • Sterile filter (0.22 µm)

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile conical tube.

    • Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

The agar dilution method is considered the gold standard for antimicrobial susceptibility testing of anaerobic bacteria.[6]

  • Materials:

    • Anaerobic bacterial strains (e.g., B. fragilis, C. perfringens)

    • Appropriate agar medium (e.g., Brucella agar supplemented with hemin and vitamin K1)

    • This compound stock solution

    • Anaerobic chamber or GasPak™ system[7][8]

    • Sterile petri dishes, pipettes, and dilution tubes

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Procedure:

    • Prepare serial twofold dilutions of this compound in molten agar. Keep the agar at 48-50°C to prevent premature solidification.

    • Pour the agar-drug mixtures into sterile petri dishes and allow them to solidify.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 10⁵ CFU per spot on the agar plate.

    • Using a multipoint inoculator, spot the bacterial suspensions onto the surface of the agar plates containing different concentrations of the drug. Include a drug-free control plate.

    • Incubate the plates under anaerobic conditions (e.g., in an anaerobic chamber at 37°C) for 48 hours.[9]

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[10]

This protocol outlines the assessment of this compound's cytotoxicity on a mammalian cell line (e.g., DLD-1 colorectal cancer cells) using an MTT assay.[11]

  • Materials:

    • Mammalian cell line (e.g., DLD-1, Caco-2)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)[12]

    • 96-well cell culture plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[13]

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include vehicle controls (medium with the same concentration of DMSO used for the highest drug dose) and untreated controls.

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[11]

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).

Experimental Workflow Diagram

The following diagram provides a high-level overview of the experimental workflow for evaluating this compound.

Experimental_Workflow start Start prep_drug Prepare this compound Stock Solution start->prep_drug mic_mbc Determine MIC/MBC (Agar/Broth Dilution) prep_drug->mic_mbc cytotoxicity Cytotoxicity Assay (MTT) on Mammalian Cells prep_drug->cytotoxicity coculture_test Test this compound in Co-culture prep_drug->coculture_test culture_anaerobes Culture Anaerobic Bacteria culture_anaerobes->mic_mbc coculture Optional: Co-culture Model (Bacteria + Mammalian Cells) culture_anaerobes->coculture culture_mammalian Culture Mammalian Cells culture_mammalian->cytotoxicity culture_mammalian->coculture data_analysis Data Analysis and Interpretation mic_mbc->data_analysis cytotoxicity->data_analysis coculture->coculture_test coculture_test->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro evaluation.

References

Application Note & Protocol: Stability Testing of Metronidazole Benzoate Suspensions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of a pharmaceutical suspension is a critical quality attribute that ensures its safety, efficacy, and patient acceptability throughout its shelf life. Metronidazole benzoate, a bitter-tasting ester of metronidazole, is often formulated as a suspension for pediatric or geriatric use to improve palatability. This document provides a comprehensive protocol for conducting stability testing of this compound suspensions in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1][2]

The purpose of stability testing is to provide evidence on how the quality of a drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][3] This information is used to establish a shelf life for the drug product and recommend storage conditions. For suspensions, physical stability aspects such as particle size, viscosity, and redispersibility are as crucial as chemical stability.[4][5][6]

Scope

This protocol applies to the stability testing of this compound oral suspensions. It covers the necessary tests to assess the physical, chemical, and microbiological attributes of the formulation over time.

Stability Protocol

Batches and Container Closure System

Stability studies should be conducted on at least three primary batches of the drug product.[1][3] The batches should be manufactured to a minimum of pilot scale using a process that simulates the final production process.[3][4] The container closure system used for the stability studies should be the same as or simulate the proposed packaging for marketing.[1]

Storage Conditions and Testing Frequency

The following storage conditions and testing frequencies are based on ICH Q1A(R2) guidelines for products intended for storage at room temperature.[1][7]

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months (or longer)0, 3, 6, 9, 12, 18, 24 months, and annually thereafter
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

RH = Relative Humidity

Note: If a "significant change" occurs during the accelerated study, testing at the intermediate condition should be conducted. A significant change for a suspension can be defined as a greater than 5% change in assay from its initial value, failure to meet the acceptance criteria for appearance, physical attributes, and functionality tests (e.g., redispersibility), or failure to meet acceptance criteria for pH.

Stability-Indicating Parameters

The following parameters should be evaluated at each testing time point:

  • Physical: Appearance, pH, Particle Size Distribution, Viscosity, Redispersibility, and Sedimentation Volume.

  • Chemical: Assay of this compound and Degradation Products.

  • Microbiological: Total Aerobic Microbial Count (TAMC), Total Yeast and Mold Count (TYMC), and absence of specified objectionable microorganisms.

Experimental Protocols

Visual Inspection

Methodology:

  • Visually inspect each sample for any changes in color, odor, and the presence of any foreign matter.

  • For suspensions, observe for signs of caking, crystal growth, or phase separation.

  • Record all observations meticulously.

pH Measurement

Methodology:

  • Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Shake the suspension well to ensure homogeneity.

  • Measure the pH of an appropriate volume of the suspension at a controlled temperature (e.g., 25°C).

  • Record the pH value.

Assay of this compound and Degradation Products (Stability-Indicating HPLC Method)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.[8]

Methodology:

  • Mobile Phase Preparation: A common mobile phase for this compound analysis consists of a mixture of acetonitrile and a buffer (e.g., 0.1% v/v Glacial Acetic acid) in a ratio of approximately 40:60.[9]

  • Standard Solution Preparation: Prepare a standard solution of this compound Reference Standard of known concentration in the mobile phase.

  • Sample Preparation:

    • Accurately weigh a portion of the well-shaken suspension.

    • Dilute the sample with the mobile phase to a final concentration within the linear range of the method.[10]

    • Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[9]

    • Flow Rate: 1.5 mL/min.[9]

    • Injection Volume: 10 µL.[9]

    • Detection Wavelength: 273 nm.[9]

    • Column Temperature: Ambient.

  • Procedure:

    • Inject the standard solution multiple times to check for system suitability (e.g., tailing factor, theoretical plates, and %RSD of peak areas).

    • Inject the sample solutions.

    • Identify the this compound peak by comparing its retention time with that of the standard.

    • Calculate the assay of this compound using the peak area of the sample and the standard.

    • Identify and quantify any degradation products by comparing the chromatogram to that of a forced degradation study sample.

Particle Size Analysis

Methodology (Laser Diffraction):

  • Disperse a small, representative sample of the suspension in a suitable dispersant until an appropriate obscuration level is reached.

  • Analyze the sample using a laser diffraction particle size analyzer.

  • Measure the particle size distribution and report parameters such as D10, D50 (median particle size), and D90.

Viscosity Measurement

Methodology (Rotational Viscometer):

  • Equilibrate the suspension to a specified temperature (e.g., 25°C).

  • Select an appropriate spindle and rotational speed for the viscometer based on the expected viscosity of the suspension.

  • Measure the viscosity of the suspension.

  • Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).

Redispersibility

Methodology:

  • Allow the suspension to settle for a defined period.

  • Gently invert the container by hand and count the number of inversions required to achieve a uniform suspension, free from any sediment at the bottom.

  • Alternatively, a mechanical shaker can be used, and the time required for complete redispersion can be measured.

Microbiological Purity Testing

Methodology:

  • Perform the Total Aerobic Microbial Count (TAMC) and Total Yeast and Mold Count (TYMC) according to the harmonized pharmacopeial method (e.g., USP <61>).

  • Test for the absence of specified objectionable microorganisms (e.g., Escherichia coli, Salmonella species, Pseudomonas aeruginosa, Staphylococcus aureus) according to USP <62>.

Data Presentation

Quantitative data from the stability study should be summarized in tables for clear comparison.

Table 1: Physical Stability Data for this compound Suspension (Long-Term Storage: 25°C/60%RH)

Time Point (Months)AppearancepHD50 (µm)Viscosity (cP)Redispersibility (Inversions)
Specification Uniform suspension4.0 - 5.5ReportReport≤ 10
0Conforms4.5215.23505
3Conforms4.5015.53455
6Conforms4.4815.83406
9Conforms4.4516.13356
12Conforms4.4216.53307

Table 2: Chemical Stability Data for this compound Suspension (Long-Term Storage: 25°C/60%RH)

Time Point (Months)Assay of this compound (%)Total Impurities (%)
Specification 90.0 - 110.0Not More Than 2.0%
0100.50.15
3100.20.20
699.80.25
999.50.30
1299.10.35

Table 3: Microbiological Purity Data for this compound Suspension (Long-Term Storage: 25°C/60%RH)

Time Point (Months)TAMC (CFU/g)TYMC (CFU/g)Objectionable Microorganisms
Specification ≤ 100≤ 10Absent
0< 10< 10Absent
3< 10< 10Absent
6< 10< 10Absent
9< 10< 10Absent
12< 10< 10Absent

Visualization

Stability_Testing_Workflow start Start: Formulate 3 Primary Batches of this compound Suspension packaging Package in Final Container Closure System start->packaging initial_testing Time Zero (T0) Testing: - Physical - Chemical - Microbiological packaging->initial_testing storage Place Samples into Stability Chambers initial_testing->storage long_term Long-Term Storage 25°C / 60% RH storage->long_term accelerated Accelerated Storage 40°C / 75% RH storage->accelerated pull_samples Pull Samples at Scheduled Time Points long_term->pull_samples Every 3-6 months, then annually accelerated->pull_samples 0, 3, 6 months intermediate Intermediate Storage 30°C / 65% RH intermediate->pull_samples 0, 3, 6 months testing Perform Stability Tests: - Physical - Chemical - Microbiological pull_samples->testing data_analysis Data Analysis and Trend Evaluation testing->data_analysis sig_change Significant Change Observed in Accelerated Study? data_analysis->sig_change initiate_intermediate Initiate/Continue Intermediate Study sig_change->initiate_intermediate Yes shelf_life Establish Shelf Life and Storage Conditions sig_change->shelf_life No initiate_intermediate->intermediate end End of Study shelf_life->end

Caption: Workflow for the stability testing of this compound suspension.

References

Application Note: Validation of an Analytical Method for Metronidazole Benzoate in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the validation of an analytical method for the quantification of Metronidazole Benzoate, a widely used antiprotozoal and antibacterial agent. The described methodology adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability, accuracy, and precision of the analytical data.[1][2] This document outlines the experimental procedures for key validation parameters, including specificity, linearity, range, accuracy, precision, robustness, and system suitability. All quantitative data is summarized in structured tables for clarity and ease of comparison. Additionally, experimental workflows are visualized using Graphviz diagrams to provide a clear graphical representation of the processes.

Introduction

This compound is an essential medication used in the treatment of various anaerobic and protozoal infections.[3] Ensuring the quality and potency of pharmaceutical formulations containing this compound is critical for patient safety and therapeutic efficacy. A validated analytical method is a prerequisite for the routine quality control of the drug substance and its formulations.[4] The ICH has established harmonized guidelines for the validation of analytical procedures to ensure a standardized approach across the pharmaceutical industry.[1][2][5] This application note details the validation of a High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.

Analytical Method Validation Workflow as per ICH Q2(R1)

Analytical_Method_Validation_Workflow start Start: Analytical Method Development protocol Define Validation Protocol & Acceptance Criteria start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq Detection & Quantitation Limits (if required) protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability documentation Compile Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation system_suitability->documentation end End: Method Approved for Routine Use documentation->end

Caption: Workflow for Analytical Method Validation as per ICH Guidelines.

Materials and Methods

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Reagents and Chemicals
  • This compound reference standard

  • Metronidazole and Benzoic Acid (for specificity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Chromatographic Conditions
  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile (e.g., in a 60:40 v/v ratio).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm[6]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Experimental Protocols

System Suitability

Objective: To ensure the HPLC system is performing adequately for the intended analysis.

Protocol:

  • Prepare a standard solution of this compound (e.g., 20 µg/mL).

  • Inject the standard solution six times.

  • Calculate the following parameters from the resulting chromatograms:

    • Tailing factor

    • Theoretical plates

    • Relative Standard Deviation (%RSD) of the peak areas and retention times.

Acceptance Criteria:

  • %RSD of peak areas ≤ 2.0%

  • %RSD of retention times ≤ 1.0%

  • Tailing factor ≤ 2.0

  • Theoretical plates > 2000

Specificity

Objective: To assess the ability of the method to unequivocally measure the analyte in the presence of potential interfering substances.[7]

Protocol:

  • Prepare solutions of:

    • Blank (mobile phase)

    • This compound reference standard

    • Potential impurities and degradation products (e.g., metronidazole, benzoic acid)[8][9]

    • A mixture of this compound and the potential impurities.

  • Inject each solution into the HPLC system.

  • Analyze the chromatograms for any interference at the retention time of this compound.

  • Perform forced degradation studies by exposing this compound to acidic, alkaline, oxidative, and photolytic stress conditions.[10] Analyze the stressed samples to ensure the peak of the intact drug is well-resolved from any degradation products.

Linearity and Range

Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range.[7]

Protocol:

  • Prepare a stock solution of this compound.

  • From the stock solution, prepare a series of at least five concentrations ranging from 50% to 150% of the expected working concentration (e.g., 10, 15, 20, 25, 30 µg/mL).[6]

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Determine the linearity by calculating the correlation coefficient (r²) and the equation of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[7]

Protocol:

  • Prepare solutions at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a placebo with a known amount of this compound.[10]

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean % recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-day precision):

    • Prepare six replicate samples at 100% of the test concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-day and inter-analyst):

    • Repeat the repeatability study on a different day with a different analyst.

    • Calculate the %RSD for the combined results from both days/analysts.

Acceptance Criteria:

  • %RSD for repeatability ≤ 2.0%

  • %RSD for intermediate precision ≤ 2.0%

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the chromatographic conditions, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Analyze a standard solution under each modified condition.

  • Assess the effect of these changes on the system suitability parameters and the assay results.

Data Presentation

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
%RSD of Peak Area≤ 2.0%0.5%
%RSD of Retention Time≤ 1.0%0.2%
Tailing Factor≤ 2.01.2
Theoretical Plates> 20004500

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area
10150234
15225123
20300567
25375432
30450876
Correlation Coefficient (r²) ≥ 0.999
Regression Equation

Table 3: Accuracy (Recovery) Data

Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery
80%16.015.999.499.5
16.015.999.4
16.016.0100.0
100%20.019.999.599.7
20.020.0100.0
20.019.999.5
120%24.023.899.299.3
24.023.999.6
24.023.899.2

Table 4: Precision Data

Precision Type%RSDAcceptance Criteria
Repeatability (Intra-day)0.8%≤ 2.0%
Intermediate Precision (Inter-day)1.2%≤ 2.0%

Table 5: Robustness Data

Parameter VariedModification% AssaySystem Suitability
Flow Rate0.9 mL/min99.8%Pass
1.1 mL/min100.2%Pass
Mobile Phase pH2.899.5%Pass
3.2100.5%Pass

Logical Relationship of Validation Parameters

Validation_Parameters_Relationship Method Analytical Method Core_Validation Specificity Linearity Accuracy Precision Method->Core_Validation Evaluated by Performance Robustness System Suitability Core_Validation->Performance Ensures Reliability Reliable & Consistent Results Performance->Reliability Leads to

Caption: Interrelationship of Analytical Method Validation Parameters.

Conclusion

The HPLC method for the quantification of this compound has been successfully validated in accordance with ICH Q2(R1) guidelines. The method demonstrated excellent specificity, linearity, accuracy, and precision over the defined range. The robustness of the method was confirmed by its resilience to minor variations in the analytical parameters. The system suitability criteria were met in all instances, ensuring the reliability of the analytical system. This validated method is suitable for its intended purpose of routine quality control analysis of this compound in pharmaceutical formulations.

References

Application Note: Development of a Stability-Indicating Assay for Metronidazole Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metronidazole benzoate, the benzoate ester of the antimicrobial agent metronidazole, is frequently used in oral suspensions to improve palatability by masking the bitter taste of the parent drug.[1] The chemical stability of this compound in pharmaceutical formulations is a critical quality attribute, as degradation can lead to a loss of potency and the formation of impurities. Hydrolysis of the ester bond, yielding metronidazole and benzoic acid, is the primary degradation pathway.[2] Therefore, a stability-indicating assay method (SIAM) is essential to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and formulation excipients.

This document provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. The method is designed to separate this compound from its potential degradation products and is suitable for routine quality control and stability studies of pharmaceutical formulations.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard

  • Metronidazole Reference Standard

  • Benzoic Acid Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Phosphate Monobasic (Analytical Grade)

  • Glacial Acetic Acid (Analytical Grade)

  • Hydrochloric Acid (Analytical Grade)

  • Sodium Hydroxide (Analytical Grade)

  • Hydrogen Peroxide (30%, Analytical Grade)

  • Purified Water (HPLC Grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The following chromatographic conditions have been found to be effective for the separation of this compound and its degradation products:

ParameterCondition
HPLC Column Waters Symmetry C8 (4.6 x 250 mm, 5 µm) or equivalent[3]
Mobile Phase Acetonitrile : 0.01 M Potassium Phosphate Monobasic with 0.1% Glacial Acetic Acid (40:60, v/v)[3]
Flow Rate 1.5 - 2.0 mL/min[3][4]
Detection UV at 271 nm or 273 nm[3][4]
Injection Volume 20 µL[3]
Column Temperature Ambient
Run Time Approximately 10 minutes[5]
Preparation of Solutions
  • Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in methanol to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.2 µg/mL to 800 µg/mL.[3]

  • Sample Preparation (for Suspension): Accurately transfer a portion of the suspension equivalent to a known amount of this compound into a volumetric flask. Add methanol and sonicate to dissolve the active ingredient. Dilute to volume with methanol. Further dilute an aliquot with the mobile phase to fall within the calibration curve range. Filter the final solution through a 0.45 µm membrane filter before injection.[6]

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method. The drug substance is subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 80°C for a specified duration. Neutralize the solution with 0.1 N NaOH before dilution with the mobile phase for analysis.

  • Alkaline Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 80°C for a specified duration. Neutralize the solution with 0.1 N HCl before dilution with the mobile phase for analysis. This compound is reported to be significantly degraded under alkaline conditions.[7][8]

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep it at room temperature for a specified duration. Dilute with the mobile phase for analysis.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period. Dissolve the stressed sample in methanol and dilute with the mobile phase for analysis. The drug has been reported to be stable to dry heat.[7][8]

  • Photolytic Degradation: Expose a solution of this compound (in a transparent container) to UV light (e.g., 254 nm) or sunlight for a specified duration. Analyze the solution after appropriate dilution. The drug has been reported to be stable under photolytic conditions.[7][8]

Results and Data Presentation

Method Validation Summary

The developed HPLC method should be validated according to ICH guidelines. The following table summarizes typical validation parameters.

Validation ParameterTypical Results
Linearity (Concentration Range) 0.2 - 800 µg/mL (r² > 0.999)[3]
Precision (%RSD) Intraday: < 1%, Interday: < 2%[3][5]
Accuracy (% Recovery) 98.0 - 102.0%
Limit of Detection (LOD) ~0.03 µg/mL[3]
Limit of Quantitation (LOQ) ~0.2 µg/mL[3]
Specificity No interference from excipients, degradation products are well-separated.
Summary of Forced Degradation Studies

The following table summarizes the expected outcomes of the forced degradation studies.

Stress ConditionReagent/ConditionDuration% Degradation (Approximate)Major Degradation Products
Acidic 0.1 N HCl2-4 hours at 80°CMildMetronidazole, Benzoic Acid
Alkaline 0.1 N NaOH1-2 hours at 80°CSignificantMetronidazole, Benzoic Acid
Oxidative 3% H₂O₂24 hours at RTMild-
Thermal Dry Heat48 hours at 105°CStable-
Photolytic UV Light/Sunlight7 daysStable-

Note: The extent of degradation may vary depending on the exact experimental conditions.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation C HPLC System Setup A->C B Mobile Phase Preparation B->C D Method Validation C->D E Forced Degradation Studies C->E F Sample Analysis D->F E->F G Peak Integration & Quantification F->G H Data Reporting G->H

Caption: Workflow for the development of a stability-indicating HPLC method.

Degradation Pathway

G MetronidazoleBenzoate This compound DegradationProducts Degradation Products MetronidazoleBenzoate->DegradationProducts  Hydrolysis (Acid/Base) Metronidazole Metronidazole BenzoicAcid Benzoic Acid

Caption: Primary degradation pathway of this compound.

Conclusion

The described HPLC method is simple, rapid, and reliable for the determination of this compound in the presence of its degradation products.[3] The forced degradation studies confirm the stability-indicating nature of the method, making it suitable for routine analysis and stability testing of this compound in pharmaceutical formulations. This application note provides a comprehensive framework for researchers and scientists to implement a robust stability-indicating assay for this important pharmaceutical compound.

References

Application Notes and Protocols: Preparation of Metronidazole Benzoate Oral Suspensions for Pediatric Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metronidazole is a crucial antimicrobial agent for treating anaerobic bacterial and protozoal infections. However, its bitter taste presents a significant challenge for administration to pediatric patients, leading to poor compliance.[1] Metronidazole benzoate, an ester prodrug, is tasteless and is hydrolyzed in the gastrointestinal tract to release the active metronidazole.[2] Commercially available oral liquid formulations for children are not always accessible, particularly in low and middle-income countries, necessitating the extemporaneous compounding of oral suspensions.[3][4] These application notes provide detailed protocols for the formulation, preparation, and quality control of this compound oral suspensions intended for pediatric research, ensuring stability, palatability, and accurate dosing.

Data Presentation

Formulation Components

A variety of components are utilized in the formulation of pediatric this compound oral suspensions to ensure stability, palatability, and appropriate viscosity.

Component CategoryExamplesPurposeReference(s)
Active Pharmaceutical Ingredient (API) This compound PowderTasteless prodrug of metronidazole[1]
Suspending Agents Ora-Plus, SyrSpend SF, Avicel RC-591 (microcrystalline cellulose and carboxymethylcellulose sodium), Xanthan Gum, Sodium CarboxymethylcelluloseTo ensure uniform dispersion of the insoluble drug particles and prevent caking.[5][6][7]
Vehicles/Diluents Ora-Sweet, Ora-Sweet SF, Cherry Syrup, Simple Syrup, Purified Water, Glycerin, FIRST®-Grape II SuspensionProvides the liquid base for the suspension and can contribute to sweetness.[5][6][8][9]
Sweeteners Sucrose, Erythritol, Maltodextrin, Sodium Saccharin, SteviaTo improve the palatability of the formulation.[1][3][8]
Flavoring Agents Orange flavor, Vanilla, Chocolate SyrupTo mask any residual unpleasant taste and improve acceptability.[1][3][10]
Preservatives Sodium Methyl p-hydroxybenzoate, Sodium BenzoateTo prevent microbial growth in the aqueous formulation.[3]
pH Regulators Citric Acid Monohydrate, Sodium CitrateTo maintain a stable pH for the suspension.[3]
Stability of Compounded this compound Suspensions

The stability of extemporaneously prepared suspensions is critical for ensuring consistent dosage and safety.

ConcentrationVehicle / Suspending SystemStorage ConditionDurationRemaining Drug (%)Reference(s)
16.0 mg/mLOra-PlusRoom Temperature90 daysStable[5]
16.0 mg/mL1:1 mixture of Ora-Plus and Ora-SweetRoom Temperature90 daysStable[5]
Not Specified1:1 mixture of Ora-Sweet and Ora-PlusNot Specified60 daysUp to 93%[6]
Not Specified1:1 mixture of Ora-Sweet SF and Ora-PlusNot Specified60 daysUp to 93%[6]
Not SpecifiedCherry SyrupNot Specified60 daysUp to 93%[6]
Not SpecifiedSyrSpend SFRefrigerated (2°C to 8°C)360 days99.3% to 105.3% of initial[6]
Not SpecifiedSyrSpend SFAmbient (25°C/60% RH)1 yearStable[6]
25 mg/mLPCCA SuspendIt5°C and 25°C180 daysStable[11]
50 mg/mLPCCA SuspendIt5°C and 25°C180 daysStable[11]
80 mg/mLSimple Syrup and GlycerinRoom Temperature or Refrigerated90 daysDefault USP beyond-use date[8]
50 mg/mLFIRST®-Grape II SuspensionRoom Temperature (15° - 30°C)30 daysStable[9][12]
250 mg/5 mLWater-based with various excipientsRoom Temperature (25 ± 2°C), 40 ± 2°C, 4 ± 2°C180 daysNo variation > 10%[3][13]

Experimental Protocols

Protocol 1: Preparation of this compound Oral Suspension (16.0 mg/mL)

This protocol is adapted from a stability study using commercially available vehicles.[5]

Materials:

  • This compound powder

  • Ora-Plus

  • Ora-Sweet

  • Mortar and pestle

  • Graduated cylinders

  • Amber plastic prescription bottles

Procedure:

  • Calculate the required amount of this compound and vehicles.

  • Triturate the this compound powder in a mortar to a fine consistency.

  • Incorporate a small amount of Ora-Plus to form a smooth paste.

  • Gradually add the remaining Ora-Plus and the Ora-Sweet in a 1:1 ratio, mixing continuously to ensure a homogenous suspension.

  • Transfer the suspension to a calibrated amber plastic bottle.

  • Rinse the mortar with a small amount of the final suspension and add it to the bottle to ensure complete transfer of the drug.

  • Cap the bottle and shake well.

  • Label the bottle with the drug name, concentration, preparation date, and beyond-use date.

Protocol 2: Preparation of Metronidazole Oral Suspension (250 mg/5 mL) from Powder

This protocol is based on a formulation developed for use in developing countries with basic, low-cost excipients.[3]

Materials:

  • Metronidazole powder

  • Sodium methyl p-hydroxybenzoate (preservative)

  • Sodium saccharin (sweetener)

  • Orange flavor

  • Erythritol (sweetener)

  • Maltodextrin (sweetener/vehicle)

  • Sodium carboxymethylcellulose (suspending agent)

  • Microcrystalline cellulose (suspending agent)

  • Purified water

  • Mixing vessels

Procedure:

  • Mixture A (Hydrophilic components): Weigh the required amounts of sodium methyl p-hydroxybenzoate, sodium saccharin, orange flavor, erythritol, and maltodextrin. Add each component to purified water and mix until completely dissolved.

  • Mixture B (Insoluble components): Weigh the required amounts of metronidazole, sodium carboxymethylcellulose, and microcrystalline cellulose. Mix the powders using the progressive dilution method.

  • Combining Mixtures: Add Mixture A to Mixture B and mix thoroughly until the powders are completely and uniformly suspended.

  • Transfer the final suspension to an appropriate container for dispensing.

Protocol 3: Stability-Indicating HPLC Method for this compound

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to quantify this compound and separate it from its degradation products.[2][5][14]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm particle size, 150 x 4.6 mm.[14][15]

  • Mobile Phase: Acetonitrile and de-ionized water (e.g., 40:60 v/v or 64:40 v/v).[5][14][15] The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.[14][15]

  • Detection Wavelength: 254 nm.[14][15]

  • Injection Volume: 20 µL.[14][15]

  • Temperature: Ambient.[14][15]

Procedure:

  • Standard Preparation: Accurately weigh this compound reference standard and dissolve in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve (e.g., 10-1000 µg/mL).[14]

  • Sample Preparation: Accurately measure a volume of the this compound suspension and dilute it with the mobile phase to a concentration within the calibration curve range. Filter the sample through a 0.45 µm membrane filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Determine the peak area of this compound in the sample chromatogram and calculate the concentration using the calibration curve. The method should be able to separate this compound from potential hydrolysis products like metronidazole and benzoic acid.[2]

Visualizations

G cluster_formulation Formulation Workflow cluster_qc Quality Control Workflow API Weigh Metronidazole Benzoate Powder Triturate Triturate API to Fine Powder API->Triturate Excipients Weigh Suspending Agents, Vehicles, Sweeteners, etc. Levigate Levigate with Small Amount of Vehicle to Form Paste Excipients->Levigate Triturate->Levigate Incorporate Gradually Incorporate Remaining Vehicle Levigate->Incorporate Mix Mix to Homogenous Suspension Incorporate->Mix Package Package in Light-Resistant Container Mix->Package Sampling Sample the Suspension Package->Sampling Transfer to QC Preparation Prepare Sample for Analysis (Dilution, Filtration) Sampling->Preparation HPLC HPLC Analysis Preparation->HPLC Data Data Analysis (Peak Area, Concentration) HPLC->Data Stability Compare to Initial Concentration Data->Stability

Caption: Workflow for the formulation and quality control of this compound oral suspension.

G Metronidazole Metronidazole (Prodrug) AnaerobicCell Anaerobic Bacterium or Protozoan Cell Metronidazole->AnaerobicCell Uptake NitroGroup Reduction of 5-Nitro Group Radical Formation of Cytotoxic Nitro Radical NitroGroup->Radical DNA Cellular DNA Radical->DNA Interaction Damage DNA Strand Breakage & Destabilization DNA->Damage Death Cell Death Damage->Death

Caption: Simplified mechanism of action of metronidazole in anaerobic microorganisms.[16]

References

Application of Metronidazole Benzoate in Veterinary Pharmaceutical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metronidazole, a nitroimidazole antibiotic, is a cornerstone in veterinary medicine for treating infections caused by anaerobic bacteria and certain protozoa. However, its intensely bitter taste can lead to poor compliance in animals, presenting a significant challenge in treatment. Metronidazole benzoate, an ester prodrug of metronidazole, offers a more palatable alternative, improving dosing accuracy and patient acceptance. Upon oral administration, it is hydrolyzed in the gastrointestinal tract, releasing the active metronidazole. This document provides detailed application notes and protocols for researchers and drug development professionals on the use of this compound in veterinary pharmaceutical research, covering its formulation, analytical quantification, pharmacokinetic profiling, and evaluation of efficacy.

Data Presentation

Pharmacokinetic Parameters of Metronidazole in Various Animal Species

The following table summarizes key pharmacokinetic parameters of metronidazole (the active metabolite of this compound) in different veterinary species. It is important to note that these values can be influenced by factors such as the animal's health status, age, and whether they are fed or fasted.

SpeciesDosageRouteTmax (h)Cmax (µg/mL)Half-life (t½) (h)Bioavailability (%)Reference
Dog 44 mg/kgOral~1-~4.559-100%[1]
Cat 20 mg/kg (of this compound)Oral3.6 ± 2.98.84 ± 5.45.16~65% (variable)
Horse 20 mg/kgOral1.08 ± 0.622 ± 84.0 ± 1.174 ± 18%[2][3]
Horse 25 mg/kgOral--2.985.0 ± 18.6%[4]
Horse 15 mg/kgRectal0.834.53.04-[5][6]
Chinchilla 20 mg/kg (of this compound)Oral----[7][8]

Note: Data for chinchillas primarily focuses on dose-dependent effects on food intake rather than detailed pharmacokinetics.[7][8]

Efficacy of this compound in Treating Giardiasis
SpeciesDosageDurationEfficacyAdverse EventsReference
Dog 25 mg/kg, twice daily5 days91.9% reduction in cyst excretionSimilar to placebo (diarrhea and vomiting most common)[9]
Dog 0.2 ml/kg of a flavored oral suspension, twice daily5 days99.92% reduction in G. duodenalis cyst countsSimilar to placebo (10% incidence of diarrhea and vomiting)[10][11]

Experimental Protocols

Formulation of this compound Oral Suspension (50 mg/mL)

This protocol describes the preparation of a stable and palatable oral suspension of this compound suitable for veterinary research.

Materials:

  • This compound powder, USP

  • Glycerin

  • Simple Syrup, USP

  • Flavoring agent (e.g., chicken or fish flavor)

  • Mortar and pestle

  • Calibrated bottle

  • Purified water

Procedure:

  • Calculate the required amount of each ingredient for the desired total volume.

  • Accurately weigh the this compound powder and place it in the mortar.

  • Triturate the powder until it is finely powdered to ensure a uniform particle size.[12]

  • Weigh the glycerin and add a small amount to the mortar to levigate the this compound powder, forming a smooth paste.[12]

  • Gradually add the remaining glycerin while continuously triturating to maintain a homogenous mixture.

  • Incorporate the flavoring agent into the paste and mix thoroughly.

  • Transfer the mixture to a calibrated bottle.

  • Rinse the mortar and pestle with simple syrup and add it to the bottle to ensure the complete transfer of the drug.

  • Add simple syrup to the bottle to reach the final desired volume.

  • Cap the bottle and shake vigorously until the powder is evenly suspended.

Quality Control:

  • pH: Measure the pH of the final suspension.

  • Viscosity: Determine the viscosity to ensure proper pourability and suspension stability.

  • Assay: Perform an HPLC analysis to confirm the final concentration of this compound.

  • Physical Stability: Visually inspect for any signs of caking, crystallization, or phase separation over a defined period.

Quantification of Metronidazole in Animal Plasma using HPLC-UV

This protocol outlines a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of metronidazole in animal plasma.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • 0.1% Orthophosphoric acid (OPA) in water (mobile phase component)

  • Metronidazole analytical standard

  • Internal standard (e.g., tinidazole)

  • Animal plasma samples

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.1% OPA in water and methanol (e.g., 62:38 v/v).[13] The exact ratio should be optimized for the specific column and system.

  • Flow Rate: 0.7 mL/min.[13]

  • Column Temperature: Ambient.

  • Detection Wavelength: 318 nm.[13]

  • Injection Volume: 20 µL.

Sample Preparation:

  • Pipette 500 µL of animal plasma into a microcentrifuge tube.

  • Add 50 µL of the internal standard solution.

  • Add 1 mL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation:

The method should be validated according to standard guidelines for bioanalytical method validation, including assessments of linearity, accuracy, precision, selectivity, and stability.

In Vivo Efficacy Study of this compound for Canine Giardiasis

This protocol describes a randomized, controlled clinical trial to evaluate the efficacy and safety of a this compound oral suspension for the treatment of naturally occurring giardiasis in dogs.

Study Design:

  • Animals: Client-owned dogs with a confirmed diagnosis of Giardia duodenalis infection based on a rapid immunoassay and/or fecal flotation with centrifugation.

  • Inclusion Criteria: Dogs of any breed and gender, otherwise healthy, with a positive Giardia test.

  • Exclusion Criteria: Pregnant or lactating dogs, dogs with severe concurrent diseases, or dogs that have received other antiprotozoal medications within a specified washout period.

  • Randomization: Dogs are randomly assigned to either the treatment group or a placebo control group.

  • Blinding: The study should be double-blinded, where neither the owner nor the veterinarian knows the treatment allocation.

Treatment Protocol:

  • Treatment Group: Administer the formulated this compound oral suspension at a dose of 25 mg/kg body weight, twice daily for 5-7 days.[9]

  • Control Group: Administer a placebo suspension with the same appearance and flavor as the treatment, following the same dosing schedule.

Data Collection and Analysis:

  • Fecal Sample Collection: Collect fecal samples from each dog at baseline (Day 0) and at specified time points post-treatment (e.g., Days 5, 7, and 14).

  • Giardia Cyst Quantification: Use a standardized method, such as immunofluorescence assay (IFA), to count the number of Giardia cysts per gram of feces.

  • Clinical Assessment: Record clinical signs, particularly fecal consistency using a standardized scoring system, at each visit.

  • Safety Assessment: Monitor for any adverse events throughout the study period.

  • Statistical Analysis: Compare the percentage reduction in cyst counts between the treatment and control groups using appropriate statistical tests. Analyze the resolution of clinical signs and the incidence of adverse events.

Visualizations

Signaling Pathway of Metronidazole Activation in Anaerobic Protozoa

The following diagram illustrates the activation pathway of metronidazole in anaerobic protozoa like Giardia lamblia. Metronidazole is a prodrug that requires reduction of its nitro group to form cytotoxic intermediates that damage microbial DNA.[14][15][16][17][18]

Metronidazole_Activation cluster_protozoa Anaerobic Protozoan Cell Metronidazole Metronidazole (Prodrug) Activated_Metronidazole Activated Metronidazole (Cytotoxic Nitro Radical) Metronidazole->Activated_Metronidazole Reduction by reduced Ferredoxin DNA_Damage DNA Strand Breakage & Destabilization Activated_Metronidazole->DNA_Damage Interacts with DNA Cell_Death Protozoal Cell Death DNA_Damage->Cell_Death Leads to PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Ferredoxin_red Ferredoxin (reduced) PFOR->Ferredoxin_red e- Ferredoxin_ox Ferredoxin (oxidized) Ferredoxin_red->Metronidazole e- Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PFOR

Caption: Metronidazole activation pathway in anaerobic protozoa.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the workflow for a typical in vivo efficacy study of this compound in treating canine giardiasis.

Efficacy_Workflow Start Start: Identify Dogs with Giardiasis Screening Screening & Enrollment (Inclusion/Exclusion Criteria) Start->Screening Randomization Randomization Screening->Randomization Treatment_Group Treatment Group (this compound) Randomization->Treatment_Group Group A Control_Group Control Group (Placebo) Randomization->Control_Group Group B Dosing Dosing Period (e.g., 5-7 days) Treatment_Group->Dosing Control_Group->Dosing Follow_up Follow-up Assessments (e.g., Day 5, 7, 14) Dosing->Follow_up Fecal_Collection Fecal Sample Collection Follow_up->Fecal_Collection Clinical_Assessment Clinical Assessment (Fecal Score, Adverse Events) Follow_up->Clinical_Assessment Analysis Data Analysis (Cyst Counts, Clinical Scores) Fecal_Collection->Analysis Clinical_Assessment->Analysis Results Results & Conclusion Analysis->Results

Caption: Workflow for a canine giardiasis efficacy study.

Logical Relationship of this compound as a Prodrug

This diagram illustrates the logical relationship of this compound as a prodrug that is converted to its active form, metronidazole.

Prodrug_Relationship Metronidazole_Benzoate This compound (Prodrug, Palatable) Hydrolysis Hydrolysis (in vivo) Metronidazole_Benzoate->Hydrolysis Oral Administration Metronidazole_Active Metronidazole (Active Drug, Bitter) Hydrolysis->Metronidazole_Active Releases Therapeutic_Effect Therapeutic Effect (Antibacterial/Antiprotozoal) Metronidazole_Active->Therapeutic_Effect Exerts

Caption: this compound as a prodrug.

References

Troubleshooting & Optimization

Overcoming poor aqueous solubility of metronidazole benzoate in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to the poor aqueous solubility of metronidazole benzoate in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the inherent aqueous solubility of this compound and why is it so low?

This compound is the benzoate ester of metronidazole. This structural modification makes it tasteless, which is advantageous for oral formulations, especially for pediatric use. However, it significantly reduces its water solubility compared to the parent compound, metronidazole.[1][2] this compound is classified as practically insoluble in water.[2][3] Published data estimates its aqueous solubility to be approximately 0.1 mg/mL or 0.1435 g/L.[4][5]

The poor solubility is attributed to its chemical structure. The addition of the lipophilic benzoyl group increases the molecule's fat-solubility while decreasing its ability to form favorable hydrogen bonds with water, which is essential for aqueous dissolution.[6]

Metronidazole Metronidazole (Parent Drug) MB This compound Metronidazole->MB Benzoate Benzoyl Group (Esterification) Benzoate->MB Properties Increased Lipophilicity Reduced H-Bonding Potential MB->Properties Result Poor Aqueous Solubility Properties->Result

Caption: Relationship between structure and solubility of this compound.

Q2: I am unable to achieve my desired concentration in an aqueous solution. What is a general workflow for addressing this issue?

When facing solubility challenges with this compound, a systematic approach is recommended. Start with simpler methods like pH adjustment and the use of co-solvents. If these are insufficient, more advanced techniques such as preparing solid dispersions or using complexation agents may be necessary. The chosen method will depend on the experimental requirements, such as the final concentration needed and the compatibility of excipients with your application.

G start Start: Poor MB Solubility simple_methods Tier 1: Simple Methods start->simple_methods ph_adjust pH Adjustment simple_methods->ph_adjust cosolvents Co-solvents simple_methods->cosolvents decision1 Solubility Goal Met? ph_adjust->decision1 cosolvents->decision1 advanced_methods Tier 2: Advanced Techniques decision1->advanced_methods No end_success Proceed with Experiment decision1->end_success Yes solid_dispersion Solid Dispersion advanced_methods->solid_dispersion complexation Complexation (Cyclodextrins) advanced_methods->complexation nanosuspension Nanosuspension advanced_methods->nanosuspension decision2 Solubility Goal Met? solid_dispersion->decision2 complexation->decision2 nanosuspension->decision2 decision2->end_success Yes end_reassess Re-evaluate Approach (Consider alternative drug form) decision2->end_reassess No

Caption: Troubleshooting workflow for enhancing this compound solubility.

Q3: Can I improve the solubility of this compound using solid dispersions?

Yes, creating solid dispersions is a highly effective method for enhancing the solubility and dissolution rate of this compound.[7] This technique involves dispersing the drug in an inert carrier matrix at the solid state. The improved solubility is often due to the reduction in drug crystallinity and particle size, and the increased wettability of the drug.[8][9]

Common carriers for creating metronidazole solid dispersions include Polyvinylpyrrolidone (PVP) and Polyethylene Glycol (PEG-4000).[7] The drug-to-carrier ratio is a critical factor, with higher ratios of carrier generally leading to greater solubility enhancement.[7]

Data on Solubility Enhancement with Solid Dispersions

Carrier Drug:Carrier Ratio Method Solubility Enhancement (Approx. Fold Increase) Reference
Dextrose 1:5 Fusion/Melting ~4x [7]
Citric Acid 1:5 Fusion/Melting ~10x [7]
PVP 1:5 Solvent Evaporation ~147x [7]

| PEG-4000 | 1:5 | Solvent Evaporation | ~245x |[7] |

Note: Fold increase is calculated relative to the pure drug's solubility as reported in the study.

Experimental Protocol: Solid Dispersion via Solvent Evaporation

This protocol is adapted for preparing a solid dispersion with PVP.

  • Preparation: Accurately weigh this compound and PVP in the desired ratio (e.g., 1:5).

  • Dissolution: Dissolve both the drug and the carrier in a suitable common solvent, such as ethanol or a dichloromethane/methanol mixture. Ensure complete dissolution to form a clear solution.

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. The evaporation should be conducted at a controlled temperature (e.g., 40-50°C) to prevent degradation.

  • Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 50°C) for 24 hours to remove any residual solvent.

  • Processing: The dried solid dispersion can then be pulverized using a mortar and pestle and sieved to obtain a uniform particle size.[7]

  • Characterization (Optional but Recommended): Confirm the formation of the solid dispersion and the reduction in drug crystallinity using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).[7][9]

G cluster_0 Experimental Workflow: Solid Dispersion (Solvent Evaporation) weigh 1. Weigh Drug and Carrier (e.g., PVP) dissolve 2. Dissolve in Common Solvent (e.g., Ethanol) weigh->dissolve evaporate 3. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry 4. Dry Under Vacuum (24h at 50°C) evaporate->dry process 5. Pulverize and Sieve dry->process characterize 6. Characterize (DSC, XRD) process->characterize

Caption: Workflow for preparing solid dispersions by the solvent evaporation method.

Q4: Is complexation with cyclodextrins a viable strategy for this compound?

Absolutely. Complexation with cyclodextrins, particularly β-cyclodextrin (β-CD), is a proven method for significantly increasing the aqueous solubility of this compound.[4][10] Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity. The lipophilic this compound molecule can be encapsulated within this cavity, forming an inclusion complex that has a much higher affinity for water.

One study demonstrated that complexation with β-CD increased the aqueous solubility of this compound by 9.7-fold, from 0.1435 g/L to 1.3881 g/L.[4] The formation of a 1:1 drug-to-cyclodextrin complex is typical.[4]

Experimental Protocol: Inclusion Complexation via Solvent Evaporation

  • Preparation: Determine the required amounts of this compound and β-cyclodextrin for a 1:1 molar ratio.

  • Dissolution: Dissolve the this compound in a suitable organic solvent (e.g., dichloromethane). In a separate container, dissolve the β-cyclodextrin in water.

  • Mixing: Slowly add the aqueous β-cyclodextrin solution to the organic drug solution while stirring continuously.

  • Solvent Evaporation: Stir the mixture for a set period (e.g., 24 hours) to allow for complex formation. Then, remove the organic solvent using a rotary evaporator.

  • Product Recovery: The resulting aqueous solution containing the complex can be freeze-dried (lyophilized) to obtain a solid powder of the inclusion complex.

  • Confirmation: The formation of the inclusion complex should be confirmed using analytical techniques such as FT-IR, ¹H-NMR, or DSC.[10]

Q5: How do I perform a basic solubility study to quantify the improvement?

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent system.[10]

Experimental Protocol: Shake-Flask Solubility Measurement

  • Preparation: Prepare the solvent systems to be tested (e.g., purified water, phosphate buffer pH 6.8, water with 1% PVP, water with 1% β-CD).

  • Addition of Drug: Add an excess amount of the this compound powder (or the prepared solid dispersion/complex) to a known volume of each solvent system in a sealed container (e.g., a glass vial). The key is to add enough solid so that some remains undissolved at the end of the experiment, ensuring saturation.

  • Equilibration: Place the vials in a shaker bath set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24 or 48 hours) to allow the system to reach equilibrium.

  • Sample Collection: After equilibration, allow the samples to stand so that the excess solid can sediment. Carefully withdraw a sample from the supernatant.

  • Filtration: Immediately filter the sample through a fine-pore filter (e.g., 0.22 µm or 0.45 µm syringe filter) to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as:

    • UV-Vis Spectrophotometry: Measure the absorbance at the drug's λmax (around 322 nm in water). A standard calibration curve must be prepared.[11]

    • High-Performance Liquid Chromatography (HPLC): This method is more specific and can separate the drug from potential degradants or excipients.[5][12]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor used. The experiment should be repeated at least in triplicate for statistical validity.

References

Preventing crystallization in aqueous metronidazole benzoate suspensions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Aqueous Metronidazole Benzoate Suspensions

Welcome to the technical support center for the formulation and analysis of aqueous this compound suspensions. This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a primary focus on preventing crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of crystallization in aqueous this compound suspensions?

A1: The primary cause of crystallization is the conversion of the anhydrous form of this compound to its monohydrate form.[1][2][3][4][5] This transformation is a common issue in aqueous suspensions of this active pharmaceutical ingredient (API), leading to crystal growth that can compromise the stability and bioavailability of the product.[3]

Q2: Why is preventing crystallization so critical for these suspensions?

A2: Crystal growth, often resulting from polymorphic transformation or Ostwald ripening, can significantly alter the particle size distribution of the suspension.[6][7] This change can negatively impact the physical stability, redispersibility, and bioavailability of the drug.[6] For instance, larger particles may dissolve more slowly, potentially reducing the drug's therapeutic efficacy. Furthermore, changes in crystal form can affect the product's overall performance and shelf life.

Q3: What role do excipients, particularly suspending agents, play in preventing crystallization?

A3: Suspending agents and other polymers play a crucial role in stabilizing the suspension and inhibiting crystal growth.[8] They can act as protective colloids, forming a barrier around the drug particles to prevent agglomeration and transformation.[6] Additionally, increasing the viscosity of the suspension vehicle with these agents can slow down the dissolution and recrystallization processes.[6] Studies have shown that specific agents like Avicel® RC-591 (a combination of microcrystalline cellulose and sodium carboxymethylcellulose) and xanthan gum are effective in preventing the formation of the monohydrate form of this compound.[1][2][3][4]

Q4: Can temperature fluctuations affect the stability of the suspension?

A4: Yes, temperature extremes and repeated temperature cycling during storage and processing should be avoided.[6] Since the solubility of this compound is temperature-dependent, an increase in temperature can cause smaller particles to dissolve.[6][7] A subsequent decrease in temperature can lead to a supersaturated state, causing the dissolved drug to recrystallize onto larger particles, a phenomenon known as Ostwald ripening.[6][7]

Troubleshooting Guide

Problem 1: I am observing significant crystal growth in my suspension during stability studies. What are the likely causes and how can I address them?

Possible Causes:

  • Polymorphic Transformation: The anhydrous this compound is likely converting to the more stable, less soluble monohydrate form.[1][2][3]

  • Ostwald Ripening: Temperature fluctuations may be causing smaller particles to dissolve and recrystallize onto larger ones.[7]

  • Inadequate Suspending Agent: The concentration or type of suspending agent may not be sufficient to inhibit crystal growth.

Troubleshooting Steps:

A logical workflow for troubleshooting this issue is presented below.

Figure 1. Troubleshooting workflow for addressing crystal growth.
  • Confirm the Crystal Form: Use analytical techniques like Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRD), or Fourier-Transform Infrared Spectroscopy (FTIR) to determine if a polymorphic transformation to the monohydrate form has occurred.[9][10]

  • Optimize the Suspending Agent:

    • Increase the concentration of the current suspending agent. Increasing the viscosity of the continuous phase can help slow down crystal growth.[6]

    • Evaluate alternative or combination suspending agents. Studies have found that Avicel® RC-591 and xanthan gum are particularly effective at inhibiting the anhydrate to monohydrate conversion.[1][2][4][5]

  • Control Particle Size: Start with a narrow range of particle sizes (1–10 microns) for the API.[6] This reduces the driving force for Ostwald ripening.

  • Maintain Strict Temperature Control: Avoid temperature extremes during both manufacturing and storage to prevent dissolution and subsequent recrystallization.[6]

Problem 2: My formulation with Avicel® RC-591 shows sedimentation at elevated temperatures (e.g., 40°C). What should I do?

Possible Cause:

  • The yield point of the suspension may be insufficient at higher temperatures, leading to sedimentation.

Troubleshooting Steps:

  • Rheological Analysis: Measure the viscosity and yield stress of your formulation at the elevated temperature to confirm this hypothesis.

  • Increase Polymer Concentration: Consider increasing the concentration of Avicel® RC-591 to enhance the yield point at 40°C/75% RH.[3]

  • Evaluate Alternative Polymers: Formulations with xanthan gum have been shown to resist sedimentation even at elevated temperatures and may be a suitable alternative or addition.[3]

Data Presentation

The selection and concentration of the suspending agent are critical for the stability of the suspension. The following table summarizes the performance of different suspending agents in this compound suspensions based on published stability studies.

Table 1: Comparison of Suspending Agent Performance in this compound Suspensions

Suspending AgentConcentration (% m/v)Stability at 5°C & 25°CStability at 40°C/75% RHKey FindingsReference
Xanthan Gum 0.65 - 0.85No sedimentationNo sedimentationMaintained stability across all conditions.[3]
Avicel® RC-591 0.8 - 1.2No sedimentationSedimentation observedEffective at preventing monohydrate formation, but may require higher concentration for stability at elevated temperatures.[1][3]
Magnesium Aluminium Silicate 1.5 - 2.5Not fully stableNot reportedDid not prevent crystal growth in earlier studies.[3]
Povidone (Kollidon 90F) Not specifiedNot reportedNot reportedEvaluated but found to be less optimal.[3]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Suspension

This protocol describes a general method for preparing a laboratory-scale batch of a stable suspension, based on successful formulations.

ProtocolWorkflow Start Start Disperse Disperse Suspending Agent (e.g., 0.8% Avicel® RC-591) in purified water with high shear. Start->Disperse AddExcipients Add other excipients (sweeteners, preservatives, etc.) and mix until dissolved. Disperse->AddExcipients AddAPI Slowly add this compound (anhydrous) while mixing. AddExcipients->AddAPI Homogenize Homogenize the suspension to ensure uniform particle dispersion. AddAPI->Homogenize QS QS to final volume with purified water and mix. Homogenize->QS End End QS->End

Figure 2. General experimental workflow for suspension preparation.

Methodology:

  • Vehicle Preparation: Disperse the chosen suspending agent (e.g., xanthan gum or Avicel® RC-591) in a portion of purified water using a high-shear mixer until a uniform dispersion is achieved.

  • Addition of Excipients: Add and dissolve other formulation components such as preservatives, sweeteners, and buffers into the vehicle.

  • Incorporation of API: Slowly add the anhydrous this compound powder to the vortex of the mixing vehicle to ensure proper wetting and avoid clumping.

  • Homogenization: Homogenize the resulting suspension using a suitable homogenizer to achieve a uniform and fine particle size distribution.

  • Final Volume Adjustment: Adjust the suspension to the final volume with purified water and mix thoroughly to ensure homogeneity.

Protocol 2: Characterization of Crystal Forms by Differential Scanning Calorimetry (DSC)

Objective: To detect the conversion of anhydrous this compound to its monohydrate form.

Methodology:

  • Sample Preparation: Carefully extract a sample from the suspension and dry it under appropriate conditions to remove water without inducing phase transformation. A control sample of the initial anhydrous API and a prepared monohydrate form should also be analyzed for comparison.

  • Instrument Setup: Calibrate the DSC instrument for temperature and heat flow.

  • Thermal Analysis:

    • Accurately weigh 3-5 mg of the dried sample into an aluminum DSC pan and seal it.

    • Place the pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that includes the melting points of both the anhydrous and monohydrate forms (e.g., 25°C to 150°C).

  • Data Interpretation: Analyze the resulting thermogram. The anhydrous form and the monohydrate form will exhibit distinct endothermic peaks at their respective melting points. The presence of a peak corresponding to the monohydrate in a sample from the stability study confirms the conversion.

References

Navigating Peak Tailing in HPLC Analysis of Metronidazole Benzoate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of metronidazole benzoate, achieving optimal peak symmetry is paramount for accurate quantification. Peak tailing, a common chromatographic issue, can compromise resolution and lead to inaccurate results. This technical support center provides a comprehensive guide to troubleshooting and resolving peak tailing in the HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

In an ideal HPLC separation, the analyte peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the latter half of the peak is broader than the front half, resulting in an asymmetrical peak with a "tail." This is often quantified by the tailing factor or asymmetry factor, where a value greater than 1 indicates tailing.

Q2: Why is peak tailing a problem in the analysis of this compound?

Peak tailing can significantly impact the accuracy and precision of quantitative analysis. It leads to:

  • Poor resolution: Tailing peaks can overlap with adjacent peaks, making accurate integration and quantification difficult.

  • Inaccurate peak integration: The diffuse tail of the peak can be difficult for the chromatography data system to integrate correctly, leading to underestimation of the analyte concentration.

  • Reduced sensitivity: As the peak broadens, its height decreases, which can negatively affect the limit of detection (LOD) and limit of quantitation (LOQ).

Q3: What are the most common causes of peak tailing for a compound like this compound?

The primary causes of peak tailing in the reversed-phase HPLC analysis of this compound are often related to secondary interactions between the analyte and the stationary phase, as well as mobile phase conditions. Key factors include:

  • Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based stationary phases can interact with basic functional groups on the analyte. This compound has a basic imidazole ring, which can lead to these secondary interactions.

  • Mobile Phase pH: The pH of the mobile phase plays a crucial role. If the pH is close to the pKa of the analyte, a mixed population of ionized and non-ionized forms can exist, leading to peak broadening and tailing. The strongest basic pKa of metronidazole is approximately 3.27.[1]

  • Column Contamination and Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause peak tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.

Troubleshooting Guide

When encountering peak tailing during the HPLC analysis of this compound, a systematic approach to troubleshooting is recommended. The following guide, presented in a question-and-answer format, addresses specific issues and provides actionable solutions.

Issue 1: Asymmetrical peak shape observed for this compound.

Is the mobile phase pH appropriate?

  • Rationale: The pKa of the strongest basic site of metronidazole is approximately 3.27.[1] If the mobile phase pH is close to this value, the analyte will exist in both protonated (ionized) and neutral (non-ionized) forms, which can have different retention times, resulting in a tailed peak.

  • Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa. For this compound, using a mobile phase with a pH between 4.5 and 5.0 can help ensure a consistent ionization state and improve peak shape. One successful method utilized a mobile phase of acetonitrile and 0.1% glacial acetic acid in monobasic potassium phosphate (0.01 M) (40:60, v/v), which would result in a pH in this range.[2]

Are there potential secondary interactions with the stationary phase?

  • Rationale: The basic nature of the imidazole moiety in metronidazole can lead to strong interactions with acidic silanol groups on the silica backbone of the stationary phase. These secondary interactions cause a portion of the analyte molecules to be retained longer, resulting in a tailing peak.

  • Solutions:

    • Use an End-Capped Column: Employ a column that has been "end-capped," where the residual silanol groups are chemically deactivated.

    • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, minimizing their interaction with this compound.

    • Use a "Base-Deactivated" Column: These columns are specifically designed with a very low concentration of active silanol groups and are ideal for the analysis of basic compounds.

Issue 2: Peak tailing develops over a series of injections.

Could the column be contaminated or degraded?

  • Rationale: The accumulation of strongly retained sample components or the stripping of the bonded phase due to harsh mobile phase conditions (e.g., high pH) can expose active silanol groups or create blockages.

  • Solutions:

    • Implement a Column Washing Procedure: After a sequence of analyses, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds.

    • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly adsorbed sample components and particulates.

    • Check for Column Voids: A sudden shock or pressure surge can cause the column packing to settle, creating a void at the inlet. This can be checked by carefully disconnecting the column and inspecting the inlet. If a void is present, the column may need to be replaced.

Issue 3: All peaks in the chromatogram are tailing, not just this compound.

Is there an issue with extra-column volume?

  • Rationale: If all peaks exhibit tailing, the problem is likely not chemical in nature but rather related to the physical setup of the HPLC system.

  • Solution:

    • Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with the smallest internal diameter that is practical for your system, especially between the column and the detector.

    • Ensure Proper Fittings: Check all fittings to ensure they are properly tightened and that there are no dead volumes where the sample can diffuse.

Experimental Protocols

Below are examples of HPLC methods that have been successfully used for the analysis of this compound. These can serve as a starting point for method development and troubleshooting.

ParameterMethod 1Method 2
Column Waters Symmetry C8 (4.6 mm x 250 mm, 5 µm)Novapak C18 (3.9 x 150 mm, 4 µm)
Mobile Phase Acetonitrile:0.1% glacial acetic acid in 0.01 M KH2PO4 (40:60, v/v)Methanol:Water (50:50, v/v)
Flow Rate 2.0 mL/minNot specified
Detection UV at 271 nmUV at 254 nm
Injection Volume 20 µLNot specified
Temperature AmbientNot specified
Reference [2][3]

Visualizing the Troubleshooting Workflow

To aid in the systematic troubleshooting of peak tailing, the following workflow diagram illustrates the decision-making process.

Troubleshooting_Peak_Tailing start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks extra_column_volume Check for extra-column volume (tubing, fittings). check_all_peaks->extra_column_volume Yes check_pH Is mobile phase pH > 1.5 units from pKa (3.27)? check_all_peaks->check_pH No end Symmetrical Peak Achieved extra_column_volume->end adjust_pH Adjust mobile phase pH (e.g., to 4.5-5.0). check_pH->adjust_pH No check_silanol Are secondary silanol interactions suspected? check_pH->check_silanol Yes adjust_pH->end silanol_solutions Use end-capped/base-deactivated column or add competing base (TEA). check_silanol->silanol_solutions Yes check_column_health Has peak shape degraded over time? check_silanol->check_column_health No silanol_solutions->end column_maintenance Perform column wash, use guard column, or replace column. check_column_health->column_maintenance Yes check_column_health->end No column_maintenance->end

Caption: Troubleshooting workflow for peak tailing in HPLC.

By systematically evaluating these potential causes and implementing the suggested solutions, researchers can effectively troubleshoot and eliminate peak tailing in the HPLC analysis of this compound, leading to more accurate and reliable results.

References

Technical Support Center: Enhancing Metronidazole Benzoate Dissolution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the dissolution rate of metronidazole benzoate formulations. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments, providing potential causes and recommended solutions.

Q1: My this compound formulation is showing poor and inconsistent dissolution profiles. What are the likely causes and how can I improve it?

A1: Poor and variable dissolution of this compound is a common issue, primarily due to its low aqueous solubility. Several factors could be contributing to this problem. Here’s a troubleshooting guide:

  • Particle Size: The initial particle size of the active pharmaceutical ingredient (API) is critical. Larger particles have a smaller surface area-to-volume ratio, leading to slower dissolution.

    • Solution: Consider particle size reduction techniques such as micronization or nano-milling. However, be aware that simple micronization may not always be sufficient, as finer particles can agglomerate.[1] Nanosuspensions, prepared by media milling or high-pressure homogenization, can significantly increase the surface area and improve dissolution.[2]

  • Wettability: this compound can exhibit poor wettability in the dissolution medium.

    • Solution: Incorporating wetting agents or hydrophilic carriers can improve dispersibility and dissolution. Techniques like solid dispersion with hydrophilic polymers (e.g., PEG, PVP) are highly effective.[3][4]

  • Solid-State Properties: The crystalline form of this compound can impact its solubility. Different polymorphs or the presence of solvates can have different dissolution rates.

    • Solution: Characterize the solid-state properties of your API using techniques like DSC and XRD. Cocrystallization with a suitable coformer can modify the crystal structure and enhance solubility.[5]

  • Formulation Excipients: The choice and concentration of excipients play a crucial role.

    • Solution: For solid dosage forms, incorporating superdisintegrants can promote rapid tablet breakup and drug release.[6][7] For suspensions, the type and concentration of the suspending agent can influence the dissolution rate.[8][9]

Q2: I'm developing a tablet formulation and disintegration is rapid, but drug release is still slow. Why is this happening and what can I do?

A2: This scenario, often termed "disintegration-dissolution mismatch," indicates that while the tablet is breaking apart into smaller granules, the drug particles within those granules are not dissolving efficiently.

  • Cause: The drug particles may be poorly wetted, or they may be strongly bound within the granular matrix, limiting their exposure to the dissolution medium.

  • Troubleshooting Steps:

    • Optimize Superdisintegrant Incorporation: The method of incorporating the superdisintegrant matters. Intragranular addition (mixed with the drug before granulation) often leads to faster disintegration of the tablet into granules, while extragranular addition (blended with granules before compression) helps the granules themselves to break apart. A combination of both (intra- and extragranular) is often most effective.[6]

    • Enhance API Solubility: Even with rapid disintegration, the intrinsic solubility of this compound will be the rate-limiting step. Consider the following:

      • Solid Dispersions: Formulating the drug as a solid dispersion with a hydrophilic carrier can significantly enhance its dissolution rate.[3][10]

      • Liquisolid Compacts: This technique involves dissolving the drug in a non-volatile solvent and adsorbing it onto a carrier and coating material, which can improve the dissolution rate.[11]

    • Particle Size within Granules: Ensure the primary drug particles within the granules are sufficiently small.

Q3: I am working on a suspension formulation and observing crystal growth over time, which is affecting the dissolution rate. How can I prevent this?

A3: Crystal growth in this compound suspensions is often due to a polymorphic transformation from an anhydrous to a monohydrate form, which is less soluble.[12][13]

  • Cause: The aqueous environment of the suspension facilitates the conversion to the more stable, but less soluble, hydrate form.

  • Solutions:

    • Suspending Agent Selection: The choice of suspending agent is critical. Certain agents can inhibit crystal growth. Studies have shown that suspending agents like Avicel® RC-591 can prevent the formation of the monohydrate form.[13]

    • Control of Particle Size Distribution: A narrow particle size distribution is desirable. Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones, can be minimized by starting with a more uniform particle size.

    • Excipient Screening: Screen for excipients that can inhibit hydrate formation. This may involve solubility studies in the presence of different stabilizers.

Data Summary Tables

The following tables summarize quantitative data from various studies on enhancing the dissolution of metronidazole and its benzoate salt.

Table 1: Effect of Solid Dispersion on Metronidazole Solubility [3]

CarrierDrug:Carrier RatioPreparation MethodSolubility (µg/mL)Fold Increase in Solubility
Pure Drug --433.81
Dextrose1:5Fusion/Melting1767.274.07
Citric Acid1:5Fusion/Melting4139.4210.49
PEG-40001:5Solvent Evaporation106513.67245.54
PVP1:5Solvent Evaporation75490.65174.01

Table 2: Dissolution Enhancement of Metronidazole via Cocrystallization [5]

CompoundApparent Solubility (mg/mL)Intrinsic Dissolution Rate (IDR) (mg·cm⁻²·min⁻¹)
Metronidazole (MTZ)13.191.91
MTZ-Ethyl Gallate Cocrystal17.912.43

Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments aimed at improving the dissolution rate of this compound.

Protocol 1: Preparation of Solid Dispersions by Solvent Evaporation Method

This protocol describes the preparation of a solid dispersion of this compound using Polyvinylpyrrolidone (PVP) as a hydrophilic carrier, which has been shown to significantly enhance dissolution.[3]

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Ethanol (96%)

  • Vacuum oven

  • Mortar and pestle

  • Sieve (e.g., #44)

Procedure:

  • Accurately weigh this compound and PVP in the desired ratio (e.g., 1:1, 1:2, 1:5).

  • Dissolve both the drug and the carrier in a minimal amount of 96% ethanol with stirring until a clear solution is obtained. Gentle heating (40-50°C) may be applied to facilitate dissolution.

  • Evaporate the solvent under vacuum at a controlled temperature (e.g., 40±2°C) until a solid mass is formed.[14][15]

  • Further dry the solid mass in a desiccator to ensure complete removal of the solvent.

  • Pulverize the resulting solid dispersion using a mortar and pestle.

  • Pass the powdered mass through a sieve to obtain a uniform particle size.[3]

  • Store the prepared solid dispersion in a tightly sealed container in a cool, dry place.

  • Characterize the solid dispersion using techniques like DSC and XRD to confirm the amorphization of the drug and evaluate its dissolution profile against the pure drug.

G cluster_prep Solid Dispersion Preparation cluster_eval Evaluation weigh 1. Weigh Metronidazole Benzoate and PVP dissolve 2. Dissolve in Ethanol weigh->dissolve evaporate 3. Evaporate Solvent under Vacuum dissolve->evaporate dry 4. Dry Solid Mass evaporate->dry pulverize 5. Pulverize and Sieve dry->pulverize store 6. Store Final Product pulverize->store dsc DSC Analysis store->dsc xrd XRD Analysis store->xrd diss_test Dissolution Testing store->diss_test

Caption: Workflow for Solid Dispersion Preparation via Solvent Evaporation.

Protocol 2: In Vitro Dissolution Testing

This protocol outlines a standard procedure for evaluating the dissolution rate of this compound formulations, such as tablets or suspensions.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle Method)

  • UV-Vis Spectrophotometer

Reagents:

  • Dissolution Medium: 0.1 N Hydrochloric (HCl) acid[8][16]

  • This compound Reference Standard

Procedure:

  • Prepare 900 mL of 0.1 N HCl dissolution medium and place it in the dissolution vessel.

  • Maintain the temperature of the medium at 37 ± 0.5°C.

  • Set the paddle rotation speed to 100 rpm.[16]

  • Place one dosage form (e.g., one tablet or a specified volume of suspension) into each vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, 60 minutes).

  • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain a constant volume (sink conditions).[16]

  • Filter the samples through a suitable filter (e.g., 0.45 µm nylon syringe filter).

  • Analyze the concentration of this compound in the filtered samples using a UV-Vis spectrophotometer at the appropriate wavelength (λmax of ~276 nm in 0.1M HCl).[3]

  • Calculate the cumulative percentage of drug released at each time point.

G cluster_setup Apparatus Setup cluster_test Testing Procedure cluster_analysis Analysis prep_medium 1. Prepare 900mL 0.1N HCl set_temp 2. Set Temp to 37°C prep_medium->set_temp set_speed 3. Set Paddle Speed to 100 rpm set_temp->set_speed add_sample 4. Add Dosage Form set_speed->add_sample withdraw 5. Withdraw Samples at Intervals add_sample->withdraw replace 6. Replace Medium withdraw->replace filter_sample 7. Filter Samples replace->filter_sample uv_analysis 8. UV Spectrophotometry filter_sample->uv_analysis calculate 9. Calculate % Drug Released uv_analysis->calculate

Caption: Standard Workflow for In Vitro Dissolution Testing.

Signaling Pathways and Mechanisms

The following diagram illustrates the logical relationship between common formulation problems and the corresponding enhancement strategies to improve dissolution.

G problem Poor Dissolution of This compound cause1 Low Aqueous Solubility problem->cause1 cause2 Poor Wettability problem->cause2 cause3 Large Particle Size (Low Surface Area) problem->cause3 cause4 Inefficient Dosage Form Breakup problem->cause4 strat1 Solid Dispersion (e.g., with PVP, PEG) cause1->strat1  Amorphization/ Hydration Shell strat2 Cocrystallization cause1->strat2  Modify Crystal  Lattice Energy cause2->strat1  Hydrophilic Carrier strat5 Liquisolid Compacts cause2->strat5  Improved Wetting strat3 Particle Size Reduction (Micronization, Nanosuspension) cause3->strat3  Increase Surface Area strat4 Use of Superdisintegrants (e.g., Crospovidone) cause4->strat4  Promote Disintegration

References

Technical Support Center: Formulation Strategies for Metronidazole Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation of metronidazole benzoate, with a primary focus on minimizing hydrolysis.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Physical Instability: Crystal Growth Observed in Suspension Conversion of the anhydrous form of this compound to its monohydrate form.- Suspending Agent Selection: Employ suspending agents known to inhibit crystal growth. Avicel® RC-591, a combination of microcrystalline cellulose and sodium carboxymethylcellulose, has been shown to be effective in preventing monohydrate formation.[1][2][3] Xanthan gum can also be considered. - Temperature Control: Avoid temperature cycling and exposure to high temperatures, which can accelerate the conversion. Store formulations at controlled room or refrigerated temperatures as determined by stability studies.
Chemical Instability: Significant Degradation Detected Hydrolysis: this compound is an ester and is susceptible to hydrolysis, which is significantly accelerated under alkaline conditions.[4]- pH Control: Maintain the formulation pH in a slightly acidic range (around 4.0-5.0), where the rate of hydrolysis is minimized.[4] Use appropriate buffering agents to ensure pH stability throughout the product's shelf life. - Excipient Selection: Be mindful of the pH of all excipients and their potential to alter the final formulation's pH.
Inconsistent Assay Results - Analytical Method Issues: The analytical method may not be stability-indicating or properly validated. - Improper Sample Preparation: Inadequate dispersion of the suspension before sampling can lead to non-representative results.- Validated Stability-Indicating Method: Utilize a validated stability-indicating HPLC method that can separate this compound from its degradation products (metronidazole and benzoic acid).[5] - Thorough Mixing: Ensure the suspension is thoroughly shaken before taking a sample for analysis to guarantee homogeneity.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous formulations?

A1: The primary degradation pathway for this compound in aqueous formulations is hydrolysis. Being an ester, it can be cleaved by water into its parent compounds: metronidazole and benzoic acid. This reaction is catalyzed by both acids and bases, but it is significantly more pronounced in alkaline conditions.[4]

Q2: What is the optimal pH range to ensure the stability of a this compound suspension?

A2: To minimize hydrolysis, it is recommended to maintain the pH of the formulation in a stable range of 4-5.[4] Degradation rates increase significantly in alkaline environments.

Q3: I am observing crystal growth in my suspension. What is causing this and how can I prevent it?

A3: Crystal growth in aqueous suspensions of this compound is often due to the conversion of the anhydrous form of the drug to its monohydrate form.[1][2][3] This can be mitigated by selecting appropriate suspending agents. Studies have shown that Avicel® RC-591 can effectively prevent this conversion.[1][2][3]

Q4: What are the key parameters to consider when developing a stability-indicating analytical method for this compound?

A4: A robust stability-indicating method, typically HPLC, should be able to effectively separate and quantify this compound in the presence of its potential degradation products, including metronidazole and benzoic acid, as well as any impurities from the drug substance and formulation excipients.[5] The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Q5: Can co-solvents be used to improve the stability of this compound?

A5: The use of co-solvents can have a variable impact on the stability of this compound. For instance, in studies with the active moiety, metronidazole, propylene glycol was found to increase stability at a low pH, whereas polyethylene glycol 400 had a detrimental effect.[6] Therefore, the effect of any co-solvent on the hydrolysis of this compound should be carefully evaluated through stability studies.

Quantitative Data on Stability

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagents and ConditionsObservationReference
Alkaline Hydrolysis 1.0 N NaOH, refluxed for 6 hours at 60°CSignificant degradation (58.6%)[4]
Acidic Hydrolysis 1.0 N HCl, refluxed for 6 hours at 60°CMild degradation[4]
Neutral Hydrolysis Refluxed in distilled water for 6 hours at 60°CMild degradation (15.3%)[4]
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursMild degradation (24.6%)[4]
Thermal Degradation Dry heatStable[4]
Photolytic Degradation Exposure to direct sunlightStable[4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is based on established methods for the analysis of this compound and its degradation products.[5]

  • Chromatographic System:

    • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

    • Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 4.5 with phosphoric acid) in a 40:60 v/v ratio.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 20 µL

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Preparation (for Suspension):

    • Accurately weigh an amount of suspension equivalent to a target concentration of this compound.

    • Disperse the suspension in a suitable volume of mobile phase.

    • Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Dilute to the final volume with the mobile phase and mix well.

    • Filter through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Inject the standard and sample solutions into the chromatograph.

    • Identify the peaks of metronidazole, benzoic acid, and this compound based on their retention times.

    • Calculate the concentration of this compound and its degradation products in the sample by comparing the peak areas with those of the standard.

Visualizations

Hydrolysis of this compound

The following diagram illustrates the base-catalyzed hydrolysis of this compound, which is the most significant degradation pathway in aqueous formulations.

Caption: Base-catalyzed hydrolysis of this compound.

Experimental Workflow for Stability Testing

This workflow outlines the key steps in assessing the stability of a this compound formulation.

G Workflow for this compound Stability Testing Formulation Formulation Preparation InitialAnalysis Initial Analysis (t=0) - Assay - pH - Physical Appearance Formulation->InitialAnalysis StabilityStorage Stability Storage (Controlled Temperature and Humidity) InitialAnalysis->StabilityStorage TimePoints Time Point Analysis (e.g., 1, 3, 6 months) StabilityStorage->TimePoints FinalAnalysis Final Analysis - Assay - Degradation Products - pH - Physical Appearance TimePoints->FinalAnalysis DataEvaluation Data Evaluation and Shelf-Life Determination FinalAnalysis->DataEvaluation

Caption: A typical workflow for conducting stability studies.

References

Addressing matrix effects in LC-MS/MS analysis of metronidazole benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of metronidazole benzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects and ensure accurate, reliable results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects in LC-MS/MS analysis refer to the alteration of ionization efficiency for the target analyte, this compound, due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate quantification.[1][3] The most common matrix effect is ion suppression, which can compromise the sensitivity, precision, and accuracy of the analytical method.[4][5]

Q2: What are the common causes of ion suppression in this compound analysis?

A2: Ion suppression for this compound can be caused by a variety of endogenous and exogenous substances present in the biological matrix. Common culprits include:

  • Phospholipids: Abundant in plasma and tissue samples, these are a major source of ion suppression, particularly when using electrospray ionization (ESI).[4]

  • Salts and Buffers: High concentrations of non-volatile salts from sample collection or preparation can interfere with the ionization process.[1][6]

  • Other Endogenous Molecules: Lipids, proteins, and metabolites that co-elute with this compound can compete for ionization.[1]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: A post-column infusion experiment is a definitive way to identify regions of ion suppression or enhancement in your chromatogram.[7][8] This involves infusing a standard solution of this compound at a constant rate into the LC flow after the analytical column and before the mass spectrometer. A stable baseline signal is established. Then, a blank matrix sample (that does not contain the analyte) is injected. Any deviation from the stable baseline indicates the presence of matrix effects at that retention time.[8] A dip in the baseline signifies ion suppression, while a rise indicates ion enhancement.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or Inconsistent Results

This is often a primary indicator of ion suppression. Follow these steps to troubleshoot:

Step 1: Evaluate Sample Preparation

Inadequate sample cleanup is a leading cause of matrix effects.[4] Consider the following techniques to improve the purity of your sample extract.

  • Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids.[4] If you are using PPT and suspect phospholipid interference, consider switching to a different extraction method.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind.[9]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by utilizing specific sorbents to retain the analyte while matrix components are washed away.[4] Mixed-mode SPE can be particularly effective at removing a broad range of interferences.

Step 2: Optimize Chromatographic Separation

If matrix components co-elute with this compound, adjusting the chromatography can resolve the issue.

  • Modify the Mobile Phase Gradient: Altering the gradient profile can shift the retention time of this compound away from interfering matrix components.[8]

  • Change the Analytical Column: Using a column with a different chemistry (e.g., a biphenyl or pentafluorophenyl (PFP) phase instead of a standard C18) can change the elution order and resolve the co-elution.

  • Employ a Divert Valve: Program the divert valve to send the highly polar, unretained matrix components (which often elute at the beginning of the run) to waste instead of the mass spectrometer source.[10]

Step 3: Use an Appropriate Internal Standard

An internal standard (IS) is crucial for compensating for matrix effects.[4]

  • Ideal Choice: Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS, such as metronidazole-d4, is the gold standard.[9][11] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing the most accurate correction.

  • Alternative: Structural Analog: If a SIL-IS is unavailable, a structural analog that has similar chromatographic behavior and ionization efficiency can be used.

Experimental Protocols

Protocol 1: Post-Column Infusion for Matrix Effect Evaluation

Objective: To identify retention time regions where ion suppression or enhancement occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee union

  • Standard solution of this compound (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (prepared using your standard sample preparation protocol)

Methodology:

  • Set up the LC-MS/MS system with the analytical column in place.

  • Connect the LC outlet to one port of the tee union.

  • Connect a syringe pump containing the this compound standard solution to the second port of the tee.

  • Connect the third port of the tee to the mass spectrometer's ion source.

  • Begin the LC mobile phase flow using your analytical gradient.

  • Start the syringe pump to infuse the this compound solution at a low, constant flow rate (e.g., 10 µL/min).

  • Monitor the signal for the this compound MRM transition and wait for a stable baseline.

  • Inject the blank matrix extract.

  • Monitor the baseline for any deviations during the chromatographic run.

Workflow Diagram:

G cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump & Autosampler Column Analytical Column LC_Pump->Column Tee Tee Union Column->Tee LC Eluent Syringe_Pump Syringe Pump (this compound Std) Syringe_Pump->Tee Analyte Infusion MS Mass Spectrometer Tee->MS Combined Flow G Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_Solvent Add Ethyl Acetate Add_IS->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

References

Technical Support Center: Optimizing Metronidazole Benzoate HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of metronidazole benzoate.

Troubleshooting Guide

Users may encounter several issues during the HPLC analysis of this compound. This guide provides a systematic approach to identify and resolve common problems.

Q1: Why am I seeing poor peak shape (e.g., peak tailing or fronting) for my this compound peak?

A1: Poor peak shape is a common issue in HPLC and can be caused by several factors. Here’s a step-by-step guide to troubleshoot this problem:

  • Mobile Phase pH: The pH of the mobile phase is critical. This compound has a pKa value, and operating too close to this pKa can lead to peak tailing.

    • Recommendation: Adjust the mobile phase pH. Using a buffer, such as a phosphate buffer, can help maintain a stable pH. For example, a mobile phase containing potassium dihydrogen orthophosphate buffer at pH 4.5 has been shown to be effective.[1][2][3] Adding a small amount of an acid like glacial acetic acid (e.g., 0.1%) can also improve peak shape.[4][5][6]

  • Column Choice: The stationary phase can significantly impact peak shape.

    • Recommendation: A C18 or C8 column is commonly used and generally provides good peak shape for this compound.[4][5][6][7][8] If you are still experiencing issues, consider a column with low silanol activity.[9]

  • Sample Overload: Injecting too much sample can lead to peak fronting.

    • Recommendation: Try reducing the injection volume or the concentration of your sample.

  • Contamination: Contamination of the column or mobile phase can also affect peak shape.

    • Recommendation: Ensure your mobile phase is freshly prepared and filtered. Flush the column with a strong solvent to remove any potential contaminants.[10]

Q2: My retention time for this compound is too long or too short. How can I adjust it?

A2: Retention time can be adjusted by modifying the mobile phase composition and flow rate.

  • To Decrease Retention Time (Analyte Elutes Too Late):

    • Increase the organic solvent content: Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. A higher organic content will decrease the retention of this compound on a reversed-phase column.

    • Increase the flow rate: A higher flow rate will cause the analyte to move through the column faster.

  • To Increase Retention Time (Analyte Elutes Too Early):

    • Decrease the organic solvent content: Decrease the percentage of the organic solvent in your mobile phase. This will increase the interaction of the analyte with the stationary phase, leading to a longer retention time.

    • Decrease the flow rate: A lower flow rate will increase the time the analyte spends in the column.

Q3: I am not getting good resolution between this compound and its impurities or degradation products. What should I do?

A3: Achieving good resolution is crucial for accurate quantification. Here are some steps to improve the separation:

  • Optimize the Mobile Phase:

    • Change the organic solvent: If you are using methanol, try switching to acetonitrile, or vice versa. The different selectivity of these solvents can improve resolution.

    • Adjust the buffer concentration or pH: Modifying the pH can alter the ionization state of the analytes and improve separation. A study successfully separated this compound from its potential degradation products, metronidazole and benzoic acid, using a mobile phase of acetonitrile and 0.1% glacial acetic acid in 0.01 M monobasic potassium phosphate (40:60, v/v).[5][6]

    • Consider ion-pairing reagents: For complex separations, adding an ion-pairing reagent like octanesulfonic acid sodium salt can be effective.[11]

  • Change the Column:

    • Different stationary phase: If you are using a C18 column, a C8 or a phenyl column might offer different selectivity and improve resolution.

  • Gradient Elution: If isocratic elution is not providing adequate separation, consider developing a gradient elution method where the mobile phase composition is changed over time.

Frequently Asked Questions (FAQs)

Q4: What is a good starting mobile phase for this compound HPLC analysis?

A4: A good starting point for developing a method is a reversed-phase C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile or methanol and a buffered aqueous phase. Several published methods use a ratio of around 40:60 to 60:40 (organic:aqueous).[4][5][6][7][8] For example, a mobile phase of methanol and de-ionized water (64:40, v/v) has been used successfully.[7][8] Another common starting point is a mixture of acetonitrile and a phosphate buffer with an acidic modifier.[5][6]

Q5: What detection wavelength should I use for this compound?

A5: The UV detection wavelength for this compound is typically set between 254 nm and 320 nm.[7][8] The maximum absorption is often reported around 310 nm or 320 nm.[1][2][3] A wavelength of 271 nm has also been used effectively.[5][6] It is always recommended to determine the UV spectrum of your this compound standard in your mobile phase to select the optimal wavelength.

Q6: How can I ensure my HPLC method is stable and reproducible?

A6: To ensure method stability and reproducibility, consider the following:

  • Use a buffered mobile phase: This will prevent pH shifts that can cause variations in retention time.

  • Degas the mobile phase: Dissolved gases in the mobile phase can lead to baseline noise and pump problems.

  • Use a guard column: This will protect your analytical column from contamination and extend its lifetime.

  • Perform regular system suitability tests: This will ensure that your HPLC system is performing correctly before running your samples.

Data Presentation

Table 1: Comparison of Different Mobile Phase Compositions for this compound HPLC Analysis

Organic SolventAqueous PhaseRatio (Organic:Aqueous)Column TypeRetention Time (min)Reference
Acetonitrile0.1% Octansulfonic acid sodium saltNot specifiedCN-RPNot specified[11]
Acetonitrile0.5 M KH2PO4 buffer (pH 4.5) with Triethylamine30:70C189.9[1][2][3]
MethanolDe-ionized water64:40C18~7.7[7][8]
Acetonitrile0.1% v/v Glacial Acetic acid40:60C18~4.1[4]
Acetonitrile0.1% Glacial acetic acid in 0.01 M KH2PO440:60C8~5.0[5][6]
Acetonitrile0.005 M KH2PO4 buffer (pH 2.5)30:70C18Not specified[12]

Experimental Protocols

Protocol 1: HPLC Method for this compound in Pharmaceutical Suspensions [7][8]

  • Column: C18 (150 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Methanol and de-ionized water (64:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 254 nm

  • Temperature: Ambient

  • Elution: Isocratic

Protocol 2: Stability-Indicating HPLC Assay for this compound [5][6]

  • Column: Waters Symmetry C8 (250 x 4.6 mm, 5 µm packing)

  • Mobile Phase: Acetonitrile and 0.1% glacial acetic acid in 0.01 M monobasic potassium phosphate (40:60, v/v)

  • Flow Rate: 2.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 271 nm

  • Temperature: Ambient

  • Elution: Isocratic

Visualizations

HPLC_Troubleshooting_Workflow General HPLC Troubleshooting Workflow start Problem Observed (e.g., Poor Peak Shape, RT Shift) check_system Check System Basics (Leaks, Connections, Mobile Phase Level) start->check_system check_method Review Method Parameters (Mobile Phase, Flow Rate, Column) check_system->check_method isolate_problem Isolate the Problem (Inject Standard, Use New Column) check_method->isolate_problem troubleshoot_peak_shape Troubleshoot Peak Shape isolate_problem->troubleshoot_peak_shape Peak Shape Issue troubleshoot_retention_time Troubleshoot Retention Time isolate_problem->troubleshoot_retention_time RT Issue troubleshoot_resolution Troubleshoot Resolution isolate_problem->troubleshoot_resolution Resolution Issue solution_found Problem Resolved troubleshoot_peak_shape->solution_found troubleshoot_retention_time->solution_found troubleshoot_resolution->solution_found

Caption: A flowchart for systematic HPLC troubleshooting.

Mobile_Phase_Optimization Mobile Phase Optimization Logic start Define Separation Goals (Resolution, Analysis Time) select_column Select Appropriate Column (e.g., C18, C8) start->select_column initial_mobile_phase Select Initial Mobile Phase (Organic Solvent & Aqueous Phase) select_column->initial_mobile_phase evaluate_chromatogram Evaluate Chromatogram initial_mobile_phase->evaluate_chromatogram adjust_organic Adjust Organic Solvent % evaluate_chromatogram->adjust_organic Retention Time Issue adjust_ph Adjust pH / Buffer Strength evaluate_chromatogram->adjust_ph Peak Shape / Resolution Issue change_organic Change Organic Solvent (e.g., ACN to MeOH) evaluate_chromatogram->change_organic Selectivity Issue optimized Optimized Method evaluate_chromatogram->optimized Goals Met adjust_organic->evaluate_chromatogram adjust_ph->evaluate_chromatogram change_organic->evaluate_chromatogram

References

Technical Support Center: Enhancing the Physical Stability of Metronidazole Benzoate Suspensions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the formulation and development of metronidazole benzoate suspensions. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common physical stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary physical stability issues encountered with this compound suspensions?

A1: The most common physical stability problems are crystal growth, sedimentation, and caking. Crystal growth is often due to the conversion of the anhydrous form of this compound to its monohydrate form, which is less soluble and can lead to an increase in particle size[1][2][3]. Sedimentation is the settling of suspended particles, which can lead to a lack of dose uniformity. Caking is the formation of a non-redispersible sediment, which is a critical stability failure.

Q2: How does the choice of suspending agent impact the stability of the suspension?

A2: Suspending agents are crucial for enhancing the physical stability of this compound suspensions by increasing the viscosity of the external phase and retarding particle settling. Studies have shown that agents like Xanthan gum and Avicel® RC-591 (a combination of microcrystalline cellulose and carboxymethylcellulose sodium) are effective in optimizing formulation properties[1][4]. Modified starches have also demonstrated comparable or even superior performance to traditional agents like acacia and methylcellulose in creating stable suspensions[5]. The concentration of the suspending agent is also a critical factor; higher concentrations generally lead to increased viscosity and better suspension stability[5][6].

Q3: What is the significance of the anhydrate to monohydrate conversion of this compound?

A3: this compound can exist in an anhydrous and a monohydrate crystalline form. The monohydrate form is the thermodynamically stable form in water below 38°C[2]. This conversion is a significant issue in aqueous suspensions as it leads to the growth of larger crystals, altering the particle size distribution and potentially affecting the bioavailability and therapeutic efficacy of the drug[2][3]. This phenomenon is particularly noted in suspensions stored at cooler temperatures, such as 4°C[2].

Q4: Can suspending agents prevent the hydration and crystal growth of this compound?

A4: Yes, certain suspending agents have been shown to inhibit the conversion to the monohydrate form. For instance, formulations containing Avicel® RC-591 did not exhibit monohydrate formation, suggesting a positive effect of this suspending agent on preventing crystal growth[1][4]. This indicates that the interaction between the suspending agent and the drug particles can play a crucial role in stabilizing the anhydrous form.

Q5: What rheological properties are desirable for a stable this compound suspension?

A5: A stable suspension should ideally exhibit pseudoplastic flow and thixotropy. Pseudoplasticity means the viscosity decreases with increasing shear rate (e.g., during shaking or pouring), allowing for easy dispensing, and then viscosity recovers at rest to keep the particles suspended. A certain yield value is also beneficial, which is the minimum stress required to initiate flow, preventing sedimentation during storage[2].

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Crystal Growth Observed Under Microscopy Anhydrate to monohydrate conversion of this compound.- Consider using a suspending agent system known to inhibit crystal growth, such as Avicel® RC-591[1][4].- Evaluate the effect of storage temperature; lower temperatures can sometimes accelerate hydrate formation[2].- Investigate the impact of other excipients on the solubility and crystal habit of this compound.
Rapid Sedimentation of Particles - Insufficient viscosity of the suspension vehicle.- Inadequate wetting of the drug particles.- Inappropriate particle size of the drug.- Increase the concentration of the suspending agent to enhance viscosity[5][6].- Evaluate different types of suspending agents (e.g., Xanthan gum, Avicel® RC-591, modified starches) to find the most effective one[1][5].- Incorporate a wetting agent to ensure proper dispersion of the drug particles.- Optimize the particle size of the this compound raw material.
Formation of a Hard Cake (Caking) - Strong attractive forces between sedimented particles.- Crystal growth and interlocking within the sediment.- Use a flocculating agent in combination with a suspending agent to create a loosely packed sediment (floccule) that is easily redispersible.- Select a suspending agent that forms a protective barrier around the particles, preventing their aggregation.- Ensure the formulation has an appropriate rheological profile (pseudoplasticity and thixotropy).
Poor Redispersibility After Shaking - Caking.- High viscosity that hinders particle movement.- Address the root cause of caking (see above).- Optimize the concentration of the suspending agent to achieve a balance between preventing sedimentation and allowing for easy redispersion.- Evaluate the redispersibility of the formulation using standardized shaking tests.
Inconsistent pH of the Suspension - Chemical degradation of excipients or the drug.- Insufficient buffering capacity.- Incorporate a suitable buffering system to maintain a stable pH throughout the shelf life of the product.- Conduct stability studies to monitor the pH of the formulation under different storage conditions. The pH of a stable this compound suspension is typically in the range of 4.4 to 5.2[7][8].

Data Presentation

Table 1: Comparison of Different Suspending Agents on the Physical Stability of this compound Suspensions

Suspending AgentConcentration (% w/v)Key FindingsReference(s)
Xanthan Gum0.65Resulted in optimal formulation properties but did not prevent monohydrate conversion under all storage conditions.[2]
Avicel® RC-591Not specifiedPrevented the formation of the monohydrate form of this compound, leading to enhanced stability.[1][2][4]
Modified Starch (from Pennisetum glaucum)2.5, 5.0, 7.5Formed more stable suspensions compared to acacia and methylcellulose at similar concentrations. Sedimentation volume increased with concentration.[5]
Acacia2.5, 5.0, 7.5Less effective than modified starch in preventing sedimentation.[5]
Methylcellulose2.5, 5.0, 7.5Less effective than modified starch in preventing sedimentation.[5]
Boswellia papyrifera Gum (BPG)1-5Showed pseudoplastic flow and suspending capacity comparable to Sodium Carboxymethylcellulose (SCMC) and higher than Tragacanth Gum (TG).[9]

Experimental Protocols

1. Evaluation of Sedimentation Volume

  • Objective: To assess the settling behavior of particles in the suspension over time.

  • Methodology:

    • Place a 50 mL sample of the suspension in a 50 mL graduated cylinder and record the initial volume (V₀).

    • Store the cylinder at a specified temperature and protect it from light.

    • At predetermined time intervals (e.g., 1, 2, 4, 24, 48 hours, and weekly), record the volume of the sediment (Vᵤ).

    • Calculate the sedimentation volume (F) using the following equation: F = Vᵤ / V₀.

    • A higher F value (closer to 1) indicates a more stable suspension.

2. Assessment of Redispersibility

  • Objective: To determine the ease with which a settled suspension can be uniformly dispersed upon shaking.

  • Methodology:

    • After determining the final sedimentation volume, gently rotate the graduated cylinder by 180° and back.

    • Count the number of inversions required to completely resuspend the sediment.

    • A lower number of inversions indicates better redispersibility.

3. Rheological Measurements (Viscosity and Flow Properties)

  • Objective: To characterize the flow behavior of the suspension.

  • Methodology:

    • Use a rotational viscometer with a suitable spindle.

    • Equilibrate the suspension sample to a constant temperature (e.g., 25°C).

    • Measure the viscosity at various shear rates (spindle speeds) in both an increasing and decreasing manner.

    • Plot the viscosity versus the shear rate to generate a rheogram.

    • A downward curve on the rheogram indicates pseudoplastic flow. The difference in the upward and downward curves represents the degree of thixotropy.

4. Particle Size Analysis

  • Objective: To monitor for any changes in particle size, which could indicate crystal growth.

  • Methodology:

    • Use a laser diffraction particle size analyzer or a microscope with a calibrated eyepiece.

    • Dilute the suspension sample appropriately with a suitable dispersant to obtain an optimal obscuration level.

    • Measure the particle size distribution at initial time points and throughout the stability study.

    • An increase in the mean particle size or a shift in the distribution towards larger particles can signify crystal growth.

Visualizations

cluster_factors Factors Affecting Physical Stability cluster_outcomes Stability Outcomes ParticleSize Particle Size & Distribution Sedimentation Sedimentation Rate ParticleSize->Sedimentation Viscosity Vehicle Viscosity Viscosity->Sedimentation CrystalForm Crystal Form (Anhydrate vs. Monohydrate) CrystalGrowth Crystal Growth CrystalForm->CrystalGrowth ZetaPotential Zeta Potential Caking Caking / Redispersibility ZetaPotential->Caking Temperature Storage Temperature Temperature->CrystalGrowth DoseUniformity Dose Uniformity Sedimentation->DoseUniformity Caking->DoseUniformity CrystalGrowth->DoseUniformity

Caption: Key factors influencing the physical stability outcomes of this compound suspensions.

Formulation Formulation Development (Selection of Excipients) Preparation Suspension Preparation (Dispersion & Homogenization) Formulation->Preparation InitialChar Initial Characterization (pH, Viscosity, Particle Size) Preparation->InitialChar StabilityStudy Stability Study Setup (Storage Conditions: Temp/RH) InitialChar->StabilityStudy TimePoint Time-Point Analysis (Physical & Chemical Tests) StabilityStudy->TimePoint TimePoint->TimePoint DataAnalysis Data Analysis & Shelf-Life Determination TimePoint->DataAnalysis

Caption: Experimental workflow for assessing the physical stability of this compound suspensions.

References

Validation & Comparative

Comparative analysis of metronidazole versus metronidazole benzoate efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Metronidazole, a cornerstone in the treatment of anaerobic and protozoal infections, is often formulated as its benzoate ester to enhance palatability, a critical factor in patient compliance, particularly in pediatric and veterinary medicine. This guide provides a comprehensive comparison of the efficacy of metronidazole versus its prodrug, metronidazole benzoate, supported by experimental data to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound serves as a tasteless prodrug that is hydrolyzed in the gastrointestinal tract and liver to release the active metronidazole. While this formulation strategy significantly improves taste and patient acceptance, it also alters the pharmacokinetic profile. The systemic availability of metronidazole from this compound is high, generally around 80% of that from an equivalent dose of metronidazole. However, the absorption is slower, resulting in a delayed time to reach peak plasma concentration (Tmax) and a lower peak plasma concentration (Cmax) compared to metronidazole. The clinical implications of these differences depend on the therapeutic indication and the required onset of action.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of metronidazole following oral administration of metronidazole and this compound from a crossover study in healthy male volunteers.

ParameterMetronidazole (400 mg)This compound (equivalent to 400 mg Metronidazole)
Peak Plasma Concentration (Cmax) 8.5 µg/ml4.6 µg/ml
Time to Peak Plasma Concentration (Tmax) 0.8 h3.2 h
Systemic Availability (relative to Metronidazole) 100%~80%

Efficacy and Palatability

Clinical Efficacy: The clinical efficacy of this compound is contingent on its conversion to active metronidazole. For systemic infections where rapid high peak concentrations are crucial, metronidazole may be the preferred agent. However, for many common infections, the sustained therapeutic concentrations achieved with this compound are sufficient to eradicate susceptible pathogens.

Palatability: Metronidazole has a notoriously bitter and metallic taste, which can lead to poor patient compliance. This compound is essentially tasteless, making it a significantly more palatable alternative, especially for oral suspensions. This improved taste profile is a primary reason for its use in pediatric and veterinary formulations. While quantitative taste assessment in clinical trials is not standardized, qualitative reports consistently favor this compound for its superior taste.

Experimental Protocols

Bioavailability and Pharmacokinetic Study

A representative experimental protocol to compare the bioavailability of metronidazole and this compound is a randomized, two-way crossover study in healthy volunteers.

Study Design:

  • Participants: A cohort of healthy adult volunteers.

  • Design: Randomized, two-period, two-sequence crossover design with a washout period of at least one week between administrations.

  • Treatments:

    • Test Product: this compound oral suspension (dose equivalent to 400 mg metronidazole).

    • Reference Product: Metronidazole oral tablets (400 mg).

  • Procedure:

    • Subjects fast overnight before drug administration.

    • A single oral dose of either the test or reference product is administered with a standardized volume of water.

    • Blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours) post-dosing.

    • Plasma is separated by centrifugation and stored at -20°C until analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is used to determine the concentration of metronidazole in plasma samples.

  • Sample Preparation:

    • To a 1 mL plasma sample, an internal standard (e.g., tinidazole) is added.

    • Proteins are precipitated by adding a precipitating agent (e.g., acetonitrile or perchloric acid).

    • The sample is vortexed and then centrifuged.

    • The supernatant is collected and injected into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a specific wavelength (e.g., 318 nm).

  • Data Analysis:

    • Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time profiles for each subject using non-compartmental analysis.

    • Statistical analysis (e.g., ANOVA) is performed on the log-transformed pharmacokinetic parameters to compare the two formulations.

Palatability Assessment

A common method for assessing palatability in a clinical setting involves a taste panel of trained volunteers.

  • Procedure:

    • A small, standardized volume of the oral suspension is administered to each panelist.

    • Panelists are instructed to swish the suspension in their mouth for a defined period (e.g., 10 seconds) and then expectorate.

    • Panelists rate the taste of the formulation on a hedonic scale (e.g., a 9-point scale ranging from "dislike extremely" to "like extremely") for various attributes like bitterness, aftertaste, and overall liking.

    • A washout period with water and unsalted crackers is enforced between tasting different formulations.

  • Data Analysis: The scores for each attribute are statistically compared between the two formulations to determine if there is a significant difference in palatability.

Mandatory Visualizations

experimental_workflow cluster_study_design Bioavailability Study Design cluster_treatment Treatment Periods cluster_analysis Sample Collection & Analysis start Healthy Volunteers randomization Randomization start->randomization group_a Group A randomization->group_a group_b Group B randomization->group_b washout Washout Period group_a->washout period1_a Period 1: Metronidazole group_a->period1_a group_b->washout period1_b Period 1: this compound group_b->period1_b crossover Crossover washout->crossover period2_a Period 2: this compound crossover->period2_a period2_b Period 2: Metronidazole crossover->period2_b blood_sampling Serial Blood Sampling period1_a->blood_sampling period1_b->blood_sampling period2_a->blood_sampling period2_b->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation hplc_analysis HPLC Analysis plasma_separation->hplc_analysis pk_analysis Pharmacokinetic Analysis hplc_analysis->pk_analysis

Caption: Experimental workflow for a crossover bioavailability study.

metronidazole_pathway cluster_prodrug Prodrug Administration cluster_activation Activation in Anaerobic Cell cluster_action Mechanism of Action met_benzoate Metronidazole Benzoate (Oral) hydrolysis Hydrolysis (GI Tract/Liver) met_benzoate->hydrolysis met Metronidazole (Active Drug) diffusion Passive Diffusion met->diffusion hydrolysis->met reduction Reduction of Nitro Group diffusion->reduction Ferredoxin-like proteins radicals Reactive Nitro Radicals reduction->radicals dna Bacterial DNA radicals->dna dna_damage DNA Strand Breakage Loss of Helical Structure dna->dna_damage synthesis_inhibition Inhibition of Nucleic Acid Synthesis dna_damage->synthesis_inhibition cell_death Bacterial Cell Death synthesis_inhibition->cell_death

Caption: Mechanism of action of this compound.

A Comparative Guide to the Validation of UV-Spectrophotometric Methods for Metronidazole Benzoate Assay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of a robust and reliable analytical method is paramount for the accurate quantification of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of the validated UV-spectrophotometric method for the assay of metronidazole benzoate against alternative analytical techniques, supported by experimental data.

Method Comparison: UV-Spectrophotometry vs. High-Performance Liquid Chromatography (HPLC)

The UV-spectrophotometric method offers a simple, cost-effective, and rapid approach for the routine analysis of this compound. However, its specificity can be a limitation. High-Performance Liquid Chromatography (HPLC), while being more resource-intensive, provides superior specificity and sensitivity.

Validation ParameterUV-SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)
Principle Measurement of light absorbance by the analyte at a specific wavelength.Separation of the analyte from other components based on its interaction with a stationary and mobile phase, followed by detection.
Specificity Lower; potential for interference from excipients or degradation products that absorb at the same wavelength.High; capable of separating this compound from its impurities and degradation products.[1]
Linearity Range Typically 1-10 µg/mL[2][3] or 5-50 µg/mL.[4]Typically wider, for instance, 1-5 µg/L.
Accuracy (% Recovery) Generally high, with reported values of 98.9% to 99.37%.[2]Also high, with reported recoveries between 93.3% and 100%.
Precision (%RSD) Intraday and interday precision are typically less than 1%.[2]Generally very high, with RSD values often below 2%.
Limit of Detection (LOD) Higher compared to HPLC.Lower, with a reported LOD of 0.115 µg/mL.[5]
Limit of Quantification (LOQ) Higher compared to HPLC.Lower, with a reported LOQ of 0.437 µg/mL.[5]
Cost & Complexity Low cost, simple instrumentation, and rapid analysis.[2][4]Higher initial investment, more complex operation, and longer analysis time.
Solvent Consumption Generally lower.Higher, due to the continuous flow of the mobile phase.

Experimental Protocols for UV-Spectrophotometric Method Validation

The validation of the UV-spectrophotometric method for this compound assay should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7][8][9]

Determination of Wavelength of Maximum Absorbance (λmax)
  • Objective: To identify the wavelength at which this compound exhibits maximum absorbance.

  • Procedure:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., 0.1 N HCl or distilled water).[2][4]

    • Scan the solution over a wavelength range of 200-400 nm using a UV-visible spectrophotometer.

    • The wavelength at which the highest absorbance is recorded is the λmax. For this compound, λmax is typically observed around 268 nm in 0.1 N HCl or 322 nm in distilled water.[2][4]

Linearity
  • Objective: To establish that the absorbance is directly proportional to the concentration of the analyte within a given range.

  • Procedure:

    • Prepare a series of dilutions of the standard stock solution to obtain concentrations within the expected working range (e.g., 1-10 µg/mL).[2]

    • Measure the absorbance of each solution at the predetermined λmax.

    • Plot a calibration curve of absorbance versus concentration.

    • The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.999.[4]

Accuracy (Recovery)
  • Objective: To determine the closeness of the test results to the true value.

  • Procedure (Standard Addition Method):

    • Prepare a sample solution of known concentration.

    • Spike the sample solution with known amounts of the standard solution at different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).[4]

    • Measure the absorbance of the spiked solutions.

    • Calculate the percentage recovery. Acceptance criteria are typically between 98% and 102%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day Precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) on the same day, by the same analyst, and with the same equipment.

    • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, or with different equipment.

    • The precision is expressed as the Relative Standard Deviation (%RSD), which should typically be less than 2%.

Specificity
  • Objective: To assess the ability of the method to measure the analyte accurately in the presence of other components such as impurities, degradation products, and excipients.

  • Procedure:

    • Analyze a placebo formulation (containing all excipients except this compound) to check for any interference at the analytical wavelength.

    • If available, analyze samples of known related substances to determine if they interfere with the assay.

Logical Workflow for Method Validation

The following diagram illustrates the logical workflow for the validation of a UV-spectrophotometric method for this compound assay.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Data Analysis & Reporting Solvent Solvent Selection Wavelength Determine λmax Solvent->Wavelength Linearity Linearity & Range Wavelength->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Specificity Specificity Precision->Specificity LOD Limit of Detection (LOD) Specificity->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Analysis Statistical Analysis Robustness->Analysis Report Validation Report Analysis->Report

Caption: Workflow for UV-Spectrophotometric Method Validation.

References

A Comparative Guide to HPLC and UV Spectrophotometry for the Quantification of Metronidazole Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry for the quantitative analysis of metronidazole benzoate. The information presented is compiled from published research to assist in selecting the appropriate analytical method for specific research and quality control needs.

Introduction

This compound is a widely used antiprotozoal and antibacterial agent. Accurate and reliable quantification of this active pharmaceutical ingredient (API) is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. Both HPLC and UV spectrophotometry are common analytical techniques employed for this purpose. HPLC offers high specificity and the ability to separate the analyte from potential degradation products, while UV spectrophotometry provides a simpler, more cost-effective, and rapid method for routine analysis. The choice between these methods depends on the specific requirements of the analysis, such as the need for stability-indicating assays, sample complexity, and throughput.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method provides a high degree of selectivity and sensitivity for the determination of this compound. It is capable of separating the parent drug from its potential degradation products, such as metronidazole and benzoic acid, making it a stability-indicating assay.[1][2]

A typical HPLC system for the analysis of this compound consists of a pump, an injector, a C8 or C18 reversed-phase column, a UV detector, and a data acquisition system.[1][3] The mobile phase is generally a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[1][3][4]

Detailed HPLC Protocol:

ParameterConditions
Column Waters Symmetry C8, 5 µm, 4.6 mm x 250 mm[1] or C18, 5 µm, 150 x 4.6mm[3]
Mobile Phase Acetonitrile:0.1% Glacial Acetic Acid in 0.01 M Monobasic Potassium Phosphate (40:60, v/v)[1] or Methanol:De-ionized Water (64:40, v/v)[3]
Flow Rate 2.0 mL/min[1] or 1.0 mL/min[3]
Detection UV at 271 nm[1] or 254 nm[3]
Injection Volume 20 µL[1][3]
Temperature Ambient[1][3]
Run Time Approximately 6-10 minutes[1][3]
UV Spectrophotometric Method

The UV spectrophotometric method is a simpler and more rapid technique for the quantification of this compound.[5][6] This method is based on the measurement of the absorbance of the drug at its wavelength of maximum absorption (λmax).

Detailed UV Spectrophotometry Protocol:

ParameterConditions
Instrument UV-Visible Spectrophotometer
Solvent/Diluent 0.1 N HCl[5][6]
Wavelength (λmax) 268 nm[5][6]
Concentration Range 1-10 µg/mL[5][6]
Analysis The absorbance of the sample solution is measured and the concentration is determined from a calibration curve.

Method Validation Data: A Comparative Summary

Method validation is essential to ensure that an analytical method is suitable for its intended purpose.[7] The following tables summarize the key validation parameters for the HPLC and UV spectrophotometric methods based on published data.

Table 1: Comparison of HPLC and UV Method Validation Parameters
Validation ParameterHPLC MethodUV Spectrophotometric Method
Linearity Range 0.2 - 800 µg/mL[1]1 - 10 µg/mL[5][6]
Correlation Coefficient (r²) > 0.999[1][3]0.997[5]
Accuracy (% Recovery) 98.6 - 101.5%[4]98.9 - 99.37%[5][6]
Precision (%RSD) Intraday: 0.4%, Interday: 0.7%[1]< 1%[5][6]
Limit of Detection (LOD) 0.03 µg/mL[1]Not reported in the provided studies
Limit of Quantitation (LOQ) 0.2 µg/mL[1]Not reported in the provided studies
Specificity High (Stability-indicating)[1][2]Lower (Prone to interference from excipients or degradation products with similar UV absorption)[8]

Visualizing the Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the HPLC and UV spectrophotometric analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis A Weigh Sample/ Standard B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Filter through 0.45 µm filter C->D E Inject into HPLC System D->E 20 µL Injection F Separation on C8/C18 Column E->F G UV Detection F->G H Data Acquisition & Processing G->H I Calculate Concentration H->I Quantification

Caption: HPLC Experimental Workflow for this compound Analysis.

UV_Workflow cluster_prep Sample & Standard Preparation cluster_uv UV Spectrophotometric Analysis A Weigh Sample/ Standard B Dissolve in 0.1 N HCl A->B C Dilute to Working Concentration B->C E Measure Absorbance C->E Transfer to Cuvette D Set Wavelength to 268 nm D->E G Calculate Concentration E->G Quantification F Generate Calibration Curve

Caption: UV Spectrophotometry Experimental Workflow.

Conclusion

Both HPLC and UV spectrophotometry are validated methods for the quantification of this compound.

  • HPLC is the method of choice for stability studies and for the analysis of samples where the presence of impurities or degradation products is a concern. Its high specificity, wider linear range, and lower limits of detection and quantification provide a more robust analytical solution.

  • UV Spectrophotometry is a suitable alternative for routine quality control analysis of bulk drug or simple dosage forms where speed and cost-effectiveness are priorities.[5][6] However, its lower specificity means it may not be suitable for stability-indicating assays without prior separation steps.

The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, regulatory guidelines, and the specific characteristics of the sample matrix.

References

In Vitro Bioequivalence of Metronidazole Benzoate Oral Suspensions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of different metronidazole benzoate oral suspension formulations, supported by experimental data from various studies. The aim is to offer a comprehensive resource for researchers and formulation scientists involved in the development and evaluation of generic this compound products.

Comparative Analysis of In Vitro Performance

The bioequivalence of oral suspensions is critically dependent on several in vitro parameters that influence drug release and bioavailability. This section presents a summary of quantitative data from studies evaluating key quality attributes of different this compound formulations.

Formulation IDSuspending AgentViscosity (cP)Sedimentation Volume (F)Redispersibility (Shakes)Drug Release (%) at 30 minParticle Size (d50) in µmReference
Brand ANot Specified728.0 ± 0.121.0Not Specified>85Not Specified[1]
Brand BNot Specified9.2 ± 0.400.10Not Specified>85Not Specified[1]
Formulation 1Xanthan Gum (0.5%)~150~0.95GoodNot SpecifiedNot SpecifiedFictionalized Data
Formulation 2Avicel RC-591 (1.2%)~250~0.98ExcellentNot SpecifiedNot SpecifiedFictionalized Data
Formulation 3Tragacanth (1.0%)~100~0.85ModerateNot SpecifiedNot SpecifiedFictionalized Data
Generic XNot SpecifiedNot SpecifiedNot SpecifiedNot Specified98.49Not Specified[2]
InnovatorNot SpecifiedNot SpecifiedNot SpecifiedNot Specified99.42Not Specified[2]

Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions. "Fictionalized Data" is included for illustrative purposes to demonstrate a broader range of potential formulation characteristics.

Experimental Protocols

Detailed methodologies for the key in vitro bioequivalence tests are outlined below. These protocols are based on established pharmacopeial methods and scientific literature.

Dissolution Testing

This test evaluates the rate and extent to which the drug substance dissolves from the suspension.

  • Apparatus: USP Apparatus II (Paddle Method).

  • Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid (HCl).

  • Paddle Speed: 50 rpm.

  • Temperature: 37 ± 0.5 °C.

  • Procedure:

    • An accurately measured volume of the suspension, equivalent to a single dose of this compound, is introduced into the dissolution vessel.

    • Samples of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).

    • An equal volume of fresh dissolution medium is immediately replaced to maintain a constant volume.

    • The withdrawn samples are filtered through a suitable filter (e.g., 0.45 µm).

    • The concentration of metronidazole in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry at a wavelength of 278 nm.[2]

  • Acceptance Criteria: Typically, for immediate-release dosage forms, not less than 85% of the labeled amount of the drug should be dissolved within 30 minutes.[2]

Particle Size Analysis

The particle size distribution of the suspended drug is a critical parameter affecting dissolution rate and bioavailability.

  • Technique: Laser Diffraction.

  • Instrument: A suitable laser diffraction particle size analyzer.

  • Dispersant: A non-solvent for the drug in which the sample can be adequately dispersed (e.g., purified water with a suitable surfactant).

  • Procedure:

    • The instrument is calibrated and the background is measured using the dispersant.

    • A representative sample of the suspension is added to the dispersant in the instrument's circulation unit until an appropriate obscuration level is reached.

    • The sample is subjected to sonication and stirring to ensure proper dispersion and prevent agglomeration.

    • The particle size distribution is measured.

  • Data Reporting: The particle size distribution is typically reported as the volume-based median diameter (d50), and the diameters at the 10th (d10) and 90th (d90) percentiles of the distribution.

Viscosity and Rheological Studies

Viscosity affects the physical stability of the suspension and its pourability.

  • Instrument: A rotational viscometer or rheometer.

  • Spindle/Geometry: A spindle or geometry appropriate for the viscosity of the suspension.

  • Procedure:

    • The instrument is calibrated and equilibrated to a controlled temperature (e.g., 25 °C).

    • A sufficient volume of the suspension is placed in the sample holder.

    • The viscosity is measured at various shear rates to characterize the rheological behavior of the suspension (e.g., Newtonian, pseudoplastic, or plastic flow).

  • Data Reporting: Viscosity values are reported in centipoise (cP) or Pascal-seconds (Pa·s) at specified shear rates. A rheogram (shear stress vs. shear rate) can be plotted to visualize the flow behavior.

Sedimentation Volume and Redispersibility

These tests assess the physical stability of the suspension upon standing and its ability to be easily resuspended before use.

  • Procedure for Sedimentation Volume (F):

    • A 50 mL volume of the suspension is placed in a 50 mL graduated cylinder and stored at ambient temperature.

    • The volume of the sediment (Vu) is recorded at regular time intervals until a constant volume is observed.

    • The sedimentation volume (F) is calculated using the formula: F = Vu / Vo, where Vo is the original volume of the suspension.[3] An F value closer to 1 indicates better physical stability.[3]

  • Procedure for Redispersibility:

    • After determining the final sedimentation volume, the graduated cylinder is gently inverted through 180° and back.

    • The number of inversions (shakes) required to completely resuspend the sediment is recorded. A lower number of shakes indicates better redispersibility.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the key in vitro bioequivalence experiments.

Dissolution_Testing_Workflow cluster_preparation Preparation cluster_testing Testing cluster_analysis Analysis Prepare Dissolution Medium (0.1 N HCl) Prepare Dissolution Medium (0.1 N HCl) Introduce Suspension to Vessel Introduce Suspension to Vessel Prepare Dissolution Medium (0.1 N HCl)->Introduce Suspension to Vessel Calibrate UV-Vis Spectrophotometer Calibrate UV-Vis Spectrophotometer Measure Absorbance Measure Absorbance Calibrate UV-Vis Spectrophotometer->Measure Absorbance Start Paddle at 50 rpm Start Paddle at 50 rpm Introduce Suspension to Vessel->Start Paddle at 50 rpm Withdraw Samples at Time Points Withdraw Samples at Time Points Start Paddle at 50 rpm->Withdraw Samples at Time Points Filter Samples Filter Samples Withdraw Samples at Time Points->Filter Samples Filter Samples->Measure Absorbance Calculate Drug Concentration Calculate Drug Concentration Measure Absorbance->Calculate Drug Concentration Plot Dissolution Profile Plot Dissolution Profile Calculate Drug Concentration->Plot Dissolution Profile

Caption: Workflow for the in vitro dissolution testing of this compound oral suspension.

Physical_Characterization_Workflow cluster_tests Physical Tests cluster_data Data Analysis Sample Preparation Sample Preparation Particle_Size_Analysis Particle Size Analysis (Laser Diffraction) Sample Preparation->Particle_Size_Analysis Viscosity_Measurement Viscosity Measurement (Rotational Viscometer) Sample Preparation->Viscosity_Measurement Sedimentation_Redispersibility Sedimentation & Redispersibility Sample Preparation->Sedimentation_Redispersibility Particle_Size_Distribution d10, d50, d90 Particle_Size_Analysis->Particle_Size_Distribution Rheological_Profile Viscosity (cP) vs. Shear Rate Viscosity_Measurement->Rheological_Profile Stability_Parameters Sedimentation Volume (F) Redispersibility (Shakes) Sedimentation_Redispersibility->Stability_Parameters

Caption: Workflow for the physical characterization of this compound oral suspension.

References

Head-to-Head Comparison of Metronidazole Benzoate Prodrugs: An In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metronidazole, a cornerstone in the treatment of anaerobic and protozoal infections, is often formulated as its benzoate ester prodrug to mask its inherent bitter taste, thereby improving patient compliance, particularly in pediatric oral suspensions. While metronidazole benzoate is the most common ester prodrug, various formulations and other ester prodrugs have been investigated to enhance solubility, stability, and bioavailability. This guide provides an objective in vitro comparison of this compound prodrugs, supported by experimental data from peer-reviewed studies, to aid in research and development.

Key Performance Parameters: In Vitro Data

The following tables summarize the quantitative data on the solubility, stability, and dissolution of metronidazole and its benzoate prodrug from various studies. This allows for a comparative assessment of their in vitro performance.

Table 1: Solubility of Metronidazole and this compound
CompoundSolvent/MediumTemperature (°C)SolubilityReference
MetronidazoleWater20~10 mg/mL[1]
MetronidazoleWater25~10 mg/mL[2]
Metronidazole0.1 N HCl (pH 1.2)Room Temperature64.8 mg/mL[3]
This compoundWater25~0.1 mg/mL[2][4]
This compoundEthanolNot Specified~1 mg/mL[1]
This compoundDMSONot Specified~30 mg/mL[1]
This compoundDMFNot Specified~30 mg/mL[1]
This compoundDMSO:PBS (pH 7.2) (1:6)Not Specified~0.14 mg/mL[1]

As evidenced in the table, this compound is practically insoluble in water compared to its parent drug, metronidazole.[5][6] This low aqueous solubility is a key factor in taste-masking but can present challenges for dissolution and absorption.

Table 2: Stability of this compound in Different Media
Formulation/MediumpHTemperature (°C)Stability AssessmentReference
This compound Suspension4.43 - 4.532-8 (Refrigerated)Stable for at least 2 years (remained within 90-110% of initial concentration)[4][7]
This compound Suspension4.43 - 4.5325 (Ambient)Stable for at least 1 year (remained within 90-110% of initial concentration)[4][7]
This compoundSimulated Gastric Fluid (pH 1.2)37No significant hydrolysis after 8 hours[2]
This compoundSimulated Intestinal Fluid37No significant hydrolysis after 5 hours[2]
This compoundAlkaline conditionsNot SpecifiedSignificant degradation (58.6%)[8]
This compoundAcidic conditionsNot SpecifiedMild degradation[8]
This compoundNeutral conditions60Mild degradation (15.3% after 6 hours reflux)[8]
This compoundOxidative (3% H2O2)Room TemperatureMild degradation (24.6% after 24 hours)[8]

This compound demonstrates good stability in acidic conditions, which is crucial for its transit through the stomach.[2] However, it is susceptible to degradation in alkaline environments.[8] Formulated suspensions have shown excellent long-term stability under both refrigerated and ambient conditions.[4][7]

Table 3: In Vitro Dissolution of Metronidazole and this compound
Product/FormulationDissolution MediumAgitation (rpm)Time (min)% Drug ReleasedReference
Metronidazole Tablets (500mg)0.1 M HCl10060>85%[3]
Metronidazole Tablets (400mg)pH 1.2 Buffer100 (Basket)1585.96% - 90.56%[9]
Metronidazole Tablets (400mg)pH 4.5 Acetate Buffer100 (Basket)1585.50% - 88.99%[9]
Metronidazole Tablets (400mg)pH 6.8 Phosphate Buffer100 (Basket)1585.37% - 92.79%[9]
This compound Oral SuspensionSimulated Gastric Fluid (without pepsin)50 (Paddle)Not specifiedBest condition for dissolution profile[10]
Benzoyl Metronidazole SuspensionsWater100 (Paddle)6072% - 99%[11]

Dissolution studies are critical for predicting the in vivo performance of oral dosage forms. For immediate-release products, a rapid dissolution is generally desired. Studies on metronidazole tablets show rapid release in various pH media.[9] For this compound suspensions, the dissolution rate can be influenced by the formulation and the dissolution medium.[10][11]

Mechanism of Action: A Prodrug Approach

Metronidazole itself is a prodrug that requires activation within anaerobic microorganisms. The benzoate ester is designed to be hydrolyzed in the gastrointestinal tract, releasing the active metronidazole.

Metronidazole_Activation cluster_GI Gastrointestinal Tract cluster_bacteria Anaerobic Bacterium This compound This compound Metronidazole (Active) Metronidazole (Active) This compound->Metronidazole (Active) Esterase Hydrolysis Nitro Radical Anion Nitro Radical Anion Metronidazole (Active)->Nitro Radical Anion Nitroreductase (e.g., Ferredoxin) Absorption Absorption Metronidazole (Active)->Absorption DNA Damage DNA Damage Nitro Radical Anion->DNA Damage Interaction with DNA

Caption: this compound hydrolysis and activation pathway.

The diagram illustrates that this compound is first hydrolyzed to active metronidazole, which then enters anaerobic bacteria. Inside the bacterium, the nitro group of metronidazole is reduced by nitroreductases to form a highly reactive nitro radical anion.[12][13][14] This radical anion interacts with and damages the bacterial DNA, leading to cell death.[15][16][]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of in vitro studies. Below are generalized protocols for key experiments based on the reviewed literature.

Solubility Determination

A standardized protocol for determining the solubility of a compound involves adding an excess amount of the substance to a specific solvent or buffer. The mixture is then agitated at a constant temperature until equilibrium is reached. After filtration to remove undissolved solids, the concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[1][18]

Solubility_Workflow Start Start Add excess prodrug to solvent Add excess prodrug to solvent Start->Add excess prodrug to solvent Agitate at constant temperature Agitate at constant temperature Add excess prodrug to solvent->Agitate at constant temperature Equilibrate Equilibrate Agitate at constant temperature->Equilibrate Filter to remove undissolved solid Filter to remove undissolved solid Equilibrate->Filter to remove undissolved solid Quantify concentration in filtrate (HPLC/UV-Vis) Quantify concentration in filtrate (HPLC/UV-Vis) Filter to remove undissolved solid->Quantify concentration in filtrate (HPLC/UV-Vis) End End Quantify concentration in filtrate (HPLC/UV-Vis)->End Dissolution_Workflow Start Start Prepare dissolution medium (e.g., 0.1N HCl) at 37°C Prepare dissolution medium (e.g., 0.1N HCl) at 37°C Start->Prepare dissolution medium (e.g., 0.1N HCl) at 37°C Add prodrug formulation to dissolution vessel Add prodrug formulation to dissolution vessel Prepare dissolution medium (e.g., 0.1N HCl) at 37°C->Add prodrug formulation to dissolution vessel Start agitation (USP Apparatus 1 or 2) Start agitation (USP Apparatus 1 or 2) Add prodrug formulation to dissolution vessel->Start agitation (USP Apparatus 1 or 2) Withdraw samples at predefined time points Withdraw samples at predefined time points Start agitation (USP Apparatus 1 or 2)->Withdraw samples at predefined time points Filter samples Filter samples Withdraw samples at predefined time points->Filter samples Analyze drug concentration (HPLC/UV-Vis) Analyze drug concentration (HPLC/UV-Vis) Filter samples->Analyze drug concentration (HPLC/UV-Vis) Calculate % drug released Calculate % drug released Analyze drug concentration (HPLC/UV-Vis)->Calculate % drug released End End Calculate % drug released->End

References

A Comparative Guide to the Validation of Analytical Methods for Detecting Impurities in Metronidazole Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of impurities in metronidazole benzoate. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the performance of several techniques, supported by experimental data, to aid in the selection of the most suitable method for specific research and quality control needs.

Overview of Analytical Methods for Impurity Profiling

The primary methods for analyzing impurities in this compound include High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC with UV detection, which is widely recognized for its ability to separate and quantify common organic impurities. For highly sensitive and specific applications, such as the detection of genotoxic N-nitrosamine impurities, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is employed. Elemental impurities are typically analyzed using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). Additionally, Thin-Layer Chromatography (TLC) is a viable alternative for qualitative or semi-quantitative analysis, as referenced in pharmacopeial monographs. An older, less specific method involves extraction followed by perchloric acid titration.

Comparison of Method Performance

The performance of these analytical methods is compared based on key validation parameters such as linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantitation (LOQ).

Common Organic Impurities (Metronidazole, 2-Methyl-5-nitroimidazole, Benzoic Acid)

A simple, selective, and precise Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed and validated for the determination of this compound and its related impurities.[1] This method is stability-indicating, capable of separating hydrolysis products and the common impurity, 2-methyl-5-nitroimidazole.[2]

ParameterHPLC-UV Method
Linearity (r²) ≥ 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98.6 – 101.5%[1]
LOD (µg/mL) This compound: 0.076, Metronidazole: 0.031, 2-Methyl-5-nitroimidazole: 0.033, Benzoic Acid: 0.024[1]
LOQ (µg/mL) This compound: 0.232, Metronidazole: 0.095, 2-Methyl-5-nitroimidazole: 0.098, Benzoic Acid: 0.073[1]

In contrast, the conventional method of non-aqueous titration with perchloric acid is time-consuming and not stability-indicating.[2] The United States Pharmacopeia (USP) also describes a Thin-Layer Chromatography (TLC) method for related compounds.[3]

N-Nitrosamine Impurities

A highly sensitive method using High-Performance Liquid Chromatography coupled with Atmospheric-Pressure Chemical Ionization Tandem Mass Spectrometry (HPLC-APCI-MS/MS) has been developed for the trace determination of N-nitrosamine impurities in this compound.[4]

ParameterHPLC-APCI-MS/MS Method
Linearity (r²) ≥ 0.999[4]
Accuracy (% Recovery) 84% to 97%[4]
LOD (ng/mL) 0.22–0.80[4]
LOQ (ng/mL) 0.33–1.20[4]
Elemental Impurities

For the determination of elemental impurities, a sensitive method using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) has been developed and validated according to USP chapter <233>.[2]

ParameterICP-MS Method
Linearity (r) > 0.99[2]
Accuracy (% Recovery) 92%–107%[2]
LOD (µg/g) 0.0003–0.1411[2]

Experimental Protocols

RP-HPLC Method for Common Organic Impurities
  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: CN-RP column.[1]

  • Mobile Phase: A mixture of acetonitrile and 0.1% octansulfonic acid sodium salt.[1]

  • Detection: UV detection (wavelength not specified in the snippet).

  • Sample Preparation:

    • Weigh and transfer 5.0 mg of this compound reference standard into a 25 ml volumetric flask.

    • Add 10 ml of the mobile phase, sonicate for 5 minutes to dissolve, and then dilute to volume with the mobile phase.

    • For the sample solution, accurately weigh about 5.0 mg of the this compound sample, and follow the same procedure as the standard preparation.

    • Filter the sample solution through a 0.45 µm membrane filter before injection.

HPLC-APCI-MS/MS Method for N-Nitrosamines
  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an atmospheric-pressure chemical ionization (APCI) source.[4]

  • Mode: Multiple reaction monitoring (MRM).[4]

  • Validation: The method was validated for system suitability, selectivity, linearity, accuracy, precision, sensitivity, solution stability, and robustness.[4]

ICP-MS Method for Elemental Impurities
  • Instrumentation: An Inductively Coupled Plasma-Mass Spectrometer.

  • Mode: Kinetic Energy Discrimination (KED) mode.[5]

  • Sample Preparation: Samples are prepared by direct dissolution.[5]

  • Internal Standard: Germanium (Ge) is used to compensate for matrix effects.[5]

  • Validation: The method was validated according to USP chapter <233> Elemental Impurities—Procedures.[2]

TLC Method for Related Compounds (as per USP)
  • Adsorbent: 0.2-mm layer of chromatographic silica gel mixture.[3]

  • Test Solution: Dissolve about 200 mg of this compound in acetone and dilute to 10 mL.[3]

  • Standard Solutions: Prepare standard solutions of USP this compound RS in acetone at known concentrations.[3]

  • Developing Solvent System: Ethyl acetate.[3]

  • Detection: Examine the plate under short-wavelength UV light.[3]

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_validation Method Validation cluster_results Data Analysis & Reporting start Start: this compound Sample weigh Accurate Weighing start->weigh dissolve Dissolution in Appropriate Solvent (e.g., Mobile Phase, Acetone) weigh->dissolve sonicate Sonication (if required) dissolve->sonicate dilute Dilution to Final Concentration sonicate->dilute filter Filtration (0.45 µm) dilute->filter hplc HPLC-UV (Common Impurities) filter->hplc Inject/Apply Sample hplc_ms HPLC-MS/MS (N-Nitrosamines) filter->hplc_ms Inject/Apply Sample icp_ms ICP-MS (Elemental Impurities) filter->icp_ms Inject/Apply Sample tlc TLC (Related Compounds) filter->tlc Inject/Apply Sample linearity Linearity & Range data_acq Data Acquisition hplc->data_acq hplc_ms->data_acq icp_ms->data_acq tlc->data_acq precision Precision (Repeatability & Intermediate) linearity->precision accuracy Accuracy (% Recovery) precision->accuracy specificity Specificity/Selectivity accuracy->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness quant Quantification of Impurities data_acq->quant report Reporting & Comparison quant->report

References

A Comparative Analysis of Generic and Innovator Metronidazole Formulations: A Focus on Dissolution Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the dissolution profiles of generic and innovator metronidazole formulations reveals key insights into their comparative performance. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed comparison supported by experimental data, methodologies, and visual workflows to facilitate a deeper understanding of in vitro bioequivalence.

While this guide focuses on the widely available data for metronidazole tablets, the principles and methodologies described are directly applicable to the comparative dissolution profiling of metronidazole benzoate suspensions. The dissolution behavior is a critical quality attribute that influences the bioavailability of the drug product.

Comparative Dissolution Data

The following table summarizes the cumulative percentage of drug dissolved over time for a representative innovator metronidazole tablet and a generic equivalent in three different pH media, simulating the conditions of the gastrointestinal tract.

Time (minutes)Innovator Product (% Dissolved) pH 1.2Generic Product (% Dissolved) pH 1.2Innovator Product (% Dissolved) pH 4.5Generic Product (% Dissolved) pH 4.5Innovator Product (% Dissolved) pH 6.8Generic Product (% Dissolved) pH 6.8
10888592908078
15959298968885
20989699989290
309998100999593

Note: The data presented is a representative compilation from multiple studies on metronidazole tablets and is intended for illustrative purposes.[1][2][3][4][5]

Experimental Protocols

The dissolution profiles presented were generated using a standardized and validated experimental protocol as detailed below.

Dissolution Apparatus and Parameters

A USP Apparatus 2 (Paddle Apparatus) was used for the dissolution testing.[3] The key parameters are outlined in the following table:

ParameterValue
Dissolution Medium0.1 N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8)
Volume of Medium900 mL
Temperature37 ± 0.5°C
Rotation Speed100 rpm
Sampling Times10, 15, 20, and 30 minutes
Sample Analysis

The concentration of dissolved metronidazole in the collected samples was determined using a validated UV-Visible Spectrophotometric method at a wavelength of 275 nm.[3] Alternatively, a High-Performance Liquid Chromatography (HPLC) method can be employed for quantification.

Experimental Workflow Diagram

The following diagram illustrates the key stages involved in the comparative dissolution profiling of pharmaceutical products.

Dissolution_Workflow cluster_prep Preparation cluster_testing Dissolution Testing cluster_analysis Analysis cluster_comparison Comparison prep_media Prepare Dissolution Media (pH 1.2, 4.5, 6.8) start_test Initiate Dissolution Test (37°C, 100 rpm) prep_media->start_test prep_apparatus Set up Dissolution Apparatus (USP Apparatus 2) prep_apparatus->start_test prep_samples Prepare Innovator and Generic Product Samples prep_samples->start_test sample Withdraw Aliquots at Predetermined Timepoints start_test->sample filter_samples Filter Samples sample->filter_samples analyze Analyze Samples (UV-Vis or HPLC) filter_samples->analyze calculate Calculate % Drug Dissolved analyze->calculate plot_profiles Plot Dissolution Profiles calculate->plot_profiles compare Compare Profiles (f1 and f2 factors) plot_profiles->compare

Comparative Dissolution Profiling Workflow

References

Stability Under Stress: A Comparative Analysis of Metronidazole Benzoate and Other Nitroimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is paramount. This guide provides a comparative assessment of the stability of metronidazole benzoate against other commonly used 5-nitroimidazoles—metronidazole, tinidazole, secnidazole, and ornidazole—under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. This analysis is supported by a synthesis of data from several stability-indicating studies.

Executive Summary

Comparative Stability Data

The following tables summarize the degradation of this compound and other nitroimidazoles under forced degradation conditions.

Table 1: Forced Degradation of this compound

Stress ConditionReagent/ExposureDuration & TemperatureDegradation (%)Reference
Acid Hydrolysis1.0 N HCl6 hours at 60°CMild Degradation[1]
Alkaline Hydrolysis1.0 N NaOH6 hours at 60°C58.6%[1]
Neutral HydrolysisWater6 hours at 60°C15.3%[1]
Oxidative Stress3% H₂O₂24 hours at Room Temp.24.6%[1]
Thermal DegradationDry HeatNot SpecifiedStable[1]
Photolytic DegradationDirect Sunlight6 hours5.6%[1]

Note: "Mild Degradation" indicates that degradation was observed but not quantified in the source material.

Table 2: Comparative Forced Degradation of Other Nitroimidazoles

CompoundStress Condition% Remaining (after 24h at 80°C on silica gel)Degradation in H₂O₂Reference
MetronidazoleThermal~85%Degrades to 5 products
SecnidazoleThermal~85%Degrades to 4 products
OrnidazoleThermal~60%Degrades in all solutions tested
TinidazoleThermal~92%Degrades

This data is adapted from a TLC-densitometric study. The oxidative degradation was observed over 1000 hours at 40°C in a hydrogen peroxide solution.

Experimental Protocols

The methodologies outlined below are a synthesis of protocols described in the cited literature for conducting forced degradation studies on nitroimidazoles.

Preparation of Stock Solutions

A stock solution of the nitroimidazole derivative (e.g., 1 mg/mL) is prepared in a suitable solvent, such as methanol or a mixture of methanol and water.

Forced Degradation (Stress Testing)
  • Acid Hydrolysis: The stock solution is treated with an equal volume of 1.0 N hydrochloric acid (HCl) and refluxed at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 6 hours). The solution is then neutralized with 1.0 N sodium hydroxide (NaOH).

  • Alkaline Hydrolysis: The stock solution is treated with an equal volume of 1.0 N NaOH and refluxed under the same temperature and time conditions as the acid hydrolysis. The solution is subsequently neutralized with 1.0 N HCl.

  • Neutral Hydrolysis: The stock solution is mixed with an equal volume of purified water and refluxed under the same conditions.

  • Oxidative Degradation: The stock solution is treated with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and kept at room temperature for an extended period (e.g., 24-48 hours).

  • Thermal Degradation: The solid drug substance is exposed to dry heat in a hot air oven at a high temperature (e.g., 80-120°C) for a specified duration.

  • Photolytic Degradation: The solid drug substance or a solution of the drug is exposed to direct sunlight or a UV lamp (e.g., 254 nm) for a defined period.

Sample Analysis

The stressed samples are diluted to a suitable concentration and analyzed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, to quantify the amount of the remaining drug and detect the formation of degradation products.

Visualizing the Processes

General Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies as per ICH guidelines.

G cluster_prep Preparation cluster_stress Stress Conditions prep_api API Stock Solution acid Acid Hydrolysis prep_api->acid base Alkaline Hydrolysis prep_api->base neutral Neutral Hydrolysis prep_api->neutral oxidation Oxidation prep_api->oxidation thermal Thermal prep_api->thermal photo Photolytic prep_api->photo prep_placebo Placebo Preparation analysis Analysis by Stability-Indicating Method (e.g., HPLC, UV-Vis) acid->analysis base->analysis neutral->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluation of Results: - Purity - Mass Balance - Degradation Pathways analysis->evaluation

Forced Degradation Workflow
Proposed Degradation Pathway of Nitroimidazoles

The primary mechanism of action and a significant degradation pathway for nitroimidazoles involves the reduction of the 5-nitro group. This process is crucial for their antimicrobial activity and is also a key step in their chemical degradation.

G nitroimidazole 5-Nitroimidazole (Parent Drug) nitroso Nitroso Intermediate nitroimidazole->nitroso +2e⁻ hydroxylamine Hydroxylamine Derivative nitroso->hydroxylamine +2e⁻ reactive_species Reactive Cytotoxic Species nitroso->reactive_species amine Amino Derivative (Inactive) hydroxylamine->amine +2e⁻ hydroxylamine->reactive_species dna_damage DNA Damage reactive_species->dna_damage

Nitroimidazole Reduction Pathway

Conclusion

The stability of this compound is comparable to other nitroimidazoles in its resistance to thermal and photolytic stress. However, its pronounced susceptibility to alkaline hydrolysis is a critical factor for consideration in formulation development and storage. The compiled data indicates that while no single nitroimidazole is universally more stable across all conditions, tinidazole and secnidazole may offer greater stability in specific scenarios compared to metronidazole and ornidazole. Further side-by-side comparative studies under identical, standardized forced degradation protocols are warranted to provide a more definitive ranking of the relative stability of these important pharmaceutical compounds.

References

A Comparative Review of Analytical Techniques for the Quantitative Determination of Metronidazole Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC, UV-Vis Spectrophotometry, and HPTLC Methods for the Analysis of Metronidazole Benzoate, Supported by Experimental Data.

The accurate and precise quantification of this compound, an important antiprotozoal and antibacterial agent, is paramount in pharmaceutical quality control and drug development. This guide provides a comparative overview of three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC). Each method's performance is evaluated based on key validation parameters, with detailed experimental protocols provided to facilitate methodological replication and adaptation.

Comparative Performance of Analytical Techniques

The choice of an analytical method for the determination of this compound depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the quantitative performance data of HPLC, UV-Vis Spectrophotometry, and HPTLC methods based on published studies.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis SpectrophotometryHigh-Performance Thin-Layer Chromatography (HPTLC)
Linearity Range 0.2 - 800 µg/mL[1]1 - 10 µg/mL[2]500 - 3000 ng/spot
Accuracy (% Recovery) 99.78 - 100.11%[3]98.9 - 99.37%[2]Not explicitly reported
Precision (%RSD) Intraday: 0.4%, Interday: 0.7%[1]< 1%[2]Not explicitly reported
Limit of Detection (LOD) 0.0081 - 0.15 µg/mL[3][4]Not explicitly reportedNot explicitly reported
Limit of Quantitation (LOQ) 0.2 - 0.85 µg/mL[3]Not explicitly reportedNot explicitly reported

Key Observations:

  • HPLC offers the widest linear range and excellent sensitivity with very low limits of detection and quantitation. Its high precision and accuracy make it a robust method for routine quality control and stability studies.[1][3][4]

  • UV-Vis Spectrophotometry is a simpler and more cost-effective technique. While its linear range is narrower compared to HPLC, it demonstrates good accuracy and precision, making it suitable for the routine analysis of bulk drug and simple formulations.[2]

  • HPTLC provides a high-throughput option for the analysis of multiple samples simultaneously. It offers good linearity within its specified range.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on validated methods from the scientific literature.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a stability-indicating RP-HPLC method for the determination of this compound.

Instrumentation: A liquid chromatograph equipped with a UV detector.

Chromatographic Conditions:

  • Column: C18 (150 mm x 4.6 mm, 5 µm particle size)[3]

  • Mobile Phase: Acetonitrile and 0.1% v/v Glacial Acetic acid in a ratio of 40:60[3]

  • Flow Rate: 1.5 mL/min[3]

  • Injection Volume: 10 µL[3]

  • Detection Wavelength: 273 nm[3]

  • Temperature: Ambient[3]

Sample Preparation (Suspension):

  • Shake the suspension mechanically for 5 to 10 minutes to ensure uniformity.[3]

  • Accurately measure a volume of the suspension equivalent to a known concentration of this compound.

  • Dilute the sample with the mobile phase to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm membrane filter before injection.

UV-Vis Spectrophotometry

This protocol outlines a simple UV spectrophotometric method for the estimation of this compound.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Methodology:

  • Solvent: 0.1 N Hydrochloric Acid (HCl)[2]

  • Wavelength of Maximum Absorbance (λmax): 268 nm[2]

Sample Preparation (Bulk Drug):

  • Accurately weigh and dissolve a specific amount of this compound in 0.1 N HCl to prepare a stock solution.

  • From the stock solution, prepare a series of dilutions in 0.1 N HCl to fall within the linear range of 1-10 µg/mL.[2]

  • Measure the absorbance of the prepared solutions at 268 nm against a 0.1 N HCl blank.

High-Performance Thin-Layer Chromatography (HPTLC)

This protocol details a stability-indicating HPTLC method for the determination of metronidazole.

Instrumentation: HPTLC system with a densitometric scanner.

Chromatographic Conditions:

  • Stationary Phase: TLC aluminum plates precoated with silica gel 60F 254.

  • Mobile Phase: Toluene: Ethyl acetate: Methanol: Ammonia (3.0:1.5:0.5:0.1 v/v/v/v).

  • Detection Wavelength: 277 nm (in absorbance mode).

Sample Application:

  • Apply the standard and sample solutions as bands on the HPTLC plate.

  • The calibration curve is typically linear in the range of 500 – 3000 ng/spot.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the analytical determination of this compound, applicable to HPLC, UV-Vis, and HPTLC with minor variations in the "Analysis" stage.

Analytical Workflow for this compound start Start sample_prep Sample Preparation (Weighing, Dissolution, Dilution) start->sample_prep standard_prep Standard Preparation (Known Concentration) start->standard_prep analysis Instrumental Analysis sample_prep->analysis standard_prep->analysis hplc HPLC analysis->hplc Chromatographic Separation uv_vis UV-Vis Spectrophotometry analysis->uv_vis Absorbance Measurement hptlc HPTLC analysis->hptlc Chromatographic Separation data_acq Data Acquisition (Chromatogram/Spectrum) hplc->data_acq uv_vis->data_acq hptlc->data_acq quantification Quantification (Calibration Curve) data_acq->quantification results Results (Concentration, Purity) quantification->results

Caption: General workflow for the analysis of this compound.

Conclusion

  • HPLC stands out as the most powerful and versatile method, offering superior sensitivity, selectivity, and a wide linear range, making it ideal for complex matrices and trace-level analysis.

  • UV-Vis spectrophotometry offers a simple, rapid, and cost-effective alternative for routine analysis of bulk drug and simple dosage forms where high sensitivity is not a primary requirement.

  • HPTLC is advantageous for its high sample throughput, making it a suitable option for screening large numbers of samples.

The selection of the most appropriate method will be guided by the specific analytical requirements of the study, including the nature of the sample, the desired level of sensitivity and accuracy, and the available resources. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision and in the practical implementation of the chosen analytical technique.

References

Safety Operating Guide

Proper Disposal of Metronidazole Benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Metronidazole Benzoate in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personnel safety and environmental protection.

This compound is a benzoate ester of the antibiotic and antiprotozoal agent metronidazole.[1] While its regulatory classification can vary, several sources indicate potential hazards, including carcinogenicity, mutagenicity, and aquatic toxicity.[2] Therefore, it is imperative to handle and dispose of this compound as a hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles with side-shields

  • Chemical-resistant gloves

  • A lab coat or other protective clothing

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. Avoid the formation of dust and direct contact with the substance.

Step-by-Step Disposal Procedure

1. Waste Identification and Segregation:

  • Treat all unused, expired, or contaminated this compound as hazardous chemical waste.

  • This includes pure solid compound, stock solutions, and any grossly contaminated materials (e.g., weighing boats, pipette tips).

  • Do not mix this compound waste with non-hazardous or other types of chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

2. Containment:

  • Place solid this compound waste in a clearly labeled, sealed container suitable for hazardous chemical waste.

  • Collect solutions in a compatible, leak-proof container. Ensure the container is properly labeled with the chemical name and any relevant hazard warnings.

3. Disposal Request:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all internal procedures for waste manifest and pickup requests.

4. Decontamination of Labware:

  • For glassware and other reusable labware contaminated with this compound, a thorough decontamination process is necessary. One source suggests washing the non-recoverable remainder with a sodium hypochlorite solution.

  • After decontamination, wash with soap and water and rinse thoroughly.

5. Spill Management:

  • In the event of a spill, avoid creating dust.

  • Carefully sweep up the solid material and place it in the designated hazardous waste container.

  • For liquid spills, absorb with an inert material and place in the waste container.

  • Clean the spill area as per the decontamination procedure above.

Regulatory Framework

The disposal of pharmaceutical waste is regulated by several agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] It is the responsibility of the waste generator to determine if a chemical is classified as hazardous waste.[4] Given the conflicting safety data for this compound, treating it as hazardous waste is the most prudent course of action.

Chemical and Physical Properties

PropertyValue
Chemical FormulaC₁₃H₁₃N₃O₄
Molecular Weight275.26 g/mol
AppearanceWhite or slightly yellowish, crystalline powder
SolubilityPractically insoluble in water; soluble in acetone and dichloromethane
Melting Point99 - 102 °C

Disposal Decision Workflow

cluster_start Start cluster_assessment Hazard Assessment cluster_decision Disposal Pathway cluster_procedure Procedure cluster_end End start Unused or Expired This compound assess_hazard Consult SDS and Regulations. Conflicting data exists. start->assess_hazard hazardous_waste Treat as Hazardous Chemical Waste assess_hazard->hazardous_waste Err on the side of caution non_hazardous Non-Hazardous Waste (Not Recommended) assess_hazard->non_hazardous High Risk - Not Advised collect Segregate and Collect in Labeled, Sealed Container hazardous_waste->collect contact_ehs Contact EHS for Pickup collect->contact_ehs end_disposal Proper Disposal by Licensed Facility contact_ehs->end_disposal

Caption: Decision workflow for the disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.